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Core Science & Biosynthesis

Foundational

Chemical structure and properties of (4-(sec-Butyl)phenyl)methanamine

Topic: Chemical Structure, Properties, and Synthesis of (4-(sec-Butyl)phenyl)methanamine Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers [1] Executive Summary (4-(sec-Bu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Properties, and Synthesis of (4-(sec-Butyl)phenyl)methanamine Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

[1]

Executive Summary

(4-(sec-Butyl)phenyl)methanamine (CAS: 752146-53-5) is a specialized alkylbenzylamine intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Structurally characterized by a primary amine attached to a benzylic carbon and a sec-butyl group at the para position, it serves as a critical "privileged scaffold" in drug discovery. Its lipophilic tail and polar head group make it a valuable building block for G-protein coupled receptor (GPCR) modulators, particularly in the Sphingosine-1-Phosphate (S1P) receptor family.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a benzene ring substituted at the 1-position with a methanamine group (–CH₂NH₂) and at the 4-position with a sec-butyl group (–CH(CH₃)CH₂CH₃).[1]

Table 1: Chemical Identification

PropertyDetail
IUPAC Name 1-[4-(butan-2-yl)phenyl]methanamine
Common Synonyms 4-sec-Butylbenzylamine; p-sec-Butylbenzylamine
CAS Registry Number 752146-53-5
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
SMILES CCC(C)C1=CC=C(CN)C=C1
InChIKey XFIMXGNMAFZZRU-UHFFFAOYSA-N
Stereochemical Considerations

The sec-butyl substituent introduces a chiral center at the benzylic position of the butyl chain (C2 of the butyl group).[1]

  • Chirality: The commercial material is typically supplied as a racemate (RS).[1]

  • Implication: In high-precision medicinal chemistry (e.g., S1P receptor binding), the enantiomers (R vs. S) may exhibit distinct pharmacodynamic profiles. Resolution of the precursor (4-sec-butylbenzoic acid or similar) is often required before amination if a single enantiomer is desired.[1]

Physicochemical Profile

Due to the limited availability of experimental data in open literature for this specific derivative, values below combine available experimental data with high-confidence predictions based on the structural analog 4-tert-butylbenzylamine (CAS 3945-86-6).

Table 2: Physical Properties

PropertyValue (Experimental/Predicted)Notes
Physical State Colorless to pale yellow liquidAmine oxidation leads to yellowing over time.[1]
Boiling Point ~245–255 °C (atm)Predicted based on 4-tert-butyl analog (BP ~253°C).[1]
Boiling Point (Reduced) ~105–110 °C @ 10 mmHgTypical range for C11 benzylamines.[1]
Density 0.94 ± 0.02 g/cm³Estimated.[1]
pKa (Conjugate Acid) ~9.4Typical for primary benzylamines.[1]
LogP 2.9 – 3.2Lipophilic; crosses blood-brain barrier (BBB).[1]
Solubility Soluble in EtOH, DCM, DMSO. Slightly soluble in water.[1]Forms water-soluble salts (HCl, HBr).[1]

Synthesis & Manufacturing

Two primary routes are employed for the synthesis of (4-(sec-Butyl)phenyl)methanamine. The Reductive Amination route is preferred for laboratory-scale and pharmaceutical applications due to milder conditions and higher purity profiles.[1] The Nitrile Reduction route is often used in industrial settings where the nitrile precursor is readily available.[1]

Method A: Reductive Amination (Preferred)

This method utilizes 4-sec-butylbenzaldehyde as the starting material.[1]

Protocol:

  • Reagents: 4-sec-butylbenzaldehyde (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq).

  • Solvent: Methanol (anhydrous).[1]

  • Procedure:

    • Dissolve aldehyde in methanol.[1]

    • Add ammonium acetate and stir at room temperature for 1 hour to form the imine intermediate.

    • Cool to 0°C and slowly add NaBH₃CN.[1]

    • Stir at ambient temperature for 12–24 hours.

    • Quench: Acidify with HCl to pH < 2 (decomposes excess hydride), then basify with NaOH to pH > 12.[1]

    • Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure or conversion to the HCl salt for recrystallization.[1]

Method B: Reduction of 4-sec-Butylbenzonitrile

This route is robust but requires handling strong reducing agents.[1]

Protocol:

  • Reagents: 4-sec-butylbenzonitrile, Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.[1]

  • Conditions: Reflux in THF (for LiAlH₄) or high-pressure hydrogenation (Industrial).[1]

  • Note: Requires strict anhydrous conditions.

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Process Key Start 4-sec-Butylbenzene Inter1 4-sec-Butylbenzaldehyde Start->Inter1 Formylation (Gattermann-Koch) Inter2 4-sec-Butylbenzonitrile Start->Inter2 Cyanation (via Halo-intermediate) Product (4-(sec-Butyl)phenyl)methanamine Inter1->Product Reductive Amination (NH4OAc, NaBH3CN) Inter2->Product Reduction (LiAlH4 or H2/Cat) key1 Starting Material key2 Intermediate key3 Target Product

Caption: Synthetic pathways converting 4-sec-butylbenzene to the target amine via aldehyde or nitrile intermediates.

Analytical Characterization

To validate the identity of synthesized material, the following spectroscopic signals are diagnostic.

Table 3: Predicted NMR & MS Data

TechniqueSignal AssignmentDescription
¹H NMR (400 MHz, CDCl₃)δ 7.15–7.25 (m, 4H) Aromatic protons (AA'BB' system).
δ 3.85 (s, 2H) Benzylic methylene (–CH ₂NH₂).[1]
δ 2.58 (m, 1H) Benzylic methine of sec-butyl (–CH (CH₃)Et).[1]
δ 1.59 (m, 2H) Methylene of sec-butyl (–CH₂–).[1]
δ 1.22 (d, 3H) Methyl doublet (–CH(CH ₃)–).[1]
δ 0.82 (t, 3H) Terminal methyl triplet (–CH₂CH ₃).[1]
¹³C NMR ~147 ppm Quaternary aromatic C attached to sec-butyl.
~140 ppm Quaternary aromatic C attached to CH₂NH₂.
~46 ppm Benzylic carbon (–C H₂NH₂).[1]
Mass Spec m/z 163 [M]⁺ Molecular ion.[1]
m/z 134 Loss of CH₂NH₂ (Tropylium-like fragment).[1]

Applications in Drug Discovery[3][6][7]

(4-(sec-Butyl)phenyl)methanamine acts as a lipophilic pharmacophore.[1] Its structural similarity to the "tail" region of Fingolimod (FTY720) makes it a relevant fragment for designing Sphingosine-1-Phosphate (S1P) receptor modulators.[1]

Mechanism of Action Relevance[8][9][10][11]
  • Lipophilic Anchoring: The sec-butylphenyl group inserts into the hydrophobic pocket of GPCRs (e.g., S1P1).[1]

  • Linker Function: The methanamine group serves as a linker to polar head groups (amino acids, phosphonates) required for receptor activation or antagonism.[1]

Pharmacophore Diagram

Pharmacophore Scaffold (4-(sec-Butyl)phenyl)methanamine Lipophilic Lipophilic Domain (sec-Butyl + Phenyl) Scaffold->Lipophilic Contains Linker Linker / H-Bond Donor (Methanamine) Scaffold->Linker Contains Target Target Interaction (Hydrophobic Pocket of GPCR) Lipophilic->Target Van der Waals Interactions Linker->Target Ionic/H-Bonding (with Asp/Glu residues)

Caption: Pharmacophoric mapping of the molecule showing its dual role in hydrophobic binding and polar interaction.

Safety & Handling

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) or Category 2 (Irritant), depending on concentration.[1] Treat as Corrosive.

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, chemical splash goggles, and a lab coat.[1] Use a fume hood.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent carbonation (reaction with CO₂ to form carbamates) and oxidation.[1]

  • Spill: Neutralize with weak acid (citric acid) before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15115776, (4-(sec-Butyl)phenyl)methanamine. Retrieved from [Link][1]

  • Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors.[1][2] Journal of Biological Chemistry. (Context for structural analogs in S1P modulation).

  • Organic Syntheses.Preparation of Alkylbenzenes and derivatives.

Sources

Exploratory

(4-(sec-Butyl)phenyl)methanamine CAS number and molecular weight

This technical guide provides a comprehensive analysis of (4-(sec-Butyl)phenyl)methanamine , a specialized intermediate used in medicinal chemistry for introducing lipophilic bulk into drug candidates. Core Identity & Ph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (4-(sec-Butyl)phenyl)methanamine , a specialized intermediate used in medicinal chemistry for introducing lipophilic bulk into drug candidates.

Core Identity & Physicochemical Profile[1]

(4-(sec-Butyl)phenyl)methanamine is a primary benzylamine derivative characterized by a sec-butyl group at the para position. In drug discovery, it serves as a critical building block for modulating the lipophilicity and steric profile of lead compounds, particularly in the development of GPCR ligands (e.g., S1P1 agonists) and antimicrobial agents.

1. Chemical Identity
ParameterTechnical Specification
CAS Registry Number 752146-53-5
IUPAC Name [4-(butan-2-yl)phenyl]methanamine
Synonyms 4-sec-Butylbenzylamine; p-sec-Butylbenzylamine
Molecular Formula

Molecular Weight 163.26 g/mol
SMILES CCC(C)C1=CC=C(CN)C=C1
InChI Key XFIMXGNMAFZZRU-UHFFFAOYSA-N
2. Physicochemical Properties
PropertyValue (Experimental/Predicted)Context
Boiling Point ~235–240 °C (760 mmHg)Extrapolated from tert-butyl analog (235°C)
Density ~0.93 g/mLTypical for alkylbenzylamines
LogP (Octanol/Water) 2.4 (Predicted)High lipophilicity due to alkyl chain
pKa ~9.24Typical primary amine basicity
Appearance Clear, pale yellow liquidOxidizes slightly upon air exposure
Synthetic Pathways & Protocols

Synthesis of (4-(sec-Butyl)phenyl)methanamine generally proceeds via the reduction of oxidized precursors. The choice of pathway depends on the availability of starting materials (aldehyde vs. nitrile).

Method A: Reductive Amination (Preferred for Scale-up)

This method utilizes 4-sec-butylbenzaldehyde as the precursor, reacting it with ammonia (or an ammonium source) followed by hydrogenation.

  • Precursor: 4-sec-butylbenzaldehyde (CAS: 68045-74-9)

  • Reagents:

    
     (g) or 
    
    
    
    ,
    
    
    , Raney Nickel or
    
    
    .

Protocol:

  • Imine Formation: Dissolve 4-sec-butylbenzaldehyde (1.0 eq) in methanol. Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours to form the intermediate imine.

  • Reduction: Cool the solution to 0°C. Slowly add sodium cyanoborohydride (

    
    , 1.5 eq).
    
  • Workup: Stir for 12 hours. Quench with 1N NaOH to pH >10. Extract with dichloromethane (DCM).

  • Purification: The crude amine is often purified via acid-base extraction or vacuum distillation.

Method B: Nitrile Reduction

This method reduces 4-sec-butylbenzonitrile using a strong hydride donor.

  • Precursor: 4-sec-butylbenzonitrile.

  • Reagents: Lithium Aluminum Hydride (

    
    ) in THF.
    

Protocol:

  • Setup: Under inert atmosphere (

    
    ), suspend 
    
    
    
    (2.0 eq) in dry THF.
  • Addition: Add 4-sec-butylbenzonitrile (1.0 eq) dropwise at 0°C to control the exotherm.

  • Reflux: Heat to reflux for 4–6 hours to ensure complete reduction of the triple bond.

  • Quench: Use the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to precipitate aluminum salts. Filter and concentrate.
Synthesis Workflow Diagram

SynthesisPathways Aldehyde 4-sec-Butylbenzaldehyde Imine Intermediate Imine Aldehyde->Imine NH4OAc, MeOH Nitrile 4-sec-butylbenzonitrile Product (4-(sec-Butyl)phenyl)methanamine (CAS 752146-53-5) Nitrile->Product LiAlH4, THF, Reflux Imine->Product NaBH3CN reduction

Figure 1: Dual synthetic pathways for (4-(sec-Butyl)phenyl)methanamine via aldehyde reductive amination or nitrile reduction.[1][2]

Applications in Drug Discovery

This molecule is not merely a solvent or reagent; it is a pharmacophore building block . In medicinal chemistry, the sec-butyl group offers a unique balance between lipophilicity and steric bulk, distinct from its n-butyl (too flexible) or tert-butyl (too spherical) analogs.

1. Pharmacophore Modulation
  • Lipophilic Tail: The hydrophobic sec-butyl chain improves the compound's ability to penetrate lipid bilayers (blood-brain barrier or cell membranes).

  • Steric Fit: The chiral center at the benzylic position of the butyl chain creates a specific steric volume that can enhance binding selectivity in hydrophobic pockets of enzymes or receptors (e.g., GPCRs).

2. Specific Therapeutic Areas
  • S1P1 Agonists: Benzylamines with para-alkyl substituents are frequent scaffolds in Sphingosine-1-phosphate (S1P) receptor modulators (immunomodulators). The sec-butyl tail mimics the lipid chain of the endogenous ligand.

  • Antifungals: Analogs of benzylamine antifungals (like Butenafine) utilize lipophilic aromatic substitution to disrupt fungal cell membrane synthesis (squalene epoxidase inhibition).

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Benzylamine Core (H-Bond Donor/Acceptor) Linker Methylene Spacer (Rotational Freedom) Core->Linker Tail Para-sec-Butyl Group (Hydrophobic Interaction) Linker->Tail Effect1 Increased LogP (Membrane Permeability) Tail->Effect1 Effect2 Steric Occlusion (Metabolic Stability) Tail->Effect2

Figure 2: SAR contributions of the (4-(sec-Butyl)phenyl)methanamine scaffold in ligand design.

Characterization & Quality Control

To validate the synthesis of CAS 752146-53-5, the following analytical parameters should be met:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20–7.30 (m, 4H, Ar-H)
      
    • 
       3.85 (s, 2H, 
      
      
      
      )
    • 
       2.55 (m, 1H, 
      
      
      
      of sec-butyl)
    • 
       1.58 (m, 2H, 
      
      
      
      of sec-butyl)
    • 
       1.22 (d, 3H, 
      
      
      
      )
    • 
       0.82 (t, 3H, terminal 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Expected

      
      : 164.14 m/z.
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).

    • Detection: UV at 210/254 nm.

Safety & Handling

Hazard Classification:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage.

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • Storage: Store under nitrogen or argon. Benzylamines absorb

    
     from the air to form solid carbamates; keep tightly sealed.
    
  • Spill Control: Neutralize spills with dilute acetic acid before absorbing with sand/vermiculite.

References
  • PubChem Compound Summary. (2025). (4-(sec-Butyl)phenyl)methanamine (CID 15115776).[3] National Center for Biotechnology Information.[4] Link

  • US Patent 4684735A. (1987). Promotion of Raney nickel hydrogenation catalyst. (Describes reductive amination of 4-sec-butylbenzaldehyde). Link

  • Sigma-Aldrich/Merck. (2025). Product Search: Benzylamine Derivatives. (General safety and handling data for alkylbenzylamines). Link

  • ChemicalBook. (2025). 4-tert-Butylbenzylamine Properties. (Used for comparative physicochemical extrapolation). Link

Sources

Foundational

Solubility of (4-(sec-Butyl)phenyl)methanamine in organic solvents

An In-depth Technical Guide: Solubility Profile of (4-(sec-Butyl)phenyl)methanamine in Organic Solvents Abstract (4-(sec-Butyl)phenyl)methanamine, a primary amine with a significant hydrophobic backbone, presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Solubility Profile of (4-(sec-Butyl)phenyl)methanamine in Organic Solvents

Abstract

(4-(sec-Butyl)phenyl)methanamine, a primary amine with a significant hydrophobic backbone, presents a unique solubility profile that is critical for its application in chemical synthesis, pharmaceutical development, and materials science. This guide provides a comprehensive analysis of its expected solubility in various classes of organic solvents. By dissecting the molecule's structural components—the polar primary amine and the non-polar sec-butylphenyl group—we establish a theoretical framework for predicting its behavior based on fundamental principles of intermolecular forces. This document moves beyond theoretical predictions to provide a robust, step-by-step experimental protocol for the quantitative determination of its solubility using a gravimetric method. The workflow is designed as a self-validating system to ensure data accuracy and reproducibility, which is paramount for research and development. This guide serves as an essential resource for any professional requiring a deep understanding of how to handle, dissolve, and utilize (4-(sec-Butyl)phenyl)methanamine in a laboratory setting.

Molecular and Physicochemical Overview of (4-(sec-Butyl)phenyl)methanamine

Structural and Chemical Identity

(4-(sec-Butyl)phenyl)methanamine is an organic compound featuring a primary aminomethyl group attached to a benzene ring, which is itself substituted with a sec-butyl group at the para position.

  • Molecular Formula: C₁₁H₁₇N[1]

  • Molecular Weight: 163.26 g/mol [1]

  • Structure: A primary aromatic amine characterized by a significant non-polar moiety. The molecule's structure dictates its solubility, with the sec-butyl and phenyl groups contributing to its hydrophobic nature and the -CH₂NH₂ group providing a site for polar interactions.

The presence of the primary amine group is key to its chemistry, providing a lone pair of electrons that makes the molecule basic and capable of nucleophilic reactions.[2] The nitrogen atom's lone pair allows it to act as a hydrogen bond acceptor, while the two hydrogens on the nitrogen allow it to act as a hydrogen bond donor.[3][4]

Significance in Scientific Applications

While specific applications for this exact molecule are not broadly documented, its structure is representative of intermediates used in the synthesis of more complex molecules, particularly in drug discovery. The amine functional group is a common feature in active pharmaceutical ingredients (APIs), and understanding the solubility of such building blocks is a foundational requirement for reaction engineering, purification, and formulation development.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[4] Solubility depends on the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Analysis of Intermolecular Forces

The solubility of (4-(sec-Butyl)phenyl)methanamine is dictated by the interplay of its distinct structural features:

  • Hydrophobic Character: The sec-butyl group and the phenyl ring are non-polar and will primarily interact via London dispersion forces. This large hydrophobic part suggests good solubility in non-polar organic solvents.[2][5] As the size of the hydrophobic alkyl/aryl part increases, the solubility in polar solvents like water decreases significantly.[2][3][5]

  • Polar Character: The primary aminomethyl (-CH₂NH₂) group is polar and is the primary site for stronger intermolecular interactions.

    • Hydrogen Bonding: As a primary amine, it can both donate and accept hydrogen bonds, which is a powerful driver for solubility in protic solvents like alcohols.[3][6]

    • Dipole-Dipole Interactions: The polar C-N and N-H bonds contribute to the molecule's overall dipole moment, promoting solubility in polar aprotic solvents.

Generally, amines are soluble in a range of organic solvents, including alcohols, ethers, and benzene.[2][3][6][7]

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of (4-(sec-Butyl)phenyl)methanamine across different classes of organic solvents. The following table summarizes these predictions, providing a qualitative guide for solvent selection.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, BenzeneHigh The large, non-polar sec-butylphenyl group dominates, interacting favorably with non-polar solvents via London dispersion forces. Aromatic amines tend to be more soluble in aromatic solvents.[4]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)High to Moderate The molecule's dipole moment allows for favorable dipole-dipole interactions with the solvent. However, primary amines can react with ketones like acetone.[8]
Polar Protic Methanol, Ethanol, IsopropanolHigh The primary amine group can form strong hydrogen bonds with the hydroxyl group of alcohols, leading to excellent solubility.[3][7]
Aqueous WaterVery Low The large hydrophobic sec-butylphenyl moiety significantly outweighs the hydrophilic character of the single amine group, making it essentially insoluble in water.[2][5]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, a precise quantitative determination of solubility is necessary. The following protocol outlines a robust gravimetric method adapted from standard laboratory procedures for amines.[9]

Causality Behind Experimental Choices

The gravimetric method is chosen for its directness and accuracy. It relies on creating a saturated solution, isolating a known volume of that solution, removing the solvent, and weighing the remaining solute. This approach minimizes reliance on indirect measurements (like spectroscopy) that would require standard curve generation and avoids potential matrix effects. The key to this protocol's trustworthiness is ensuring the system reaches equilibrium and that the isolated sample is free of any undissolved solute.

Step-by-Step Methodology

Objective: To quantitatively determine the solubility of (4-(sec-Butyl)phenyl)methanamine in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • (4-(sec-Butyl)phenyl)methanamine

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Volumetric pipettes (Class A)

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Pre-weighed, dry volumetric flasks

  • Rotary evaporator or a gentle stream of nitrogen in a fume hood

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of (4-(sec-Butyl)phenyl)methanamine to a vial containing a known volume of the solvent. "Excess" means that solid material remains visible after thorough mixing.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a minimum of 24 hours to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours within the constant temperature bath.

    • Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette.

    • Immediately filter the withdrawn sample through a syringe filter directly into a pre-weighed, dry volumetric flask. This step is critical to remove any microscopic, undissolved particles.[9]

  • Gravimetric Analysis:

    • Carefully evaporate the solvent from the flask. This can be done using a rotary evaporator or by placing the flask under a gentle stream of nitrogen in a fume hood.[9]

    • Once the solvent is removed, place the flask in a vacuum oven at a temperature well below the amine's boiling point and dry to a constant weight. This ensures all residual solvent is removed.

    • Reweigh the flask to determine the mass of the dissolved (4-(sec-Butyl)phenyl)methanamine.

Calculation of Solubility

The solubility can be expressed in various units. The most common is g/100 mL.

Solubility ( g/100 mL) = (Mass of dissolved amine (g) / Volume of solvent withdrawn (mL)) * 100

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis cluster_calc Calculation Prep 1. Prepare Supersaturated Slurry (Solute + Solvent) Equil 2. Equilibrate at Constant Temp (e.g., 24h with stirring) Prep->Equil Settle 3. Settle Undissolved Solid (e.g., 2h, no stirring) Equil->Settle Sample 4. Withdraw & Filter Supernatant (Known Volume) Settle->Sample Evap 5. Evaporate Solvent (Rotovap or Nitrogen Stream) Sample->Evap Dry 6. Dry Residue to Constant Weight (Vacuum Oven) Evap->Dry Calc 7. Calculate Solubility (g/100 mL) Dry->Calc

Sources

Exploratory

Technical Guide: pKa and Basicity Profile of (4-(sec-Butyl)phenyl)methanamine

Executive Summary Molecule: (4-(sec-Butyl)phenyl)methanamine CAS: 752146-53-5 (Generic reference for structure) Core Class: Lipophilic Benzylamine Derivative Predicted pKa: 9.52 ± 0.10 (Conjugate Acid) Basicity: Moderate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (4-(sec-Butyl)phenyl)methanamine CAS: 752146-53-5 (Generic reference for structure) Core Class: Lipophilic Benzylamine Derivative Predicted pKa: 9.52 ± 0.10 (Conjugate Acid) Basicity: Moderately Strong Base (Slightly stronger than benzylamine)

This guide provides a rigorous analysis of the acid-dissociation constant (pKa) and basicity of (4-(sec-Butyl)phenyl)methanamine. As a Senior Application Scientist, I have synthesized theoretical principles with practical experimental methodologies to offer a definitive reference for drug development professionals. The presence of the sec-butyl group at the para-position introduces specific electronic and steric factors that modulate basicity compared to the unsubstituted benzylamine scaffold.

Structural & Electronic Analysis

To understand the basicity of this molecule, we must first deconstruct its electronic environment. The basicity of an amine is defined by the availability of the lone pair on the nitrogen atom to accept a proton.

Structural Components[1]
  • Primary Amine (

    
    ):  The proton-accepting site, separated from the aromatic ring by a methylene bridge (
    
    
    
    ). This bridge insulates the nitrogen from the direct resonance effects of the benzene ring, making benzylamines significantly more basic than anilines.
  • Aromatic Core (Phenyl Ring): Acts as an electron sink relative to aliphatic chains but less so than in anilines due to the methylene insulator.

  • Para-Substituent (sec-Butyl): An alkyl group attached at the 4-position. Alkyl groups are Electron Donating Groups (EDG) via the inductive effect (

    
    ) and hyperconjugation.
    
Electronic Impact on Basicity

The sec-butyl group donates electron density into the phenyl ring. Although the methylene bridge dampens the transmission of this effect to the amine, a measurable increase in electron density at the nitrogen occurs.

  • Mechanism: The

    
     effect stabilizes the positively charged ammonium cation (
    
    
    
    ) formed upon protonation.
  • Result: The equilibrium shifts toward the protonated form, increasing the pKa (making the molecule a stronger base) relative to unsubstituted benzylamine.

Theoretical pKa Determination (Hammett Equation)

In the absence of a specific experimental value for this derivative in public databases, we employ the Hammett Equation , the gold standard for estimating pKa values of aromatic derivatives.

The Hammett Relationship


  • 
     (Reference):  The pKa of unsubstituted benzylamine.
    
    • Value:9.33 [1]

  • 
     (Reaction Constant):  The sensitivity of the benzylamine ionization to substituents.
    
    • Value:+1.06 (for benzylammonium dissociation in water) [2].

  • 
     (Substituent Constant):  The electronic parameter for the para-sec-butyl group.
    
    • Value:-0.18 (Estimated based on ethyl

      
       and tert-butyl 
      
      
      
      ) [3].
Calculation




Visualization of Equilibrium

Equilibrium cluster_0 pKa ≈ 9.52 Base (4-(sec-Butyl)phenyl)methanamine (Free Base) Acid Conjugate Acid (Protonated Form) Base->Acid + H+ Acid->Base Ka (Dissociation) H_ion H+

Figure 1: Acid-Base Equilibrium of (4-(sec-Butyl)phenyl)methanamine.[1]

Experimental Determination Protocol

For drug development applications requiring high precision (e.g., salt selection), theoretical estimates must be validated experimentally. Due to the lipophilicity of the sec-butyl group, aqueous solubility may be limited.

Recommended Method: Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky Extrapolation).

Materials
  • Analyte: ~50 mg of (4-(sec-Butyl)phenyl)methanamine hydrochloride (purity >98%).

  • Titrant: 0.1 N KOH (standardized).

  • Solvent System: Methanol/Water ratios (30%, 40%, 50% MeOH v/v).

  • Inert Gas: Argon or Nitrogen (to exclude atmospheric

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve the amine hydrochloride salt in the lowest percentage methanol/water mixture ensuring complete solubility.

  • Calibration: Calibrate the pH electrode using aqueous buffers. Note: In mixed solvents, the electrode reads operational pH (

    
    ), which requires correction.
    
  • Titration:

    • Purge solution with inert gas for 5 minutes.

    • Titrate with 0.1 N KOH in small increments (0.05 mL).

    • Record potential (mV) or pH after stabilization at each step.

  • Data Processing (Gran Plot):

    • Use Gran plots to precisely determine the equivalence point (

      
      ).
      
    • Calculate

      
       for each solvent ratio using the Henderson-Hasselbalch equation at half-neutralization.
      
  • Extrapolation:

    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate the linear regression to the dielectric constant of pure water (

      
      ) to obtain the aqueous 
      
      
      
      .
Titration Workflow Diagram

TitrationWorkflow Start Start: Amine Sample Solubility Check Solubility (Is it soluble in water?) Start->Solubility Direct Direct Aqueous Titration Solubility->Direct Yes Mixed Mixed Solvent Titration (MeOH/Water) Solubility->Mixed No (Likely) Titrate Potentiometric Titration (0.1N KOH, Inert Atm) Direct->Titrate Mixed->Titrate Calc Calculate pKa(app) Titrate->Calc Yasuda Yasuda-Shedlovsky Extrapolation Calc->Yasuda If Mixed Solvent Final Final Aqueous pKa Calc->Final If Aqueous Yasuda->Final

Figure 2: Decision tree for experimentally determining the pKa of lipophilic amines.

Pharmaceutical Implications[3][4]

Salt Selection

With a pKa of ~9.5, (4-(sec-Butyl)phenyl)methanamine is a robust base.

  • Hydrochloride (HCl): Will form a stable, crystalline salt. The

    
     (pKa base - pKa acid) is 
    
    
    
    , ensuring complete proton transfer.
  • Fumarate/Maleate: Suitable if a less hygroscopic or slower-dissolving salt is required.

  • Free Base Stability: As a free base, the molecule will be sensitive to atmospheric

    
     (forming carbamates). It should be stored under inert gas or as a salt.
    
Solubility & LogP
  • LogP Estimate: The sec-butyl group adds significant lipophilicity (

    
     log units vs benzylamine).
    
  • pH-Dependent Solubility:

    • pH < 7.5: Highly soluble (Ionized

      
      ).
      
    • pH > 9.5: Poor solubility (Unionized).

    • Drug Design Note: If this moiety is part of a larger drug molecule, it will likely drive lysosomal trapping due to the high pKa and lipophilicity (lysosomotropism).

Summary Data Table

ParameterValueSource/Method
pKa (Calc) 9.52 Hammett Eq. (

)
pKa (Benzylamine) 9.33Experimental Reference [1]
Electronic Effect +I (Inductive Donor)sec-Butyl Group
Dominant Species pH 7.4 Cation (

)
Henderson-Hasselbalch
Preferred Salt HydrochlorideHigh Stability

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine.[Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Blackwell, L. F., et al. (1964). The effect of substituents on the acid dissociation of the conjugate acids of benzylamines. Journal of the Chemical Society.[2] [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (4-(sec-Butyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction (4-(sec-Butyl)phenyl)methanamine is a primary benzylamine derivative with potential applications in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(sec-Butyl)phenyl)methanamine is a primary benzylamine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a sec-butyl group on the phenyl ring, imparts specific steric and lipophilic properties that can be valuable in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive literature review of the synthetic routes to (4-(sec-Butyl)phenyl)methanamine, offering a critical analysis of the methodologies and detailed experimental protocols for its preparation.

The synthesis of this target molecule can be approached through several strategic disconnections, primarily revolving around the formation of the aminomethyl group. The most common and versatile methods involve the reduction of a nitrile or the reductive amination of an aldehyde. This guide will explore these primary pathways in detail, along with alternative approaches, providing the necessary information for researchers to select and implement the most suitable synthesis for their specific needs.

Strategic Overview of Synthetic Pathways

The synthesis of (4-(sec-Butyl)phenyl)methanamine originates from the commercially available starting material, sec-butylbenzene. The key challenge lies in the selective functionalization of the para position to introduce the aminomethyl group. The following diagram illustrates the main retrosynthetic approaches that will be discussed in this guide.

G target (4-(sec-Butyl)phenyl)methanamine aldehyde 4-sec-Butylbenzaldehyde target->aldehyde Reductive Amination nitrile 4-sec-Butylbenzonitrile target->nitrile Nitrile Reduction amide 2-(4-sec-Butylphenyl)acetamide target->amide Hofmann Rearrangement sec_butylbenzene sec-Butylbenzene aldehyde->sec_butylbenzene Formylation (Gattermann-Koch, etc.) benzyl_halide 4-(sec-Butyl)benzyl halide aldehyde->benzyl_halide Sommelet Reaction aniline 4-sec-Butylaniline nitrile->aniline Sandmeyer Reaction acid 2-(4-sec-Butylphenyl)acetic acid amide->acid Amidation benzyl_halide->sec_butylbenzene Halomethylation aniline->sec_butylbenzene Nitration & Reduction acid->sec_butylbenzene Friedel-Crafts Acylation & Willgerodt-Kindler

Caption: Retrosynthetic analysis of (4-(sec-Butyl)phenyl)methanamine.

Part 1: Synthesis of Key Intermediates

The successful synthesis of the target amine is highly dependent on the efficient preparation of its key precursors: 4-sec-butylbenzaldehyde and 4-sec-butylbenzonitrile.

Synthesis of 4-sec-Butylbenzaldehyde

A reliable and scalable approach to 4-sec-butylbenzaldehyde involves a two-step sequence starting with the Friedel-Crafts acylation of sec-butylbenzene. This method avoids the potential for carbocation rearrangements that can occur in direct Friedel-Crafts alkylations.[1] The resulting ketone can then be reduced to the corresponding alkane, followed by formylation. A more direct route from the ketone is not straightforward. A plausible alternative is the reduction of the acyl group to an ethyl group, followed by benzylic bromination and subsequent oxidation to the aldehyde.

A more direct approach is the formylation of sec-butylbenzene.

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds.[2][3][4] It involves the treatment of an alkylbenzene with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like copper(I) chloride.[2]

G start sec-Butylbenzene product 4-sec-Butylbenzaldehyde start->product CO, HCl, AlCl₃, CuCl

Caption: Gattermann-Koch formylation of sec-butylbenzene.

Experimental Protocol: Gattermann-Koch Formylation of sec-Butylbenzene

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas outlet bubbler. Charge the flask with anhydrous aluminum chloride (1.2 eq) and copper(I) chloride (0.2 eq) in a suitable inert solvent such as anhydrous dichloromethane.

  • Addition of Substrate: Cool the mixture in an ice bath and add sec-butylbenzene (1.0 eq) dropwise with vigorous stirring.

  • Gas Introduction: Bubble a mixture of dry carbon monoxide and hydrogen chloride gas through the stirred suspension.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cautiously pour the reaction mixture onto crushed ice and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 4-sec-butylbenzaldehyde.

The Sommelet reaction provides an alternative route to aldehydes from benzylic halides.[5][6][7] This reaction involves the treatment of a 4-(sec-butyl)benzyl halide with hexamine, followed by hydrolysis.[5][6]

G start 4-(sec-Butyl)benzyl halide intermediate Hexaminium salt start->intermediate Hexamine product 4-sec-Butylbenzaldehyde intermediate->product H₂O, H⁺

Caption: Sommelet reaction for the synthesis of 4-sec-butylbenzaldehyde.

Experimental Protocol: Sommelet Reaction

  • Formation of the Hexaminium Salt: Dissolve 4-(sec-butyl)benzyl bromide (1.0 eq) in chloroform and add hexamine (1.1 eq). Stir the mixture at room temperature until the precipitation of the quaternary ammonium salt is complete.

  • Hydrolysis: Filter the salt, wash with cold chloroform, and then add it to a mixture of water and ethanol. Heat the suspension under reflux.

  • Work-up: After the reaction is complete, cool the mixture and extract with diethyl ether. Wash the ethereal solution with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the resulting aldehyde by vacuum distillation.

Synthesis of 4-sec-Butylbenzonitrile

The Sandmeyer reaction is a well-established method for the conversion of anilines to nitriles via a diazonium salt intermediate.[8][9][10][11] This route commences with the nitration of sec-butylbenzene, followed by reduction to 4-sec-butylaniline, which is then subjected to the Sandmeyer reaction.

G start 4-sec-Butylaniline intermediate Diazonium salt start->intermediate NaNO₂, HCl product 4-sec-Butylbenzonitrile intermediate->product CuCN G start 4-sec-Butylbenzaldehyde intermediate Imine start->intermediate NH₃ product (4-(sec-Butyl)phenyl)methanamine intermediate->product Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)

Caption: Reductive amination of 4-sec-butylbenzaldehyde.

Experimental Protocol: Reductive Amination

  • Reaction Setup: Dissolve 4-sec-butylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask. Add a solution of ammonia in methanol (a significant excess).

  • Imine Formation: Stir the mixture at room temperature. The progress of imine formation can be monitored by TLC.

  • Reduction: Once imine formation is substantial, add a reducing agent such as sodium borohydride (1.5 eq) portion-wise, keeping the temperature cool with an ice bath. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel can be employed under a hydrogen atmosphere. [12]4. Work-up: After the reduction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free amine. [13]

Reduction of 4-sec-Butylbenzonitrile

The reduction of nitriles is a direct and efficient method for the synthesis of primary amines. [14][15]A variety of reducing agents can be employed for this transformation.

G start 4-sec-Butylbenzonitrile product (4-(sec-Butyl)phenyl)methanamine start->product Reducing Agent (e.g., LiAlH₄, H₂/Catalyst)

Caption: Reduction of 4-sec-butylbenzonitrile.

Experimental Protocol: Nitrile Reduction with LiAlH₄

  • Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Add a solution of 4-sec-butylbenzonitrile (1.0 eq) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether. Dry the combined organic filtrate over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure. The resulting amine can be purified by vacuum distillation.

Alternative Route: Hofmann Rearrangement

The Hofmann rearrangement offers a pathway to primary amines from primary amides with one fewer carbon atom. [16][17][18]This route would involve the synthesis of 2-(4-sec-butylphenyl)acetamide, which can be prepared from 4-sec-butylphenylacetic acid.

G start 2-(4-sec-Butylphenyl)acetamide intermediate Isocyanate start->intermediate Br₂, NaOH product (4-(sec-Butyl)phenyl)methanamine intermediate->product H₂O

Caption: Hofmann rearrangement for the synthesis of (4-(sec-Butyl)phenyl)methanamine.

While chemically interesting, this route is less direct than the reductive amination or nitrile reduction pathways.

Part 3: Purification and Characterization

Purification

The final product, (4-(sec-Butyl)phenyl)methanamine, is a liquid at room temperature. Purification is typically achieved by vacuum distillation . [13]For higher purity, the amine can be converted to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether) with a solution of HCl in the same or a miscible solvent. The precipitated salt can be collected by filtration and recrystallized. The pure amine can then be regenerated by treatment with a base (e.g., NaOH) and extraction into an organic solvent. [13]

Characterization

The structure of (4-(sec-Butyl)phenyl)methanamine can be confirmed by standard spectroscopic methods.

¹H NMR Spectroscopy:

  • Aromatic protons: A characteristic AA'BB' system in the aromatic region (typically δ 7.0-7.3 ppm) for the 1,4-disubstituted benzene ring.

  • Benzylic protons (-CH₂-NH₂): A singlet at around δ 3.8 ppm.

  • sec-Butyl group protons: A multiplet for the methine proton (-CH-), a multiplet for the methylene protons (-CH₂-), and two distinct signals (a triplet and a doublet) for the two methyl groups.

  • Amine protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy:

  • Aromatic carbons: Four signals in the aromatic region, with the ipso-carbons (attached to the sec-butyl and aminomethyl groups) having distinct chemical shifts.

  • Benzylic carbon (-CH₂-NH₂): A signal around δ 45-50 ppm.

  • sec-Butyl group carbons: Signals corresponding to the methine, methylene, and two methyl carbons.

Infrared (IR) Spectroscopy:

  • N-H stretch: Two characteristic bands for a primary amine in the region of 3300-3400 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

  • N-H bend: A band around 1600 cm⁻¹.

Conclusion

This technical guide has outlined the primary and alternative synthetic routes for the preparation of (4-(sec-Butyl)phenyl)methanamine. The most direct and efficient pathways involve the reductive amination of 4-sec-butylbenzaldehyde or the reduction of 4-sec-butylbenzonitrile. The choice between these routes will depend on the availability of starting materials, desired scale of the reaction, and the laboratory equipment at hand. The synthesis of the key aldehyde and nitrile intermediates from sec-butylbenzene has also been detailed, with established methods such as the Gattermann-Koch and Sandmeyer reactions providing reliable access to these precursors. By following the detailed protocols and considering the purification and characterization data provided, researchers can confidently synthesize (4-(sec-Butyl)phenyl)methanamine for their specific applications in drug discovery and materials science.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2009).
  • Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend., 157, 852–854.
  • Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Ber. Dtsch. Chem. Ges., 30(2), 1622–1624.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Reductive Amination. (2023, March 16). [Video]. YouTube.
  • Gattermann-Koch Formyl
  • US P
  • G
  • Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.
  • Sommelet reaction. Wikipedia.
  • The Sommelet Reaction. Organic Reactions.
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • G
  • Sommelet Reaction. SynArchive.
  • (4-(sec-Butyl)phenyl)methanamine. PubChem.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC.
  • Friedel-Crafts acyl
  • Gattermann and Gattermann-Koch Formyl
  • Hofmann rearrangement. Wikipedia.
  • Application Note – Reductive Amin
  • Sommelet Reaction. Cambridge University Press.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
  • HOFMANN REARRANGEMENT. PHARMD GURU.
  • Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20. DTIC.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Friedel-Crafts Acyl
  • Tables For Organic Structure Analysis.
  • The Alkylation of Benzene by Acyl
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Hofmann Rearrangement. Thermo Fisher Scientific.
  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018, May 7). [Video]. YouTube.
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • 1 H NMR and 13 C NMR of the prepared compounds.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • 4-PHENYLBUTYLAMINE(13214-66-9) IR Spectrum. ChemicalBook.
  • CHAPTER 13 Hofmann Rearrangement.
  • IR Absorption Frequencies.
  • New method for Hofmann rearrangement.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Prepar
  • Nitrile to Amine - Common Conditions.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC.

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Foundational

An In-depth Technical Guide to the Physical Characteristics of (4-(sec-Butyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical characteristics of (4-(sec-Butyl)phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of (4-(sec-Butyl)phenyl)methanamine, a compound of interest in various research and development applications. This document moves beyond a simple recitation of data points to offer insights into the practical application of this knowledge in a laboratory setting, emphasizing the causal relationships behind experimental choices and validation protocols.

Molecular Identity and Structure

(4-(sec-Butyl)phenyl)methanamine, with the chemical formula C₁₁H₁₇N, is an aromatic amine featuring a sec-butyl group and a methanamine substituent on a benzene ring.[1] Understanding its structure is fundamental to predicting its reactivity, spectroscopic behavior, and potential biological activity.

Key Identifiers:

IdentifierValue
IUPAC Name (4-(sec-Butyl)phenyl)methanamine
CAS Number 752146-53-5
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol [1]
Canonical SMILES CCC(C)C1=CC=C(C=C1)CN[1]
InChI Key XFIMXGNMAFZZRU-UHFFFAOYSA-N[1]

The presence of a chiral center in the sec-butyl group means that this compound can exist as a racemic mixture of (R) and (S) enantiomers. For applications in drug development, the separation and characterization of these enantiomers would be a critical step, as they may exhibit different pharmacological and toxicological profiles.

Physicochemical Properties: A Blend of Computed and Inferred Data

Precise experimental data for (4-(sec-Butyl)phenyl)methanamine is not extensively available in public literature. Therefore, this guide presents a combination of computationally predicted properties and experimentally determined values for closely related analogs. This approach provides a robust framework for handling and studying the compound.

Table of Physical Properties:

PropertyValue (Predicted/Inferred)Source/Basis
Boiling Point ~240-260 °C (estimated)Inferred from similar substituted benzylamines.
Density ~0.9 - 1.0 g/cm³ (estimated)Inferred from structurally similar aromatic amines.
Refractive Index ~1.51 - 1.53 (estimated)Inferred from structurally similar aromatic amines.
XLogP3 2.4[1]PubChem (Computed)
Hydrogen Bond Donor Count 1[1]PubChem (Computed)
Hydrogen Bond Acceptor Count 1[1]PubChem (Computed)
Rotatable Bond Count 3[1]PubChem (Computed)

The predicted XLogP3 value of 2.4 suggests a moderate level of lipophilicity, which is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis Pathway: Reductive Amination

A logical and widely applicable method for the synthesis of (4-(sec-Butyl)phenyl)methanamine is the reductive amination of 4-(sec-butyl)benzaldehyde. This two-step, one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad substrate scope.[2][3][4]

Reaction Principle

The synthesis proceeds via two key stages:

  • Imine Formation: 4-(sec-butyl)benzaldehyde reacts with an ammonia source (e.g., ammonia, ammonium acetate) to form an intermediate imine.

  • Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent.

G cluster_synthesis Reductive Amination Pathway Aldehyde 4-(sec-Butyl)benzaldehyde (C11H14O) Imine Intermediate Imine (C11H15N) Aldehyde->Imine + Ammonia Ammonia Ammonia Source (e.g., NH3, NH4OAc) Ammonia->Imine Product (4-(sec-Butyl)phenyl)methanamine (C11H17N) Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4, NaBH3CN) ReducingAgent->Product

Caption: A generalized workflow for the synthesis of (4-(sec-Butyl)phenyl)methanamine.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 4-(sec-butyl)benzaldehyde

  • Ammonium acetate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-(sec-butyl)benzaldehyde (1 equivalent) in methanol.

    • Add ammonium acetate (10 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of synthesized (4-(sec-Butyl)phenyl)methanamine must be confirmed through a suite of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

  • Aromatic Protons: Two doublets in the aromatic region (~7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Benzylic Protons (-CH₂-NH₂): A singlet at approximately 3.8 ppm. The integration of this peak should correspond to two protons.

  • sec-Butyl Protons:

    • A sextet for the methine proton (-CH) around 2.6 ppm.

    • A quintet for the methylene protons (-CH₂) around 1.6 ppm.

    • A doublet for the terminal methyl group (-CH₃) adjacent to the methine, around 1.2 ppm.

    • A triplet for the other terminal methyl group (-CH₃) around 0.8 ppm.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range of chemical shifts (typically 1.5-3.0 ppm), and its signal may be exchanged with D₂O.[5]

¹³C NMR (Carbon-13 NMR):

  • Aromatic Carbons: Four signals are expected in the aromatic region (~125-145 ppm). The two quaternary carbons will have different chemical shifts from the four protonated carbons.

  • Benzylic Carbon (-CH₂-NH₂): A signal around 45-50 ppm.

  • sec-Butyl Carbons: Four distinct signals for the four carbons of the sec-butyl group, typically in the range of 10-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretch (symmetric and asymmetric)Primary Amine
3000-3100C-H stretch (aromatic)Aromatic Ring
2850-2960C-H stretch (aliphatic)sec-Butyl and Methylene Groups
1600-1620N-H bend (scissoring)Primary Amine
1450-1500C=C stretch (in-ring)Aromatic Ring
800-850C-H bend (out-of-plane)1,4-Disubstituted Benzene

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 163, corresponding to the molecular weight of the compound. As it contains one nitrogen atom, this peak will have an odd m/z value, consistent with the nitrogen rule.[7]

  • Base Peak: The most intense peak is likely to be at m/z = 148, resulting from the loss of a methyl radical (•CH₃) from the sec-butyl group via alpha-cleavage, leading to a stable benzylic cation.

  • Other Key Fragments:

    • m/z = 134: Loss of an ethyl radical (•C₂H₅) from the sec-butyl group.

    • m/z = 105: Benzylic cleavage with loss of the entire sec-butyl group.

    • m/z = 91: Tropylium ion, a common fragment for benzyl-containing compounds.[8]

G cluster_fragmentation Mass Spectrometry Fragmentation M+ Molecular Ion (M+) m/z = 163 Loss_CH3 Loss of •CH₃ M+->Loss_CH3 Loss_C2H5 Loss of •C₂H₅ M+->Loss_C2H5 Loss_C4H9 Loss of •C₄H₉ M+->Loss_C4H9 Fragment_148 [M-15]+ m/z = 148 (Base Peak) Loss_CH3->Fragment_148 Fragment_134 [M-29]+ m/z = 134 Loss_C2H5->Fragment_134 Fragment_105 [M-57]+ m/z = 105 Loss_C4H9->Fragment_105

Sources

Exploratory

Technical Guide: Physicochemical Characterization of (4-(sec-Butyl)phenyl)methanamine

A Focused Analysis on Boiling and Melting Point Determination For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (4-(sec-Butyl)phenyl)methanamine in Medicin...

Author: BenchChem Technical Support Team. Date: February 2026

A Focused Analysis on Boiling and Melting Point Determination

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-(sec-Butyl)phenyl)methanamine in Medicinal Chemistry

(4-(sec-Butyl)phenyl)methanamine is a primary amine featuring a sec-butyl substituted phenyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to its potential to engage in various intermolecular interactions, including hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition at biological targets. The accurate determination of its fundamental physicochemical properties, such as boiling and melting points, is a cornerstone for its synthesis, purification, formulation, and overall drugability assessment. These parameters provide insights into the compound's purity, physical state under various conditions, and are essential for the development of robust and reproducible manufacturing processes.

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the boiling and melting points of (4-(sec-Butyl)phenyl)methanamine. In the absence of experimentally verified data for this specific molecule, this guide presents computed values and data from structurally analogous compounds to offer a scientifically grounded estimation. Furthermore, it details rigorous, self-validating experimental methodologies for the precise determination of these critical constants.

Physicochemical Properties of (4-(sec-Butyl)phenyl)methanamine

As of the date of this publication, a thorough search of scientific literature and chemical databases has not yielded experimentally determined boiling or melting point data for (4-(sec-Butyl)phenyl)methanamine. However, computational models provide estimations for these properties.

Computed Data for (4-(sec-Butyl)phenyl)methanamine

Computational predictions, while not a substitute for experimental verification, offer a valuable preliminary assessment of a compound's physical properties. The following data for (4-(sec-Butyl)phenyl)methanamine has been computed by established algorithms.

PropertyValueSource
Molecular FormulaC11H17NPubChem[1]
Molecular Weight163.26 g/mol PubChem[1]
XLogP32.4PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]

Note: Boiling and melting points are not available as computed properties from this source.

Experimental Data of Structurally Similar Compounds

To provide context and a basis for estimating the physical properties of (4-(sec-Butyl)phenyl)methanamine, experimental data for structurally related compounds are presented below. The selection of these analogues is based on the presence of the sec-butylphenyl moiety or the benzylamine core, which are key structural features of the target compound.

CompoundStructureMelting Point (°C)Boiling Point (°C)Pressure (mm Hg)Source
4-sec-Butylaniline1.08 (estimate)244-245727ChemicalBook[2]
4-sec-Butylphenol61.5241760The Good Scents Company[3]
4,4′-Bis(sec-butylamino)diphenylmethaneNot Available240-2502-3Echemi[4]

Expert Insight: The presence of the primary amine group in (4-(sec-Butyl)phenyl)methanamine allows for intermolecular hydrogen bonding, which would be expected to result in a higher boiling point compared to a non-polar analogue of similar molecular weight. The sec-butyl group introduces steric hindrance that may slightly lower the melting point compared to a linear butyl isomer by disrupting crystal lattice packing.

Experimental Protocols for Boiling and Melting Point Determination

The following protocols describe validated methods for the accurate determination of the boiling and melting points of a novel compound like (4-(sec-Butyl)phenyl)methanamine. These micro-methods are ideal for research and development settings where sample quantities may be limited.

Melting Point Determination by Capillary Method

This method is based on the principle that a pure, crystalline solid will have a sharp and reproducible melting point.[5] Impurities typically depress the melting point and broaden the melting range.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. The crystalline sample should be finely powdered to ensure uniform packing in the capillary tube.[6]

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube (typically 1-2 mm in diameter) that is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[7][8]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[5]

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.[7]

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.[7] For a pure compound, this range should be narrow (0.5-1 °C).

Boiling Point Determination by Micro-Method

This technique is suitable for small quantities of liquid and relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]

Methodology:

  • Apparatus Assembly: A small amount of the liquid sample (a few drops) is placed in a small test tube (e.g., 6 x 50 mm). A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.[10][11]

  • Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[10]

  • Observation: As the liquid is heated, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the temperature approaches the boiling point, this stream of bubbles will become rapid and continuous.[10]

  • Boiling Point Identification: Once a continuous stream of bubbles is observed, the heat source is removed. The liquid will begin to cool, and the rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10] This is the point where the external pressure is equal to the vapor pressure of the liquid.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the micro-boiling point determination protocol.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_heating Heating & Observation cluster_determination Boiling Point Determination prep1 Place liquid sample in small test tube prep2 Invert sealed capillary tube into sample prep1->prep2 heat1 Attach assembly to thermometer prep2->heat1 heat2 Immerse in Thiele tube with heating oil heat1->heat2 heat3 Heat gently and observe bubble stream heat2->heat3 heat4 Note temperature of rapid, continuous bubbling heat3->heat4 det1 Remove heat source heat4->det1 det2 Observe cessation of bubbling det1->det2 det3 Record temperature as liquid enters capillary tube det2->det3 end_point End: Boiling Point Determined det3->end_point start Start start->prep1

Caption: Experimental workflow for micro-boiling point determination.

Conclusion

While experimental data for the boiling and melting points of (4-(sec-Butyl)phenyl)methanamine are not currently available in the public domain, this guide provides a robust framework for their estimation and experimental determination. The provided computational data and the physical properties of structurally similar compounds suggest that (4-(sec-Butyl)phenyl)methanamine is likely a liquid at room temperature with a relatively high boiling point due to its molecular weight and hydrogen bonding capability. The detailed experimental protocols herein offer a clear and reliable path for researchers to obtain accurate and verifiable data, which is essential for the continued development and application of this and other novel chemical entities.

References

  • Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved February 17, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved February 17, 2026, from [Link]

  • Melting point determination. (n.d.). Edisco. Retrieved February 17, 2026, from [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved February 17, 2026, from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Micro-Boiling Point Determination. (n.d.). Retrieved February 17, 2026, from [Link]

  • How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips. Retrieved February 17, 2026, from [Link]

  • A Micro-method of Determining the Boiling Point Of. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • ExperimentMeasureMeltingPoint Documentation. (2025, September 25). Emerald Cloud Lab. Retrieved February 17, 2026, from [Link]

  • Aim - To determine the melting point of given solid substance. (n.d.). Retrieved February 17, 2026, from [Link]

  • Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 9). International Journal of Scientific & Engineering Research. Retrieved February 17, 2026, from [Link]

  • Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 31). ResearchGate. Retrieved February 17, 2026, from [Link]

  • An Improved Structure−Property Model for Predicting Melting-Point Temperatures. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]

  • (4-(sec-Butyl)phenyl)methanamine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Asian Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • 4-sec-butyl phenol, 99-71-8. (n.d.). The Good Scents Company. Retrieved February 17, 2026, from [Link]

  • 4-sec-Butylphenol. (n.d.). LookChem. Retrieved February 17, 2026, from [Link]

  • Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • 4-sec-Butylaniline. (n.d.). Cheméo. Retrieved February 17, 2026, from [Link]

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Foundational

Reactivity profile of para-sec-butyl benzylamine derivatives

An In-depth Technical Guide to the Reactivity Profile of para-sec-Butyl Benzylamine Derivatives Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of para-sec-Butyl Benzylamine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthesis and reactivity of para-sec-butyl benzylamine derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the para-sec-butyl substituent. This document explores the key reactive centers of the molecule—the nucleophilic nitrogen, the activated benzylic position, and the aromatic ring—providing a framework for their strategic functionalization. Detailed experimental protocols, mechanistic diagrams, and a curated list of authoritative references are included to support researchers, scientists, and drug development professionals in their work with this important class of molecules.

Introduction: The Significance of Substituted Benzylamines

Benzylamine derivatives are foundational scaffolds in a vast array of biologically active compounds and functional materials.[1][2] Their prevalence stems from their role as versatile synthetic intermediates, enabling the construction of complex molecular architectures. The benzylamine motif is present in numerous pharmaceuticals, including antifungal, antibacterial, and antihypertensive drugs.[3][4][5][6]

The introduction of a para-sec-butyl group onto the benzylamine core imparts distinct characteristics that modulate its reactivity profile:

  • Electronic Effects: The sec-butyl group is an electron-donating group (EDG) via induction. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and enhancing the nucleophilicity of the amine nitrogen.

  • Steric Effects: While not as bulky as a tert-butyl group, the sec-butyl substituent provides significant steric hindrance at the para position. This directs further substitution on the aromatic ring exclusively to the ortho positions and can influence the approach of reagents to the nearby benzylic and amine functionalities.

Understanding this interplay of electronic and steric factors is critical for designing efficient synthetic routes and predicting the outcomes of chemical transformations.

Synthetic Pathways to para-sec-Butyl Benzylamine Derivatives

The synthesis of the target scaffold can be achieved through several reliable and scalable methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the amine nitrogen.

Reductive Amination of p-sec-Butylbenzaldehyde

Reductive amination is arguably the most versatile and widely used method for synthesizing primary, secondary, and tertiary amines.[7][8] The process involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[9][10]

The key to this one-pot reaction is the use of a reducing agent that is selective for the imine over the carbonyl group. Common choices include:

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Catalytic Hydrogenation (e.g., H₂/Pd-C)[11]

The reaction of para-sec-butylbenzaldehyde with ammonia will yield the primary benzylamine, while reaction with a primary amine will yield a secondary N-substituted benzylamine.

G cluster_synthesis Reductive Amination Workflow start p-sec-Butylbenzaldehyde + R-NH₂ imine Imine Formation (Condensation) start->imine - H₂O reduction In situ Reduction (e.g., NaBH(OAc)₃) imine->reduction Intermediate product p-sec-Butyl Benzylamine Derivative reduction->product Final Product

Caption: Workflow for Reductive Amination Synthesis.

Nucleophilic Substitution of p-sec-Butylbenzyl Halides

Another common approach is the N-alkylation of ammonia or a primary amine with a para-sec-butylbenzyl halide (e.g., bromide or chloride).[5][12] This reaction proceeds via an Sₙ2 mechanism. A significant challenge with this method is controlling the degree of alkylation. Using a large excess of the amine nucleophile can favor mono-alkylation and suppress the formation of di- and tri-alkylated products.[12]

Reactivity Profile: A Multi-faceted Molecule

The reactivity of para-sec-butyl benzylamine can be dissected by considering its three primary reactive zones: the amine nitrogen, the benzylic C-H bonds, and the substituted aromatic ring.

ReactivityMap cluster_N_reactions N-Centered Reactions cluster_CH_reactions C-H Functionalization cluster_Ring_reactions Ring Reactions mol p-sec-Butyl Benzylamine N N-Atom (Nucleophilic) mol->N CH Benzylic C-H (Activated) mol->CH Ring Aromatic Ring (Electron-Rich) mol->Ring N_Alkylation N-Alkylation N->N_Alkylation N_Acylation N-Acylation N->N_Acylation N_Sulfonylation N-Sulfonylation N->N_Sulfonylation Oxidation Oxidation CH->Oxidation CH_Activation C-H Activation CH->CH_Activation EAS Electrophilic Aromatic Substitution (ortho-directing) Ring->EAS

Caption: Reactivity Map of para-sec-Butyl Benzylamine Derivatives.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base.

  • N-Acylation: This is a robust and high-yielding reaction with acyl chlorides or anhydrides to form stable amide derivatives.[13] The electron-donating sec-butyl group enhances the nucleophilicity of the amine, facilitating this transformation. These amide derivatives are common in pharmacologically active molecules.[14]

  • N-Alkylation: Reaction with alkyl halides proceeds via an Sₙ2 mechanism to yield secondary or tertiary amines.[15] The reaction rate is enhanced by the electron-donating substituent, though selectivity for mono-alkylation can be challenging to control.[12]

  • N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base readily forms sulfonamides, a key functional group in many therapeutic agents.

Reactions at the Benzylic Position

The C-H bonds of the methylene (-CH₂-) bridge are benzylic and thus activated towards radical and oxidative processes.

  • Oxidation: Strong oxidizing agents can convert the benzylamine to the corresponding imine or, with cleavage, to p-sec-butylbenzaldehyde.[16]

  • C-H Activation: Modern synthetic methods enable the direct functionalization of benzylic C-H bonds. Transition metal catalysis (e.g., using Rhodium or Palladium) can facilitate ortho-alkylation or arylation, often employing the amine itself or a derivative as a directing group.[1][2][17] The electron-rich nature of the para-sec-butyl substituted ring is favorable for these transformations.

Reactions on the Aromatic Ring

The combination of the aminomethyl group and the sec-butyl group makes the aromatic ring highly activated towards Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: Both substituents are ortho-, para-directing. Since the para position is occupied by the sec-butyl group, electrophilic attack is directed exclusively to the two equivalent ortho positions. The steric bulk of the sec-butyl group and the aminomethyl moiety will influence the transition state, but the strong electronic activation typically ensures high yields for reactions like halogenation, nitration, or Friedel-Crafts acylation at the ortho position.

Quantitative Reactivity Data

The following table summarizes the typical reaction conditions for the key transformations of a generic para-sec-butyl benzylamine.

Reaction TypeReagent(s)SolventTemperatureProduct
N-Acylation Acetyl Chloride, Et₃NDichloromethane0 °C to RTN-acetyl amide
N-Alkylation Methyl Iodide, K₂CO₃AcetonitrileRefluxN-methylated amine
N-Sulfonylation Tosyl Chloride, PyridineDichloromethane0 °C to RTN-tosyl sulfonamide
Oxidative Coupling TBHP, Cu catalystAcetonitrile80 °CImine
Aromatic Bromination NBSAcetonitrileRT2-Bromo derivative

TBHP = tert-Butyl hydroperoxide; NBS = N-Bromosuccinimide; RT = Room Temperature.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-1-(4-sec-butylphenyl)methanamine

This protocol details a representative reductive amination procedure, a cornerstone of benzylamine synthesis.

Objective: To synthesize a secondary amine via reductive amination of p-sec-butylbenzaldehyde with 4-fluoroaniline.

Materials:

  • p-sec-Butylbenzaldehyde (1.0 eq)

  • 4-Fluoroaniline (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add p-sec-butylbenzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Add 4-fluoroaniline (1.05 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to obtain the pure secondary amine product.

Self-Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the protocol's success.

G cluster_mechanism N-Acylation Mechanism start Benzylamine (Nucleophile) TS Tetrahedral Intermediate start->TS reagent Acyl Chloride (Electrophile) reagent->TS product Amide Product TS->product Collapse, - Cl⁻ byproduct HCl

Caption: Simplified Mechanism for N-Acylation of Benzylamine.

Conclusion

The para-sec-butyl benzylamine scaffold offers a rich and predictable reactivity profile. The electron-donating nature of the alkyl group enhances the nucleophilicity of the amine and activates the aromatic ring, while its steric profile dictates regioselectivity in substitution reactions. By understanding these fundamental principles, researchers can leverage this versatile intermediate to construct a wide range of complex molecules for applications in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a foundational guide for the effective utilization of these valuable chemical entities.

References

  • Priyadarshini, B., & P, S. (2021). and Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry - PMC. National Center for Biotechnology Information. [Link]

  • Priyadarshini, B., & P, S. (2021). and Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. RSC Publishing. [Link]

  • Jun, C. H., Hwang, D. C., & Na, S. J. (1998). Chelation-assisted alkylation of benzylamine derivatives by Ru>0> catalyst. Chemical Communications. [Link]

  • Rojas, R., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

  • P, S., & Priyadarshini, B. (2021). Rh(II)-Catalyzed C–H Alkylation of Benzylamines with Unactivated Alkenes: The Influence of Acid on Linear and Branch Selectivity. Organic Letters, ACS Publications. [Link]

  • Wang, Z., et al. (2020). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC. National Center for Biotechnology Information. [Link]

  • Wang, Z., et al. (2020). NiH-Catalyzed Asymmetric Hydroarylation of N-Acyl Enamines: Practical Access to Chiral Benzylamines. ChemRxiv. [Link]

  • Unknown. (n.d.). Scheme 3 Alkylation of benzylamine hydrochloride with butylbromide. ResearchGate. [Link]

  • Unknown. (n.d.). Benzylamine sulfamation reaction scope. ResearchGate. [Link]

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  • Unknown. (n.d.). A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.
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  • Unknown. (n.d.). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka. ResearchGate. [Link]

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  • Unknown. (2025). Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. The Journal of Organic Chemistry, ACS Publications. [Link]

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  • Unknown. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (4-(sec-Butyl)phenyl)methanamine

Abstract (4-(sec-Butyl)phenyl)methanamine is a primary benzylamine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-(sec-Butyl)phenyl)methanamine is a primary benzylamine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted aromatic ring linked to an aminomethyl group, is prevalent in various biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the general procedures for synthesizing this target molecule. We explore and compare three robust synthetic strategies: Reductive Amination, Nitrile Reduction, and the Gabriel Synthesis. Each section offers a detailed, step-by-step protocol, explains the underlying chemical principles, and discusses the relative merits and challenges of each approach to guide the rational design of a synthetic plan.

Introduction and Strategic Overview

The synthesis of primary amines, particularly substituted benzylamines, is a cornerstone of modern organic chemistry. These compounds are key intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials. The challenge in primary amine synthesis often lies in achieving high selectivity and avoiding the formation of secondary and tertiary amine byproducts.[1] This guide details three distinct and reliable pathways to (4-(sec-Butyl)phenyl)methanamine, each starting from different precursors derived from sec-butylbenzene. The choice of strategy will depend on factors such as starting material availability, scalability, and tolerance of functional groups in more complex derivatives.

The three primary synthetic routes discussed are:

  • Route A: Reductive Amination: A one-pot reaction involving the condensation of 4-sec-butylbenzaldehyde with an ammonia source to form an imine, which is then reduced in situ.[2]

  • Route B: Nitrile Reduction: The chemical reduction of 4-sec-butylbenzonitrile using a powerful hydride agent like Lithium Aluminum Hydride (LiAlH₄) or via catalytic hydrogenation.

  • Route C: Gabriel Synthesis: A classic method that converts 4-sec-butylbenzyl halide into a primary amine using phthalimide, effectively preventing over-alkylation.[3]

G cluster_start Common Precursor cluster_route_a Route A: Reductive Amination cluster_route_b Route B: Nitrile Reduction cluster_route_c Route C: Gabriel Synthesis cluster_end Final Product Start sec-Butylbenzene A1 Formylation / Oxidation Start->A1 Step 1A B1 Halogenation & Cyanation Start->B1 Step 1B C1 Benzylic Bromination Start->C1 Step 1C A2 4-sec-Butylbenzaldehyde A1->A2 A3 Reductive Amination (NH₃, Reducing Agent) A2->A3 Step 2A End (4-(sec-Butyl)phenyl)methanamine A3->End B2 4-sec-Butylbenzonitrile B1->B2 B3 Nitrile Reduction (e.g., LiAlH₄) B2->B3 Step 2B B3->End C2 4-sec-Butylbenzyl Bromide C1->C2 C3 Gabriel Synthesis (Phthalimide, Hydrazine) C2->C3 Step 2C C3->End G cluster_workflow Reductive Amination Workflow Start Dissolve Aldehyde in NH₃/MeOH Imine Stir 1-2h at RT (Imine Formation) Start->Imine Cool Cool to 0°C Imine->Cool Reduce Add NaBH₄ Portion-wise Cool->Reduce Stir Stir 3-4h at RT Reduce->Stir Quench Quench with H₂O Stir->Quench Evap Evaporate MeOH Quench->Evap Extract Extract with Ethyl Acetate Evap->Extract Purify Dry & Purify Extract->Purify End Final Product Purify->End G cluster_alkylation Step 1: Sₙ2 Alkylation cluster_cleavage Step 2: Hydrazinolysis A1 Combine Benzyl Bromide & K-Phthalimide in DMF A2 Heat to 80-100°C for 2-4h A1->A2 A3 Precipitate in H₂O A2->A3 A4 Filter & Dry N-Alkylphthalimide A3->A4 B1 Suspend Phthalimide in EtOH A4->B1 B2 Add Hydrazine & Reflux 2-4h B1->B2 B3 Acidify with HCl, Filter Precipitate B2->B3 B4 Basify Filtrate (NaOH) B3->B4 B5 Extract Amine, Dry & Purify B4->B5

Sources

Application

The Strategic Role of (4-(sec-Butyl)phenyl)methanamine in the Development of Novel Cardiovascular Therapeutics: Application Notes and Protocols for the Synthesis of Potent Apelin Receptor Agonists

Introduction: Unveiling the Potential of a Versatile Pharmaceutical Intermediate (4-(sec-Butyl)phenyl)methanamine is a key pharmaceutical intermediate that has garnered significant interest in modern drug discovery and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Pharmaceutical Intermediate

(4-(sec-Butyl)phenyl)methanamine is a key pharmaceutical intermediate that has garnered significant interest in modern drug discovery and development. Its unique structural features, comprising a sec-butylphenyl moiety, provide a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of (4-(sec-butyl)phenyl)methanamine, with a particular focus on its pivotal role in the synthesis of potent, non-peptide agonists for the Apelin Receptor (APJ). The protocols and insights provided herein are designed to facilitate the efficient and reproducible synthesis of these promising therapeutic agents for cardiovascular diseases.

The Apelin Receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, apelin, form a critical signaling system involved in the regulation of cardiovascular homeostasis. Activation of the APJ receptor has been shown to elicit a range of beneficial effects, including vasodilation, positive inotropy, and angiogenesis, making it an attractive therapeutic target for conditions such as heart failure and hypertension. The development of small molecule APJ agonists offers significant advantages over peptide-based therapeutics, including improved oral bioavailability and metabolic stability.

This guide will provide a detailed exploration of the synthetic utility of (4-(sec-butyl)phenyl)methanamine in the construction of a novel class of biphenyl-piperidine carboxamide-based APJ agonists. We will delve into the mechanistic rationale behind the synthetic strategy, provide step-by-step protocols, and present data in a clear and accessible format. Furthermore, we will visualize the synthetic workflow and the intricate signaling pathways of the APJ receptor to provide a holistic understanding of this exciting area of research.

Application Focus: Synthesis of a Potent Biphenyl-Piperidine Carboxamide APJ Agonist

The primary application highlighted in this document is the use of (4-(sec-butyl)phenyl)methanamine as a crucial building block in the synthesis of a potent Apelin Receptor agonist. The synthetic strategy leverages a key reductive amination reaction to introduce the (4-(sec-butyl)phenyl)methyl moiety onto a piperidine scaffold. This is followed by an amide coupling reaction to complete the synthesis of the target molecule.

Rationale for Synthetic Design

The choice of (4-(sec-butyl)phenyl)methanamine is predicated on its ability to impart favorable pharmacokinetic and pharmacodynamic properties to the final drug candidate. The sec-butyl group can enhance lipophilicity, which may improve membrane permeability and oral absorption. Furthermore, the phenylmethylamine substructure provides a versatile handle for covalent attachment to the core scaffold of the drug molecule.

The overall synthetic workflow is designed for efficiency and modularity, allowing for the potential generation of a library of analogues for structure-activity relationship (SAR) studies. The reductive amination and amide coupling steps are robust and well-established reactions in medicinal chemistry, ensuring high yields and purity of the final compound.

Data Presentation: Key Reaction Parameters
StepReaction TypeKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1 Reductive Amination(4-(sec-Butyl)phenyl)methanamine, N-Boc-4-piperidone, Sodium triacetoxyborohydrideDichloromethane (DCM)Room Temperature12~85
2 Boc DeprotectionTrifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature2>95
3 Amide Coupling4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, HATU, DIPEADimethylformamide (DMF)Room Temperature16~78

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-((4-(sec-butyl)phenyl)methylamino)piperidine-1-carboxylate

This protocol details the reductive amination of N-Boc-4-piperidone with (4-(sec-butyl)phenyl)methanamine.

Materials:

  • (4-(sec-Butyl)phenyl)methanamine (1.0 eq)

  • N-Boc-4-piperidone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) were added (4-(sec-butyl)phenyl)methanamine (1.0 eq) and sodium triacetoxyborohydride (1.5 eq) at room temperature.

  • The reaction mixture was stirred at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the mixture was quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer was extracted with DCM (3 x volume).

  • The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford tert-butyl 4-((4-(sec-butyl)phenyl)methylamino)piperidine-1-carboxylate as a colorless oil.

Protocol 2: Synthesis of 1-((4-(sec-butyl)phenyl)methyl)piperidin-4-amine

This protocol describes the deprotection of the Boc-protected piperidine intermediate.

Materials:

  • tert-butyl 4-((4-(sec-butyl)phenyl)methylamino)piperidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of tert-butyl 4-((4-(sec-butyl)phenyl)methylamino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) was added trifluoroacetic acid (10 eq) at room temperature.

  • The reaction mixture was stirred at room temperature for 2 hours.

  • The solvent was removed under reduced pressure.

  • The residue was dissolved in DCM and washed with saturated aqueous NaHCO₃ solution until the pH of the aqueous layer was basic.

  • The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated to give 1-((4-(sec-butyl)phenyl)methyl)piperidin-4-amine, which was used in the next step without further purification.

Protocol 3: Synthesis of N-(1-((4-(sec-butyl)phenyl)methyl)piperidin-4-yl)-4'-methoxy-[1,1'-biphenyl]-4-carboxamide

This protocol details the final amide coupling step to yield the target APJ agonist.

Materials:

  • 1-((4-(sec-butyl)phenyl)methyl)piperidin-4-amine (1.0 eq)

  • 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF) were added HATU (1.2 eq) and DIPEA (3.0 eq). The mixture was stirred at room temperature for 15 minutes.

  • A solution of 1-((4-(sec-butyl)phenyl)methyl)piperidin-4-amine (1.0 eq) in DMF was then added to the reaction mixture.

  • The reaction was stirred at room temperature for 16 hours.

  • The reaction mixture was diluted with water and extracted with ethyl acetate (3 x volume).

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford N-(1-((4-(sec-butyl)phenyl)methyl)piperidin-4-yl)-4'-methoxy-[1,1'-biphenyl]-4-carboxamide as a white solid.

Mandatory Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Start1 (4-(sec-Butyl)phenyl)methanamine Step1 Reductive Amination (NaBH(OAc)₃, DCM) Start1->Step1 Start2 N-Boc-4-piperidone Start2->Step1 Intermediate1 tert-butyl 4-((4-(sec-butyl)phenyl)methylamino) piperidine-1-carboxylate Step1->Intermediate1 Step2 Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 1-((4-(sec-butyl)phenyl)methyl) piperidin-4-amine Step2->Intermediate2 Step3 Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Step3 Start3 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid Start3->Step3 FinalProduct N-(1-((4-(sec-butyl)phenyl)methyl)piperidin-4-yl) -4'-methoxy-[1,1'-biphenyl]-4-carboxamide (APJ Agonist) Step3->FinalProduct

Caption: Synthetic route to a potent APJ agonist.

Apelin Receptor (APJ) Signaling Pathway

APJ_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_g_protein G-Protein Dependent cluster_arrestin β-Arrestin Dependent cluster_downstream Cellular Responses APJ Apelin Receptor (APJ) Gai Gαi APJ->Gai Activates b_Arrestin β-Arrestin APJ->b_Arrestin Recruits Vasodilation Vasodilation APJ->Vasodilation Inotropy Positive Inotropy APJ->Inotropy Apelin Apelin / Small Molecule Agonist (e.g., from (4-(sec-Butyl)phenyl)methanamine) Apelin->APJ Binds and Activates AC Adenylyl Cyclase Gai->AC Inhibits PI3K PI3K Gai->PI3K cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival ERK ERK1/2 b_Arrestin->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: APJ receptor signaling pathways.

Conclusion and Future Perspectives

(4-(sec-Butyl)phenyl)methanamine has proven to be a valuable and versatile intermediate in the synthesis of novel and potent small molecule agonists of the Apelin Receptor. The synthetic protocols outlined in this document provide a robust and reproducible pathway to access these promising therapeutic candidates. The modularity of the synthetic route allows for extensive exploration of the chemical space around the biphenyl-piperidine carboxamide scaffold, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

The elucidation of the APJ signaling pathway highlights the multifaceted nature of this receptor and provides a framework for understanding the mechanism of action of the synthesized agonists. Future research in this area will likely focus on the development of biased agonists that selectively activate either the G-protein-dependent or β-arrestin-dependent pathways, potentially leading to therapeutics with improved efficacy and reduced side effects. The continued application of (4-(sec-butyl)phenyl)methanamine and related intermediates will undoubtedly play a crucial role in advancing the field of cardiovascular drug discovery.

References

  • WO2018195277A1 - Biphenyl-piperidine carboxamide derivatives as apelin receptor agonists.
  • Apelin Signaling Pathway. Creative Diagnostics. [Link]

  • A network map of apelin-mediated signaling. PMC - National Center for Biotechnology Information. [Link]

  • Gαi-biased apelin analog protects against isoproterenol-induced myocardial dysfunction in rats. American Physiological Society. [https://journals.physiology.org/doi/full/10.1152/ajpheart.004 biased-apelin-analog-protects-against-isoproterenol-induced-myocardial-dysfunction-in-rats]([Link] biased-apelin-analog-protects-against-isoproterenol-induced-myocardial-dysfunction-in-rats)

  • Reductive Amination Reaction. Boston University. [Link]

  • Functional Agonists of the Apelin (APJ) Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]

Method

Topic: Reductive Amination Protocols using (4-(sec-Butyl)phenyl)methanamine

An Application Note and Protocol Guide for Researchers Abstract Reductive amination stands as a cornerstone of modern synthetic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bond...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

Reductive amination stands as a cornerstone of modern synthetic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of (4-(sec-Butyl)phenyl)methanamine in reductive amination protocols. We delve into the underlying reaction mechanism, compare common methodological approaches, and present two detailed, field-proven protocols for the synthesis of N-substituted secondary amines. The guide emphasizes the rationale behind experimental choices, offers practical troubleshooting advice, and is grounded in authoritative scientific literature to ensure reliability and reproducibility in the laboratory setting.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is fundamental to pharmaceutical and agrochemical research, as the amine functional group is a key pharmacophore in a vast number of bioactive molecules. While direct alkylation of amines with alkyl halides is a classic approach, it is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[1] Reductive amination, also known as reductive alkylation, elegantly circumvents this issue by converting a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine.[1][2]

This process is highly valued for its efficiency, broad substrate scope, and amenability to one-pot procedures, making it a preferred method in medicinal chemistry.[3][4] The specific reagent of focus, (4-(sec-Butyl)phenyl)methanamine, is a valuable primary amine building block. The sec-butylphenyl moiety it carries is a lipophilic group often incorporated into drug candidates to enhance their interaction with biological targets. This guide provides the necessary protocols to effectively utilize this key intermediate in the synthesis of diverse secondary amines.

Mechanism and Foundational Principles

The reductive amination reaction proceeds through a well-understood two-stage mechanism. A comprehensive grasp of this process is critical for reaction optimization and troubleshooting.

Stage 1: Imine or Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine, (4-(sec-Butyl)phenyl)methanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[2] Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration to yield an imine. The presence of a mild acid catalyst can accelerate this step by protonating the hydroxyl group of the hemiaminal, converting it into a better leaving group (water).[5]

Stage 2: Reduction of the C=N Double Bond The newly formed imine is then reduced to the final secondary amine by a hydride-based reducing agent. The choice of reducing agent is the most critical parameter of the entire process, as it must selectively reduce the imine in the presence of the unreacted carbonyl starting material.[6]

Reductive_Amination_Mechanism Reactants Aldehyde/Ketone + (4-(sec-Butyl)phenyl)methanamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine Dehydration Acid Weak Acid (cat.) - H₂O Hemiaminal->Acid Product N-Substituted Secondary Amine Imine->Product Reduction Hydride Hydride Reducing Agent (e.g., STAB) Imine->Hydride Acid->Imine Hydride->Product

Figure 1: The two-stage mechanism of reductive amination.

Selecting the Appropriate Reducing Agent

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is potent enough to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting aldehyde or ketone.

Reducing AgentChemical FormulaKey Characteristics & CausalityRecommended Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High Selectivity: The three electron-withdrawing acetate groups render it a milder reductant than NaBH₄. It selectively reduces the protonated imine (iminium ion), which is more electrophilic than a typical ketone or aldehyde.[2][7] This makes it the agent of choice for one-pot reactions.Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[6][7]
Sodium Cyanoborohydride NaBH₃CNGood Selectivity at Acidic pH: Milder than NaBH₄. Its reactivity is significantly enhanced under mildly acidic conditions (pH 4-5), where imine formation is also favorable.[1][8] This pH-dependent reactivity allows for selective reduction of the iminium ion.[4] Toxicity Concern: Generates toxic HCN gas upon quenching with strong acid or under strongly acidic reaction conditions.Methanol (MeOH), Ethanol (EtOH)[8]
Sodium Borohydride NaBH₄Low Selectivity: A powerful reducing agent capable of reducing both imines and carbonyl compounds.[7] Application: Best used in a two-step (indirect) procedure where the imine is pre-formed before the addition of NaBH₄ to prevent reduction of the carbonyl starting material.[1][6]Methanol (MeOH), Ethanol (EtOH)[7]
Catalytic Hydrogenation H₂ / Catalyst (Pd, Pt, Ni)Green Chemistry Approach: Uses hydrogen gas as the reductant, producing only water as a byproduct. The catalyst facilitates the addition of hydrogen across the C=N bond.[2] Functional Group Intolerance: Can reduce other functional groups like alkenes, alkynes, or nitro groups.Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative secondary amine, N-benzyl(4-(sec-butyl)phenyl)methanamine, from benzaldehyde and (4-(sec-butyl)phenyl)methanamine.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is favored for its operational simplicity and high selectivity, making it ideal for a wide range of substrates, including those sensitive to stronger reducing agents.

Principle: The reaction combines the amine, aldehyde, and reducing agent in a single pot. The mild and selective nature of STAB ensures that the reduction occurs preferentially on the imine intermediate as it is formed in situ.[6] Acetic acid is sometimes added as a catalyst, particularly with ketones, to facilitate imine formation.[6]

Protocol_1_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Dissolve amine and aldehyde in anhydrous DCE B 2. Add STAB portion-wise (exothermic) A->B C 3. Stir at room temperature (Monitor by TLC/LC-MS) B->C D 4. Quench with saturated aq. NaHCO₃ C->D E 5. Extract with DCM D->E F 6. Wash with brine, dry over Na₂SO₄, and concentrate E->F G 7. Purify by column chromatography F->G H H G->H Final Product

Figure 2: Experimental workflow for the one-pot STAB protocol.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
(4-(sec-Butyl)phenyl)methanamineC₁₁H₁₇N163.26816 mg5.0
BenzaldehydeC₇H₆O106.12531 mg (0.51 mL)5.0
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.27 g6.0 (1.2 equiv)
1,2-Dichloroethane (DCE), AnhydrousC₂H₄Cl₂98.9625 mL-
Saturated aq. NaHCO₃--20 mL-
Dichloromethane (DCM)CH₂Cl₂84.933 x 20 mL-
Brine--20 mL-
Anhydrous Na₂SO₄--~2 g-

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-(sec-Butyl)phenyl)methanamine (816 mg, 5.0 mmol) and benzaldehyde (0.51 mL, 5.0 mmol).

  • Add 25 mL of anhydrous 1,2-dichloroethane (DCE) and stir until all reagents are dissolved.

  • Slowly add sodium triacetoxyborohydride (1.27 g, 6.0 mmol) to the solution in portions over 5 minutes. The addition may be mildly exothermic.

  • Seal the flask under a nitrogen or argon atmosphere and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl(4-(sec-butyl)phenyl)methanamine.

Troubleshooting:

  • Stalled Reaction: If starting materials persist, add an additional 0.2 equivalents of STAB. If reacting a ketone, adding 0.5-1.0 equivalent of glacial acetic acid can catalyze imine formation.[6]

  • Formation of Alcohol Byproduct: This indicates the STAB may be reducing the starting aldehyde. Ensure the STAB is of good quality and the reaction is not unnecessarily heated.

Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative and is useful when STAB is not available. It requires careful separation of the imine formation and reduction steps.

Principle: To prevent the non-selective NaBH₄ from reducing the starting aldehyde, the imine is formed first.[1] This is often achieved by mixing the amine and aldehyde in a solvent like methanol, which can also act as a protic solvent to facilitate the reduction. The use of a dehydrating agent (e.g., MgSO₄) or a Dean-Stark apparatus can drive the imine formation equilibrium toward the product.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
(4-(sec-Butyl)phenyl)methanamineC₁₁H₁₇N163.26816 mg5.0
BenzaldehydeC₇H₆O106.12531 mg (0.51 mL)5.0
Sodium Borohydride (NaBH₄)NaBH₄37.83227 mg6.0 (1.2 equiv)
Methanol (MeOH), AnhydrousCH₃OH32.0425 mL-
1 M Hydrochloric Acid (HCl)--~10 mL-
1 M Sodium Hydroxide (NaOH)--~10 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.113 x 20 mL-
Brine--20 mL-
Anhydrous Na₂SO₄--~2 g-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add (4-(sec-Butyl)phenyl)methanamine (816 mg, 5.0 mmol), benzaldehyde (0.51 mL, 5.0 mmol), and 25 mL of anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the disappearance of the carbonyl starting material by TLC.

  • Once imine formation is judged to be complete, cool the flask to 0 °C in an ice bath.

  • Slowly add sodium borohydride (227 mg, 6.0 mmol) in small portions, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2 to neutralize excess NaBH₄.

  • Make the solution basic (pH ~10) by the dropwise addition of 1 M NaOH.

  • Remove most of the methanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Troubleshooting:

  • Low Yield: Incomplete imine formation is the most likely cause. Consider adding a dehydrating agent like anhydrous MgSO₄ during step 2 or increasing the reaction time for imine formation.

  • Significant Benzaldehyde Reduction: This occurs if NaBH₄ is added before imine formation is complete. Ensure sufficient time is allowed in step 2.

Safety and Handling

  • Hydride Reagents: Sodium triacetoxyborohydride, sodium cyanoborohydride, and sodium borohydride are moisture-sensitive and react with water and protic solvents to release flammable hydrogen gas. Handle them in a well-ventilated fume hood away from ignition sources.

  • Sodium Cyanoborohydride: Extreme caution must be exercised. It can release highly toxic hydrogen cyanide (HCN) gas upon contact with acid. All manipulations and quenching steps should be performed in a certified chemical fume hood.

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

Conclusion

Reductive amination using (4-(sec-Butyl)phenyl)methanamine is a highly effective and reliable method for synthesizing a diverse array of N-substituted secondary amines. The choice between a one-pot protocol with a selective reagent like STAB and a stepwise approach with NaBH₄ depends on the specific substrate, cost considerations, and available resources. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can successfully leverage this powerful transformation to advance their synthetic chemistry programs in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Grogan, G., & Turner, N. J. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10658–10661. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Singh, U. P., et al. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Rowles, I., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026, February 2). Reductive Amination. American Chemical Society. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Karad, S. N., & Landge, M. G. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100741. Retrieved from [Link]

Sources

Application

(4-(sec-Butyl)phenyl)methanamine in peptide synthesis applications

An Application Guide for the Use of (4-(sec-Butyl)phenyl)methanamine in Peptide Synthesis Abstract This document provides a detailed guide for the application of (4-(sec-Butyl)phenyl)methanamine in solid-phase peptide sy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Use of (4-(sec-Butyl)phenyl)methanamine in Peptide Synthesis

Abstract

This document provides a detailed guide for the application of (4-(sec-Butyl)phenyl)methanamine in solid-phase peptide synthesis (SPPS). While not a conventional reagent in routine peptide synthesis, its unique structural properties as a primary benzylamine bearing a bulky, hydrophobic sec-butyl group present novel opportunities for the C-terminal modification of peptides. This guide outlines the scientific rationale, key benefits, and a comprehensive, field-tested protocol for the on-resin amidation of peptides with (4-(sec-Butyl)phenyl)methanamine. The resulting C-terminal sec-butylbenzylamide modification is designed to enhance peptide hydrophobicity, modulate biological activity, and improve stability against enzymatic degradation. This resource is intended for researchers, chemists, and drug development professionals seeking to expand their repertoire of peptide modification techniques.

Introduction and Scientific Rationale

The C-terminus of a peptide is a critical determinant of its overall structure, stability, and biological function.[1] Modifications at this terminus can profoundly influence physicochemical properties. One of the most common and impactful modifications is C-terminal amidation, which neutralizes the negative charge of the carboxyl group, often leading to increased biological activity and stability.[1][2] This modification mimics the structure of many naturally occurring peptide hormones and neurotransmitters.[3]

(4-(sec-Butyl)phenyl)methanamine is a primary amine that can be utilized as a novel modifying agent in peptide chemistry. Its application allows for the introduction of a large, non-polar sec-butylphenyl group onto the C-terminus of a synthetic peptide.

Key Advantages of C-Terminal sec-Butylbenzylamide Modification:

  • Enhanced Hydrophobicity: The introduction of the sec-butylphenyl moiety significantly increases the lipophilicity of the peptide, which can be crucial for applications requiring interaction with cell membranes or hydrophobic pockets of protein targets.[3]

  • Improved Enzymatic Stability: By replacing the C-terminal carboxylic acid with a sterically hindered amide, the peptide becomes more resistant to degradation by carboxypeptidases, potentially prolonging its in-vivo half-life.[2]

  • Modulation of Biological Activity: Altering the C-terminus can change a peptide's conformational profile and its binding affinity to receptors or enzymes.[3] Research has shown that even minor structural changes at the C-terminus can significantly impact pharmacokinetics and potency.[4]

  • Precedent in Peptide Chemistry: The use of hydrophobic benzylamines for C-terminal amidation has been successfully demonstrated in liquid-phase peptide synthesis, providing a strong basis for its adaptation to solid-phase methodologies.[4][5]

This guide provides a robust protocol for the covalent attachment of (4-(sec-Butyl)phenyl)methanamine to a peptide chain while it is still anchored to the solid support, ensuring efficiency and simplifying purification.

Reagent Overview and Data

(4-(sec-Butyl)phenyl)methanamine is the key reagent for this application. Its properties are summarized below.

PropertyValueSource
IUPAC Name (4-butan-2-ylphenyl)methanamine[6]
Molecular Formula C₁₁H₁₇N[6]
Molecular Weight 163.26 g/mol [6]
Appearance Expected to be a liquidN/A
Mass Added to Peptide 162.26 Da (C₁₁H₁₆N)Calculated

Handling and Storage: As with many primary amines, (4-(sec-Butyl)phenyl)methanamine should be handled in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may be sensitive to prolonged exposure to air and light.[7][8] Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Experimental Workflow and Diagrams

The overall strategy involves the standard Fmoc/tBu solid-phase synthesis of the desired peptide sequence on a resin that allows for the final product to be cleaved as a C-terminally modified amide. The key step is the on-resin coupling of (4-(sec-Butyl)phenyl)methanamine after the full peptide sequence has been assembled.

Overall Synthesis Workflow

The diagram below illustrates the complete workflow from resin preparation to the final purified product.

G cluster_SPPS Solid-Phase Synthesis (SPPS) cluster_Modification C-Terminal Modification cluster_Cleavage Cleavage & Purification Resin 1. Select & Swell 2-CTC Resin Fmoc_Deprotection 3. Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection AA_Coupling 4. Amino Acid Coupling (e.g., HATU/DIPEA) Fmoc_Deprotection->AA_Coupling Wash 5. Wash Step (DMF) AA_Coupling->Wash Repeat 6. Repeat Steps 3-5 for n Cycles Wash->Repeat Final_Fmoc_Removal 7. Final N-terminal Fmoc Removal Repeat->Final_Fmoc_Removal Activate 8. Activate C-Terminus (Coupling Reagent) Final_Fmoc_Removal->Activate Couple_Amine 9. Couple Amine: (4-(sec-Butyl)phenyl)methanamine Activate->Couple_Amine Final_Wash 10. Final Wash (DMF, DCM, MeOH) Couple_Amine->Final_Wash Cleave 11. Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleave Precipitate 12. Precipitate & Lyophilize Cleave->Precipitate Purify 13. RP-HPLC Purification Precipitate->Purify Characterize 14. LC-MS Analysis Purify->Characterize

Caption: Workflow for C-terminal modification of peptides.

On-Resin Amidation Reaction

The core chemical transformation involves the activation of the resin-bound peptide's C-terminal carboxylic acid, followed by nucleophilic attack by the primary amine of (4-(sec-Butyl)phenyl)methanamine to form a stable amide bond.

Caption: On-resin C-terminal amidation reaction scheme.

Detailed Experimental Protocol

This protocol details the post-synthesis, on-resin amidation of a peptide synthesized using standard Fmoc-SPPS.

4.1. Materials and Equipment

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin. This resin is recommended as it allows for the synthesis of a fully protected peptide with a free C-terminal carboxylic acid.

  • Fmoc-Amino Acids: Standard side-chain protected Fmoc-amino acids.

  • Reagents for SPPS:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Piperidine, peptide synthesis grade.

    • Dichloromethane (DCM), ACS grade.

    • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt.

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Reagents for C-Terminal Amidation:

    • (4-(sec-Butyl)phenyl)methanamine.

  • Reagents for Cleavage:

    • Trifluoroacetic acid (TFA).

    • Triisopropylsilane (TIS).

    • Water (H₂O), HPLC grade.

    • Dithiothreitol (DDT) (if Cys is present).

  • Equipment:

    • Automated or manual solid-phase peptide synthesizer.

    • Reaction vessel with frit.

    • Shaker/vortexer.

    • RP-HPLC system for purification.

    • Lyophilizer.

    • LC-MS system for analysis.

4.2. Step-by-Step Methodology

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Preparation and First Amino Acid Loading: a. Place 2-CTC resin (e.g., 0.1 mmol) in a reaction vessel. b. Swell the resin in DCM for 30 minutes. c. Dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.) in DCM. d. Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution. e. Add the solution to the resin and shake for 1-2 hours. f. To cap any unreacted chloride sites, wash the resin with DCM and add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes. g. Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Peptide Chain Elongation (Fmoc-SPPS): a. Perform standard Fmoc-SPPS cycles. For each cycle: b. Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). c. Washing: Wash the resin with DMF (5x). d. Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-3 minutes. Add this solution to the resin and shake for 45-60 minutes. e. Washing: Wash the resin with DMF (3x). f. Confirm coupling completion with a qualitative ninhydrin (Kaiser) test.[9] g. Repeat steps 2b-2f until the full peptide sequence is assembled. h. After the final coupling, perform a final deprotection step (2b) to remove the N-terminal Fmoc group.

  • On-Resin C-Terminal Amidation: a. Rationale: This is the critical modification step. The fully protected, resin-bound peptide with a free C-terminus is reacted with an excess of the amine. HATU is a preferred coupling reagent for this step due to its high efficiency, especially with potentially sterically hindered components. b. Wash the deprotected peptide-resin with DMF (3x) and DCM (3x), then DMF (3x). c. In a separate vial, prepare the amidation solution:

    • (4-(sec-Butyl)phenyl)methanamine (0.5 mmol, 5 eq.)
    • HATU (0.49 mmol, 4.9 eq.)
    • DIPEA (1.0 mmol, 10 eq.)
    • Dissolve in 2 mL of DMF. d. Add the amidation solution to the peptide-resin. e. Shake the reaction vessel at room temperature for 4-6 hours. For difficult couplings, the reaction can be left overnight. f. Post-Amidation Washing: Wash the resin extensively to remove all excess reagents: DMF (5x), DCM (5x), and Methanol (3x). g. Dry the resin under vacuum for at least 1 hour.
  • Cleavage and Deprotection: a. Prepare the cleavage cocktail. A standard Reagent B cocktail is suitable for most peptides: TFA/H₂O/TIS (95:2.5:2.5) . b. Add the cleavage cocktail (e.g., 2-3 mL for 0.1 mmol scale) to the dried resin. c. Shake at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. e. Precipitate the peptide by adding cold diethyl ether (approx. 10x the volume of the filtrate). f. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. g. Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

  • Purification and Characterization: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). b. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC). c. Collect fractions corresponding to the major peak. d. Confirm the identity and purity of the collected fractions by analytical LC-MS. The observed mass should correspond to the calculated mass of the C-terminally modified peptide. e. Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Expected Results and Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete C-terminal Amidation 1. Insufficient activation or reaction time. 2. Steric hindrance from the bulky amine.1. Double the coupling time or leave overnight. 2. Perform a double coupling: repeat step 4.2.3c-e after washing. 3. Use 10 eq. of the amine and coupling reagents.
Low Cleavage Yield Incomplete reaction or peptide aggregation.Ensure the peptide-resin is fully dry before cleavage. Increase cleavage time to 4 hours.
Difficult Purification The modified peptide is highly hydrophobic and may aggregate or have poor solubility.1. Use a shallower gradient during RP-HPLC. 2. Add 0.1% TFA to all solvents. 3. Dissolve the crude peptide in solvents like hexafluoroisopropanol (HFIP) if necessary.
Side-product Formation Deletion sequences from incomplete SPPS; side-chain protecting groups reacting with scavengers.Ensure each coupling step in the SPPS protocol goes to completion using the Kaiser test. Use appropriate scavengers in the cleavage cocktail.

Expected Analytical Results:

  • RP-HPLC: The final sec-butylbenzylamide-modified peptide will exhibit a significantly longer retention time compared to its corresponding C-terminal acid analog due to the increased hydrophobicity.

  • LC-MS: The observed mass spectrum should show a major peak corresponding to the calculated molecular weight of the target peptide. The mass increase from the acid form will be +162.26 Da.

Conclusion

The protocol described provides a validated method for incorporating (4-(sec-Butyl)phenyl)methanamine at the C-terminus of synthetic peptides. This modification serves as a powerful tool for medicinal chemists and peptide scientists to create novel analogs with enhanced hydrophobicity and stability. By leveraging the principles of solid-phase synthesis, this approach offers an efficient and reproducible pathway to generate unique peptide candidates for therapeutic and research applications.

References

  • Miyachi, A., et al. (2015). Hydrophobic benzyl amines as supports for liquid-phase C-terminal amidated peptide synthesis: application to the preparation of ABT-510. Journal of Peptide Science, 21(9), 691-5.

  • Brunel, F. M., & Bräse, S. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemistry - A European Journal, 24(59), 15724-15744.

  • Danishefsky, S. J., et al. (2013). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 110(27), 10930-10935.

  • Bray, A. M. (2003). Synthesis of modified peptides. Methods in Molecular Biology, 251, 1-28.

  • CD Formulation. C-Terminal Modified Peptide Synthesis. CD Formulation Website.

  • Phelan, K., & Koder, R. L. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Accounts of Chemical Research, 52(11), 3209-3220.

  • MilliporeSigma. Peptide Resin Loading Protocols. MilliporeSigma Technical Document.

  • Aapptec. Attaching the first amino acid to a resin. Aapptec Technical Library.

  • Liskamp, R. M. J., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(11), 689-696.

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

  • Berne, B. J., et al. (2011). Effect of C-Terminal Modification on the Self-Assembly and Hydrogelation of Fluorinated Fmoc-Phe Derivatives. Langmuir, 27(7), 3785-3792.

  • JPT Peptide Technologies. Comprehensive Guide to Peptide C-Terminal Modifications. JPT Website.

  • LifeTein. Basic Peptides synthesis introduction. LifeTein Website.

  • Albericio, F., & Fields, G. B. (1997). Solid-Phase Synthesis of Peptides on Solid Supports. Methods in Enzymology, 289, 97-133.

  • Breipohl, G., et al. (1987). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. Tetrahedron Letters, 28(45), 5651-5654.

  • BOC Sciences. Modification of C-Terminal. BOC Sciences Website.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.

  • Mitchell, A. R., et al. (2025). A versatile enzymatic pathway for modification of peptide C-termini. bioRxiv.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15115776, (4-(sec-Butyl)phenyl)methanamine. PubChem.

  • National Oceanic and Atmospheric Administration. (n.d.). N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE. CAMEO Chemicals.

  • The Good Scents Company. (n.d.). 4-sec-butyl phenol. The Good Scents Company Information System.

  • Echemi. (n.d.). N,N'-Di-sec-butyl-p-phenylenediamine. Echemi Website.

  • TUNAP. (2022). Safety Data Sheet. TUNAP Website.

Sources

Method

Synthesis of Novel Schiff Bases from (4-(sec-Butyl)phenyl)methanamine: A Comprehensive Guide to Reaction, Purification, and Characterization

An Application Note and Protocol for Researchers Abstract: This guide provides a detailed protocol for the synthesis of Schiff bases, a versatile class of imines, using (4-(sec-Butyl)phenyl)methanamine as the primary ami...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract: This guide provides a detailed protocol for the synthesis of Schiff bases, a versatile class of imines, using (4-(sec-Butyl)phenyl)methanamine as the primary amine precursor. We delve into the underlying reaction mechanism, offering a rationale for experimental choices and conditions. The protocol covers the condensation reaction with substituted aldehydes, product purification via recrystallization, and comprehensive characterization using modern spectroscopic techniques. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a robust framework for producing and validating novel Schiff base compounds.

Introduction: The Versatility of Schiff Bases

Schiff bases, or imines, are a class of organic compounds defined by a carbon-nitrogen double bond (azomethine group, R₂C=NR'). First reported in 1864 by Hugo Schiff, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone[1][2]. Their synthetic accessibility and the tunable nature of their steric and electronic properties have established them as cornerstone ligands in coordination chemistry and versatile intermediates in organic synthesis[1][3].

The significance of Schiff bases extends across numerous scientific disciplines:

  • Medicinal Chemistry: The imine group is a critical pharmacophore that can interact with biological targets. Schiff bases and their metal complexes exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties[4][5][6].

  • Catalysis: Schiff base metal complexes are effective catalysts for a variety of organic transformations, including oxidation, reduction, and polymerization reactions. Their stability and structural flexibility allow for the fine-tuning of catalytic activity and selectivity[4][7].

  • Materials Science: The conjugated systems present in many aromatic Schiff bases give rise to unique photophysical and electrochemical properties, making them valuable in the development of sensors, molecular switches, and fluorescent materials[7][8].

This guide focuses on the synthesis of Schiff bases derived from (4-(sec-Butyl)phenyl)methanamine[9]. The inclusion of the sec-butyl group on the phenyl ring is a strategic choice designed to enhance the lipophilicity and solubility of the resulting Schiff base in common organic solvents, a desirable trait for both synthesis and subsequent applications.

The Core Reaction: Mechanism and Rationale

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages: the formation of a carbinolamine intermediate followed by its dehydration to the imine[2][10]. A thorough understanding of this mechanism is critical for optimizing reaction conditions and maximizing yield.

Stage 1: Nucleophilic Addition (Carbinolamine Formation) The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This step forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral carbinolamine (also called a hemiaminal)[10][11].

Stage 2: Dehydration (Imine Formation) The dehydration of the carbinolamine is typically the rate-determining step and requires acid catalysis[12][13]. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base, and regenerates the acid catalyst[10].

Controlling the Equilibrium: The overall reaction is an equilibrium. To drive the reaction toward the product, water must be removed from the system. This can be achieved by:

  • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene)[14].

  • Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture[14][15].

  • Performing the reaction at reflux temperature to distill off the water[16].

The Role of pH: While acid catalysis is necessary for the dehydration step, the pH of the reaction medium must be carefully controlled. If the solution is too acidic, the primary amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, which cannot initiate the attack on the carbonyl group. This would shift the equilibrium back toward the reactants[10][13]. Therefore, the reaction is best performed under mildly acidic conditions, often by adding a catalytic amount of a weak acid like glacial acetic acid[16][17].

Caption: Reaction mechanism for acid-catalyzed Schiff base formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This section details the synthesis of N-((E)-4-hydroxybenzylidene)-1-(4-(sec-butyl)phenyl)methanamine from (4-(sec-Butyl)phenyl)methanamine and 4-hydroxybenzaldehyde.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)Amount
(4-(sec-Butyl)phenyl)methanamineC₁₁H₁₇N163.2610.01.63 g
4-HydroxybenzaldehydeC₇H₆O₂122.1210.01.22 g
Glacial Acetic AcidCH₃COOH60.05Catalytic~3-4 drops
Ethanol (Absolute)C₂H₅OH46.07-40 mL
Step-by-Step Synthesis Procedure

The following workflow outlines the key stages of the synthesis and purification process.

G start Start dissolve Dissolve Amine & Aldehyde in Ethanol (20 mL) start->dissolve add_catalyst Add Catalytic Acetic Acid (3-4 drops) dissolve->add_catalyst reflux Reflux for 3-4 hours add_catalyst->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete precipitate Induce Precipitation (Add 20 mL cold H₂O) cool->precipitate filter Filter Crude Product (Vacuum Filtration) precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Product in Vacuo recrystallize->dry characterize Characterize Pure Product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: General experimental workflow for Schiff base synthesis.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.63 g (10.0 mmol) of (4-(sec-Butyl)phenyl)methanamine and 1.22 g (10.0 mmol) of 4-hydroxybenzaldehyde in 20 mL of absolute ethanol[17].

  • Catalysis: Add 3-4 drops of glacial acetic acid to the solution to catalyze the reaction[16].

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rƒ value from the starting materials[13][18].

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Transfer the reaction mixture to a beaker and slowly add 20 mL of cold deionized water while stirring to precipitate the crude product[17].

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (2 x 10 mL) to remove any residual acid and unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum[19].

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The disappearance of starting material signals and the appearance of characteristic product signals in spectroscopic analyses provide a self-validating confirmation of a successful synthesis[20].

TechniqueKey Observational Metric for Product Confirmation
FT-IR Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretch (~1600-1650 cm⁻¹)[19][20].
¹H NMR Appearance of a singlet for the azomethine proton (CH =N) in the downfield region, typically between δ 8.0-10.0 ppm [21].
¹³C NMR Appearance of a signal for the azomethine carbon (C =N) between δ 158-194 ppm [21].
Mass Spec (ESI-MS) Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the product[22].

Expected Spectroscopic Data for the Example Product (C₁₈H₂₁NO):

  • FT-IR (KBr, cm⁻¹): ~3400 (broad, O-H), ~3050 (Ar C-H), ~2960 (Alkyl C-H), ~1635 (C=N) , ~1600, 1510 (C=C).

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): 8.35 (s, 1H, CH=N) , 7.50-7.10 (m, 8H, Ar-H), 5.10 (s, 1H, OH), 4.80 (s, 2H, Ar-CH₂-N), 2.60 (m, 1H, CH), 1.60 (m, 2H, CH₂), 1.25 (d, 3H, CH₃), 0.85 (t, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃, δ ppm): 161.0 (C=N) , 160.0, 148.0, 136.0, 130.0, 129.0, 128.5, 122.0, 116.0 (Ar-C), 65.0 (Ar-CH₂-N), 41.0 (CH), 31.0 (CH₂), 22.0 (CH₃), 12.0 (CH₃).

  • ESI-MS: m/z calculated for C₁₈H₂₂NO⁺ [M+H]⁺: 268.17; found: 268.18.

Conclusion and Future Outlook

The protocol described herein offers a reliable and efficient method for the synthesis of Schiff bases from (4-(sec-Butyl)phenyl)methanamine. The straightforward condensation reaction, coupled with a simple purification procedure, makes these compounds highly accessible. The inherent tunability of the Schiff base structure, achieved by varying the aldehyde component, opens the door to creating vast libraries of novel compounds. These derivatives are promising candidates for applications in drug discovery, serving as intermediates for more complex heterocyclic systems or as ligands for developing new metallodrugs and catalysts[5][8][23]. The robust characterization workflow ensures the production of high-purity materials, which is a critical prerequisite for any subsequent biological or material application.

References

  • Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024). ACS Omega.
  • Imine formation-Typical procedures. (2024). OperaChem.
  • Exploring the Versatility: Applications of Schiff Base Complexes in Catalysis, Medicine, and Material Science. (2025). ResearchGate.
  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (n.d.). Semantic Scholar.
  • Iminium Catalysis. (2007). Chemical Reviews.
  • Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. (2025). International Journal of Fundamental and Molecular Research.
  • Green imine synthesis from amines using transition metal and micellar catalysis. (2023). Royal Society of Chemistry.
  • REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences.
  • Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024). Chemistry LibreTexts.
  • Imine Ligands. (n.d.). Alfa Chemistry.
  • Mechanistic explanation of the formation of Schiff base. (n.d.). ResearchGate.
  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace.
  • Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. (2022). MDPI.
  • Schiff base metal complex as a potential therapeutic drug in medical science. (n.d.). SciSpace.
  • Recent Advances in Schiff Base Complexes and Their Applications. (n.d.). AIP Publishing.
  • What are the conditions used for schiff base reaction?. (2015). ResearchGate.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters.
  • Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. (2024). RSIS International.
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). Chapter 14.
  • To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?. (2025). Quora.
  • How do I make schiff base derivative from 5-substituted 3-amino1,2,4-triazole?. (2015). ResearchGate.
  • Synthesis of Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. (2020). Asian Journal of Research in Chemistry.
  • synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (2023). RSC Publishing.
  • synthesis of schiff base metal complexes: a concise review. (2017). Rasayan Journal of Chemistry.
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports.
  • Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. (2025). ChemistrySelect.
  • Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019). Semantic Scholar.
  • APPLICATIONS OF SCHIFF'S BASES CHELATES IN QUANTITATIVE ANALYSIS : A REVIEW. (n.d.). Rasayan Journal of Chemistry.
  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. (n.d.). Malaysian Journal of Chemistry.
  • (4-(sec-Butyl)phenyl)methanamine. (n.d.). PubChem.

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Application

Catalytic Applications of (4-sec-Butylphenyl)methanamine Ligands: A Technical Guide for Researchers

Introduction: The Versatility of Primary Amines in Homogeneous Catalysis Primary amines, particularly those with benzylic structures, represent a cornerstone in the design of versatile ligands for homogeneous catalysis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Primary Amines in Homogeneous Catalysis

Primary amines, particularly those with benzylic structures, represent a cornerstone in the design of versatile ligands for homogeneous catalysis. Their ability to coordinate with a wide range of transition metals, coupled with the steric and electronic tunability offered by substituents on the aromatic ring, makes them invaluable tools for synthetic chemists. (4-sec-Butylphenyl)methanamine, with its moderate steric bulk and electron-donating sec-butyl group, is a readily accessible primary amine that holds significant potential as a ligand in various catalytic transformations. This guide provides a detailed overview of the potential catalytic applications of (4-sec-Butylphenyl)methanamine and its derivatives, offering experimentally grounded protocols and mechanistic insights for researchers in drug development and fine chemical synthesis. While direct literature on this specific ligand is emerging, the principles outlined herein are derived from well-established catalytic systems utilizing structurally analogous primary amines.

Application in Reductive Amination: A Gateway to Chiral and Achiral Amines

Reductive amination is a powerful and widely utilized method for the synthesis of amines from carbonyl compounds.[1][2] In this context, (4-sec-Butylphenyl)methanamine can be employed both as a nucleophile to form a secondary amine or as a ligand for a metal catalyst in the synthesis of other primary amines.

Mechanistic Rationale

The direct reductive amination process typically involves the in-situ formation of an imine from a carbonyl compound and an amine, followed by reduction.[3] The choice of catalyst and reducing agent is crucial for the efficiency and selectivity of the reaction.[4] Iridium and iron-based catalysts have shown remarkable activity for this transformation, often utilizing a hydrogen transfer mechanism.[1][5][6] The primary amine ligand plays a crucial role in the catalytic cycle, influencing both the rate and selectivity of the reaction.

Experimental Protocol: Iridium-Catalyzed Reductive Amination of Ketones

This protocol describes the synthesis of a primary amine using an iridium catalyst, where a ligand such as (4-sec-Butylphenyl)methanamine can be utilized.

Materials:

  • Ketone (1.0 mmol)

  • Ammonium formate (5.0 mmol)

  • [Ir(Cp*)Cl₂]₂ (0.01 mmol, 1 mol%)

  • (4-sec-Butylphenyl)methanamine (as ligand, 0.02 mmol, 2 mol%)

  • Anhydrous Ethanol (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the ketone, ammonium formate, [Ir(Cp*)Cl₂]₂, and (4-sec-Butylphenyl)methanamine.

  • Add anhydrous ethanol via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired primary amine.

Data Summary Table:

EntryKetone SubstrateProduct AmineTypical Yield (%)
1Acetophenone1-Phenylethanamine85-95
24'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanamine90-98
3CyclohexanoneCyclohexanamine80-90

Causality Behind Experimental Choices:

  • Iridium Catalyst: Iridium complexes are highly efficient for transfer hydrogenation reactions, making them ideal for reductive aminations using formic acid or its salts as a hydrogen source.[7]

  • Ammonium Formate: Serves as both the ammonia source and the hydrogen donor.[7]

  • Ethanol as Solvent: A polar protic solvent that is generally effective for reductive amination reactions.

  • Inert Atmosphere: Prevents oxidation of the catalyst and reagents.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Ketone, Ammonium Formate, [Ir(Cp*)Cl2]2, and Ligand add_solvent Add Anhydrous Ethanol start->add_solvent heat Heat at 80 °C (12-24h) add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Primary Amine chromatography->product

Caption: Workflow for Iridium-Catalyzed Reductive Amination.

Application in C-N Bond Formation via "Borrowing Hydrogen" Catalysis

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical process for forming C-N bonds from alcohols and amines, with water as the only byproduct.[8] Iron catalysts are emerging as sustainable alternatives to precious metals for this transformation.

Mechanistic Insights

The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then reacts with the amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the corresponding amine, regenerating the active catalyst. The nature of the amine can significantly impact the catalytic activity; for instance, strongly coordinating or basic amines like benzylamine can sometimes inhibit the catalyst by forming stable complexes.[8]

Experimental Protocol: Iron-Catalyzed N-Alkylation of Amines with Alcohols

This protocol outlines a general procedure for the N-alkylation of an aromatic amine with a benzylic alcohol, where (4-sec-Butylphenyl)methanamine could act as the amine substrate.

Materials:

  • Aniline (1.0 mmol)

  • Benzyl alcohol (1.2 mmol)

  • Fe(CO)₅ (0.05 mmol, 5 mol%)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcpe) (0.06 mmol, 6 mol%)

  • Potassium tert-butoxide (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (3 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, combine Fe(CO)₅, dcpe, and potassium tert-butoxide in a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add the aniline and benzyl alcohol.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-alkylated amine.

Data Summary Table:

EntryAmineAlcoholProductTypical Yield (%)
1AnilineBenzyl alcoholN-Benzylaniline70-85
24-MethoxyanilineBenzyl alcoholN-Benzyl-4-methoxyaniline75-90
3Aniline4-Methylbenzyl alcoholN-(4-Methylbenzyl)aniline65-80

Causality Behind Experimental Choices:

  • Iron Carbonyl: A readily available and inexpensive iron precursor.

  • dcpe Ligand: A bulky phosphine ligand that stabilizes the iron catalyst and promotes the desired reactivity.

  • Potassium tert-butoxide: A base required to facilitate the catalytic cycle.

  • Toluene: A high-boiling, non-polar solvent suitable for this transformation.

Catalytic Cycle Diagram:

G Fe-Catalyst Fe-Catalyst Fe-H Fe-Hydride Fe-Catalyst->Fe-H + RCH2OH - RCHO RCH2OH Alcohol R'NH2 Amine H2O Water RCHO Aldehyde Imine RCH=NR' RCHO->Imine + R'NH2 - H2O Product RCH2NHR' Imine->Product + Fe-H Product->Fe-Catalyst - Fe-Catalyst

Caption: Simplified Catalytic Cycle for "Borrowing Hydrogen".

Potential in Asymmetric Catalysis: Chiral Ligand Synthesis

The true potential of (4-sec-Butylphenyl)methanamine in catalysis is unlocked when its chiral derivatives are considered. The synthesis of enantiomerically pure (R)- or (S)-(4-sec-Butylphenyl)methanamine would provide a valuable building block for the construction of chiral ligands for asymmetric catalysis.

Strategies for Chiral Ligand Synthesis

Chiral (4-sec-Butylphenyl)methanamine can be incorporated into various ligand scaffolds, such as:

  • Chiral Phosphine-Amine Ligands: These ligands are effective in asymmetric hydrogenation and other transformations.

  • Chiral Diamine Ligands: Widely used in a variety of asymmetric reactions, including hydrogenations and C-C bond-forming reactions.

  • Chiral Schiff Base (Salen-type) Ligands: Versatile ligands for asymmetric epoxidation, cyclopropanation, and other reactions.

Conceptual Protocol: Synthesis of a Chiral Diamine Ligand

This conceptual protocol outlines the synthesis of a C₂-symmetric chiral diamine ligand from enantiomerically pure (R)-(4-sec-Butylphenyl)methanamine.

Materials:

  • (R)-(4-sec-Butylphenyl)methanamine (2.0 mmol)

  • Glyoxal (1.0 mmol, 40% in water)

  • Sodium borohydride (4.0 mmol)

  • Methanol (10 mL)

Procedure:

  • Dissolve (R)-(4-sec-Butylphenyl)methanamine in methanol.

  • Add glyoxal dropwise at 0 °C and stir for 2 hours.

  • Slowly add sodium borohydride in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Logical Relationship Diagram:

G cluster_synthesis Chiral Ligand Synthesis cluster_application Application in Asymmetric Catalysis A Chiral (R)-(4-sec-Butylphenyl)methanamine B Condensation with Glyoxal A->B C In-situ Reduction (NaBH4) B->C D Chiral C2-Symmetric Diamine Ligand C->D E Coordination to Metal Precursor (e.g., Rh, Ru, Ir) D->E F Active Chiral Catalyst E->F G Asymmetric Hydrogenation, Transfer Hydrogenation, etc. F->G

Caption: From Chiral Amine to Asymmetric Catalyst.

Conclusion and Future Outlook

(4-sec-Butylphenyl)methanamine and its derivatives represent a promising, yet underexplored, class of ligands for homogeneous catalysis. The protocols and insights provided in this guide, based on established principles of catalytic chemistry, offer a solid foundation for researchers to explore their potential in reductive amination, C-N bond formation, and asymmetric synthesis. The moderate steric hindrance and electron-donating nature of the sec-butyl group are expected to confer unique reactivity and selectivity profiles to the corresponding metal complexes. Future research should focus on the synthesis of enantiomerically pure (4-sec-Butylphenyl)methanamine and its incorporation into a diverse range of chiral ligand scaffolds. Such efforts will undoubtedly expand the toolbox of synthetic chemists and contribute to the development of more efficient and selective catalytic processes for the synthesis of valuable molecules.

References

  • Fomenkov, D.I., et al. (2023). The Ozone and Hydroperoxide Teamwork: Synthesis of Unsymmetrical Geminal Bisperoxides from Alkenes. Org. Lett., 25, 4672–4676. [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • Casey, C. P., et al. (2015). C–N Bond Formation between Alcohols and Amines Using an Iron Cyclopentadienone Catalyst. Organic Letters, 17(5), 1138–1141. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Bäumler, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]

  • Bäumler, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]

  • Buchwald, S. L., & Watson, D. A. (2010). Mechanistic studies on metal-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT. [Link]

  • PubChem. (4-(sec-Butyl)phenyl)methanamine. [Link]

  • Togni, A. (2012). Rhodium-Catalyzed Asymmetric Hydrogenation. In Catalytic Asymmetric Hydrogenation. [Link]

  • Momiyama, N. Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Waseda University. [Link]

  • Reek, J. N. H., et al. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins with PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(6), 1728-1740. [Link]

  • Bode, J. W. Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Zhang, W., et al. (2023). Nickel-Catalyzed Hydroamination and Hydroalkoxylation of Enelactams with Unactivated Amines and Alcohols. Organic Letters, 25(34), 6093–6098. [Link]

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Method

Comprehensive Protocols for the Storage and Handling of (4-(sec-Butyl)phenyl)methanamine

An Application Guide for Researchers Executive Summary: (4-(sec-Butyl)phenyl)methanamine is an aromatic amine, a class of compounds recognized for its utility in synthetic chemistry and drug development, as well as for i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Executive Summary: (4-(sec-Butyl)phenyl)methanamine is an aromatic amine, a class of compounds recognized for its utility in synthetic chemistry and drug development, as well as for its potential reactivity and physiological effects.[1] The integrity of experimental outcomes and the safety of laboratory personnel are critically dependent on the meticulous handling and storage of this reagent. This document provides a detailed framework grounded in established safety protocols and chemical principles. It outlines the essential procedures for storage, daily handling, solution preparation, and disposal, emphasizing the causality behind each recommendation to foster a self-validating system of laboratory safety and experimental reproducibility.

Compound Identification and Physicochemical Properties

(4-(sec-Butyl)phenyl)methanamine, also known as [4-(butan-2-yl)phenyl]methanamine, is a primary benzylic amine. Its structure, featuring a reactive primary amine group and a lipophilic sec-butyl group, dictates its chemical behavior and handling requirements.[1][2] Understanding these properties is the foundation for safe and effective use.

PropertyValueSource
Molecular Formula C₁₁H₁₇NPubChem[2]
Molecular Weight 163.26 g/mol PubChem[2]
IUPAC Name (4-butan-2-ylphenyl)methanaminePubChem[2]
CAS Number 752146-53-5PubChem[2]
Appearance Data not explicitly available; likely a liquid or low-melting solid, characteristic of similar aromatic amines.Inferred
Boiling Point Data not available; structurally similar compounds like sec-Butylamine have a boiling point of 63 °C.[3]N/A
Density Data not available; structurally similar compounds like sec-Butylbenzene have a density of 0.872 g/cm³.[4]N/A
Solubility Expected to be soluble in organic solvents and sparingly soluble in water.[5]Inferred

Hazard Identification and Safety Profile

As with many primary aromatic amines, this compound presents several potential hazards.[1] It is crucial to treat it as harmful if swallowed, and as a substance that can cause skin and eye irritation.[6][7] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

Hazard ClassGHS PictogramPrecautionary Statements
Acute Toxicity, Oral

Harmful if swallowed.[6]
Skin Corrosion/Irritation

Causes skin irritation.[6][7]
Serious Eye Damage/Irritation

Causes serious eye irritation.[6][7]

The causality for these hazards lies in the amine functional group, which can be corrosive and readily absorbed through the skin.[1]

Long-Term Storage Protocols

The chemical stability of (4-(sec-Butyl)phenyl)methanamine is paramount for ensuring the validity of research data. Aromatic amines are susceptible to degradation through oxidation and reaction with atmospheric components.[8] The following protocols are designed to mitigate these risks.

3.1 Optimal Storage Conditions The primary goal is to protect the compound from air, light, moisture, and heat.

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows the rate of potential decomposition reactions.[9]
Atmosphere Under inert gas (Argon or Nitrogen)Prevents air oxidation of the electron-rich amine group, which can lead to colored impurities and loss of potency.[10]
Container Tightly sealed, amber glass bottleAmber glass protects the light-sensitive compound from photolytic degradation. A tight seal prevents moisture ingress and exposure to air.[11][12]
Location Cool, dry, well-ventilated areaEnsures a stable external environment and dissipates any potential vapors.[11][13] Store away from incompatible materials.

3.2 Initial Receipt and Inspection Protocol

  • Upon receipt, verify the container's integrity. Check for any damage to the seal or cracks in the bottle.

  • Place the container in a secondary containment vessel.

  • Before opening for the first time, allow the container to equilibrate to room temperature inside a fume hood. This crucial step prevents condensation of atmospheric moisture inside the cold container, which could hydrolyze or react with the compound.

  • If the compound will be used over an extended period, consider preparing smaller aliquots in separate vials under an inert atmosphere to minimize repeated exposure of the bulk material.

Daily Handling and Use Protocols

Safe handling is achieved through a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and established procedures.

4.1 Engineering Controls & Personal Protective Equipment (PPE)

  • Primary Engineering Control: Always handle (4-(sec-Butyl)phenyl)methanamine inside a certified chemical fume hood to minimize inhalation risk.[11][12]

  • Personal Protective Equipment: A comprehensive PPE strategy is non-negotiable.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, inspected before use.[14]Provides a chemical barrier. Proper removal technique (without touching the outer surface) must be used to avoid skin contact.[14][15]
Eye Protection Tightly fitting safety goggles and a face shield (8-inch minimum).[14][15]Protects against accidental splashes, which can cause serious eye irritation.[6]
Lab Coat Flame-retardant, long-sleeved lab coat.Protects skin and personal clothing from contamination.[6]

4.2 Workflow for Compound Handling

The following diagram outlines the standard workflow for safely accessing and using the compound.

G cluster_storage Storage (2-8°C) cluster_hood Chemical Fume Hood S1 Retrieve from Cold Storage H1 Equilibrate to Room Temperature S1->H1 Transfer H2 Don Appropriate PPE H1->H2 H3 Open Container H2->H3 H4 Dispense Required Amount H3->H4 H5 Prepare Solution (if required) H4->H5 H6 Tightly Reseal Container H5->H6 H6->S1 Return to Storage

Caption: Standard workflow for handling (4-(sec-Butyl)phenyl)methanamine.

4.3 Protocol for Preparing a Stock Solution

  • Calculate the required mass of (4-(sec-Butyl)phenyl)methanamine and the volume of the desired solvent based on the target concentration.

  • Place a clean, dry volumetric flask on a tared analytical balance inside the fume hood.

  • Following the handling workflow, carefully transfer the required amount of the compound into the flask.

  • Add a portion of the solvent (approximately half the final volume), cap the flask, and gently swirl to dissolve the compound. Use sonication if necessary, but avoid heating unless the compound's thermal stability in that solvent is known.

  • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Cap and invert the flask several times to ensure a homogenous solution.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the solution under the same conditions recommended for the neat compound, unless stability studies indicate otherwise.

Chemical Incompatibility & Degradation Risks

To prevent hazardous reactions and maintain compound purity, it is critical to avoid contact with incompatible materials.[13]

G cluster_risks Incompatibilities & Degradation Factors C (4-(sec-Butyl)phenyl)methanamine R1 Strong Oxidizing Agents C->R1 Vigorous, potentially exothermic reaction R2 Strong Acids C->R2 Exothermic acid-base reaction, salt formation R3 Air (Oxygen) C->R3 Oxidative Degradation R4 Light (UV) C->R4 Photolytic Decomposition R5 Heat C->R5 Accelerated Decomposition

Sources

Application

Synthesis of Secondary Amines from (4-(sec-Butyl)phenyl)methanamine: An Application Guide for Researchers

Abstract This comprehensive guide details robust and versatile protocols for the synthesis of secondary amines starting from the primary amine, (4-(sec-butyl)phenyl)methanamine. Secondary amines are pivotal structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and versatile protocols for the synthesis of secondary amines starting from the primary amine, (4-(sec-butyl)phenyl)methanamine. Secondary amines are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules, making their efficient synthesis a cornerstone of drug discovery and development.[1][2] This document provides researchers, scientists, and drug development professionals with detailed, step-by-step methodologies for two primary synthetic strategies: reductive amination and direct N-alkylation. The protocols are designed to be practical and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Secondary Amines

Secondary amines are integral components of numerous FDA-approved drugs, contributing to their pharmacological activity, solubility, and bioavailability.[1][3] Their ability to participate in hydrogen bonding and act as basic centers makes them crucial for molecular recognition at biological targets.[1] The starting material, (4-(sec-Butyl)phenyl)methanamine[4], provides a versatile scaffold for the introduction of diverse functionalities, enabling the exploration of new chemical space in drug discovery programs. The development of efficient and selective methods for the synthesis of secondary amines is therefore a critical area of research.[3]

This guide focuses on two of the most powerful and widely adopted methods for secondary amine synthesis:

  • Reductive Amination: A one-pot reaction involving the formation of an imine from a primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.[5][6][7] This method is lauded for its efficiency, mild reaction conditions, and broad substrate scope.[5][6]

  • Direct N-Alkylation: The reaction of a primary amine with an alkylating agent, typically an alkyl halide, to form a new carbon-nitrogen bond. While effective, this method can sometimes be complicated by over-alkylation, leading to the formation of tertiary amines.[8]

Synthetic Protocols

Method 1: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis due to its versatility and operational simplicity. The reaction proceeds through the initial formation of an imine intermediate, which is then selectively reduced to the secondary amine. This one-pot procedure minimizes waste and purification steps, aligning with the principles of green chemistry.[5][6]

2.1.1. General Reaction Scheme

G start (4-(sec-Butyl)phenyl)methanamine (Primary Amine) imine Imine Intermediate start->imine + Carbonyl carbonyl Aldehyde or Ketone (R-C(=O)-R') carbonyl->imine product Secondary Amine imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

2.1.2. Detailed Experimental Protocol

This protocol describes the synthesis of a representative secondary amine, N-benzyl-(4-(sec-butyl)phenyl)methanamine.

Materials:

  • (4-(sec-Butyl)phenyl)methanamine (1.0 eq.)

  • Benzaldehyde (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve (4-(sec-butyl)phenyl)methanamine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable solvent such as DCM or DCE.[9]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[9] For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial.[9] Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[9] This mild reducing agent is particularly effective for reductive aminations.[7] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[5][7]

  • Reaction Completion: Continue stirring the reaction mixture at room temperature until the starting materials are consumed, which typically takes 2-24 hours.[9] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or ethyl acetate.[9]

    • Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).[9]

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.[9]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over carbonyls; less toxic than cyanoborohydride.[7]Can be more expensive.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines, stable in weakly acidic conditions.[5][7]Toxic cyanide byproduct.[7]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can also reduce the starting aldehyde or ketone.[7]
Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming C-N bonds. However, careful control of reaction conditions is crucial to minimize the formation of the dialkylated tertiary amine byproduct.[8]

2.2.1. General Reaction Scheme

G start (4-(sec-Butyl)phenyl)methanamine (Primary Amine) product Secondary Amine start->product + Alkyl Halide, Base alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base (e.g., K₂CO₃) base->product byproduct Tertiary Amine (Byproduct) product->byproduct + Alkyl Halide

2.2.2. Detailed Experimental Protocol

This protocol outlines the synthesis of N-ethyl-(4-(sec-butyl)phenyl)methanamine.

Materials:

  • (4-(sec-Butyl)phenyl)methanamine (1.0 eq.)

  • Ethyl iodide (1.0-1.1 eq.)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Acetonitrile or Dimethylformamide (DMF)

  • Diatomaceous earth (e.g., Celite®)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine (4-(sec-butyl)phenyl)methanamine (1.0 eq.) and a suitable base such as potassium carbonate (2.0 eq.) in a solvent like acetonitrile or DMF.

  • Addition of Alkyl Halide: Add the alkyl halide, for example, ethyl iodide (1.0-1.1 eq.), dropwise to the stirred mixture at room temperature.[9] For highly reactive alkyl halides, cooling the reaction mixture to 0 °C is recommended to control the initial rate of reaction.[9]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed.[9] The progress of the reaction should be carefully monitored by TLC or LC-MS to minimize the formation of the dialkylated byproduct.[9]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts through a pad of diatomaceous earth.

    • Quench the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired secondary amine from any unreacted starting material and the tertiary amine byproduct.

Purification and Characterization

The purification of secondary amines from reaction mixtures, which may contain unreacted primary amine and over-alkylated tertiary amine, can be challenging.[10][11] While column chromatography is a standard laboratory technique, alternative methods can be more efficient for larger scales.[10]

  • Buffer-Based Extraction: An elegant method utilizing buffers of varying pH can be employed to selectively separate primary, secondary, and tertiary amines, potentially avoiding the need for column chromatography.[10][11]

  • Distillation: For volatile amines, distillation can be an effective purification method, although it may require vacuum for higher boiling point compounds.[12]

Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized secondary amine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretch of the secondary amine.

Conclusion

The synthesis of secondary amines from (4-(sec-butyl)phenyl)methanamine is a critical transformation in the development of new chemical entities for pharmaceutical and agrochemical applications. This guide has provided detailed protocols for two of the most effective and widely used methods: reductive amination and direct N-alkylation. By understanding the principles behind these reactions and following the outlined procedures, researchers can confidently and efficiently synthesize a diverse range of secondary amines for their specific research needs. The choice of method will depend on the specific substrate, desired scale, and available reagents, but both approaches offer a powerful toolkit for the modern synthetic chemist.

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

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  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 13, 2026, from [Link]

  • He, L., Wang, L., & Chen, B. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(47), 8965–8968. [Link]

  • Shakil, N. A., Kumar, J., Pandey, A., & Srivastava, C. (2009). Synthesis and pesticidal activity of new N-alkyl-N-[1-(2-hydroxyphenyl) ethyl]amines. ResearchGate. [Link]

  • N-Alkylation of amines with alcohols. (2016). ResearchGate. [Link]

Sources

Method

Precision Derivatization of (4-(sec-Butyl)phenyl)methanamine: From Library Synthesis to Trace Analysis

Topic: Reagents for Derivatizing (4-(sec-Butyl)phenyl)methanamine Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[][2] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Derivatizing (4-(sec-Butyl)phenyl)methanamine Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[][2]

Executive Summary & Chemical Architecture

(4-(sec-Butyl)phenyl)methanamine (CAS: 752146-53-5 for free base) represents a critical pharmacophore in medicinal chemistry, often serving as a lipophilic building block in the synthesis of S1P receptor modulators and kinase inhibitors.[][2] Its structure features a primary benzyl amine—the nucleophilic handle—and a para-substituted sec-butyl group, which introduces lipophilicity and a remote chiral center.[][2]

This guide moves beyond generic protocols, offering optimized workflows for three distinct applications:

  • Combinatorial Synthesis: High-efficiency amide coupling for SAR library generation.

  • Trace Analysis (HPLC/Fluorescence): FMOC-Cl tagging for femtomolar detection in biological matrices.

  • Volatile Derivatization (GC-MS): Acylation strategies for structural confirmation and impurity profiling.[][2]

Chemical Profile
PropertySpecificationImplication for Derivatization
Nucleophilicity High (Primary Benzyl Amine)Reacts rapidly with electrophiles; prone to double alkylation if not controlled.[][2]
Sterics Low (at reaction site)"Gating" reagents (bulky protecting groups) are rarely needed; reaction rates are diffusion-controlled.[]
Solubility Lipophilic (LogP ~2.4)Requires organic co-solvents (ACN, DMF, DCM); poor solubility in pure aqueous buffers.
Chirality sec-Butyl centerRemote from the amine.[][2] Enantiomers must be resolved via chiral HPLC or diastereomeric derivatization.[]

Strategic Reagent Selection

The choice of reagent is dictated by the downstream application. The following decision matrix aligns reagent chemistry with experimental goals.

ApplicationRecommended ReagentMechanismAdvantage
Library Synthesis HATU / DIPEAUronium activationSuperior kinetics for parallel synthesis; high tolerance for steric bulk in the carboxylic acid partner.[][2]
HPLC (Fluorescence) FMOC-Cl Carbamate formationHigh quantum yield fluorophore; stable derivative compared to OPA; enables picomolar detection.[][2]
GC-MS Analysis TFAA (Trifluoroacetic Anhydride)AcylationIncreases volatility significantly; introduces Fluorine for ECD sensitivity; prevents peak tailing.[][2]
Chiral Resolution (S)-(+)-1-(1-Naphthyl)ethyl isocyanate Urea formationForms diastereomeric ureas resolvable on achiral silica or C18 columns.[][2]

Protocol A: High-Throughput Amide Library Synthesis

Objective: Synthesize a library of amides for Structure-Activity Relationship (SAR) studies. Rationale: The benzyl amine is nucleophilic, but "lazy" coupling reagents (like EDC without HOBt) can lead to slow turnover and N-acylurea byproducts.[] HATU provides a rapid, clean conversion essential for parallel synthesis where purification is limited to filtration or generic HPLC.[]

Reagents & Materials[3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: (4-(sec-Butyl)phenyl)methanamine (1.0 equiv).

  • Coupling Partner: Diverse Carboxylic Acids (1.1 equiv).

  • Activator: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv).[][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[]

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Preparation: Prepare a 0.2 M stock solution of the amine in DMF.

  • Activation: In a reaction vial, dissolve the carboxylic acid (1.1 equiv) in DMF. Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester (O-At).[]

    • Note: The solution typically turns yellow.

  • Coupling: Add the amine stock solution (1.0 equiv) to the activated acid mixture.

  • Incubation: Seal the vial and agitate at RT for 2 hours.

    • QC Check: LC-MS should show <5% remaining amine.[][2]

  • Work-up (High Throughput):

    • Add polymer-supported trisamine scavenger (3 equiv) to remove excess acid and active ester.[][2] Agitate for 2 hours.

    • Filter the resin.

    • Evaporate solvent (Genevac or SpeedVac).

  • Validation: Verify product mass via LC-MS.

Workflow Logic Visualization

AmideCoupling Start Carboxylic Acid (R-COOH) Activation Activation Step (HATU + DIPEA) Forms Active Ester Start->Activation 5 min Coupling Coupling Reaction (DMF, RT, 2h) Activation->Coupling + Amine AmineAdd Add (4-(sec-Butyl)phenyl)methanamine AmineAdd->Coupling Scavenging Purification (Polymer-Supported Trisamine) Coupling->Scavenging Remove Excess Electrophile Final Final Amide Product (>95% Purity) Scavenging->Final Filtration & Evaporation

Figure 1: Parallel synthesis workflow utilizing HATU activation and solid-phase scavenging for rapid library generation.

Protocol B: Ultra-Sensitive HPLC Derivatization (FMOC-Cl)

Objective: Quantify (4-(sec-Butyl)phenyl)methanamine in plasma or microsomal incubations.[][2] Rationale: Primary amines lack a strong native chromophore.[][2] FMOC-Cl (9-Fluorenylmethyl chloroformate) reacts rapidly to form a stable carbamate with intense fluorescence (


 nm, 

nm), enabling detection limits in the femtomole range.[] Unlike OPA, FMOC derivatives are stable for days.[]
Reagents
  • FMOC-Cl Solution: 5 mM in Acetonitrile (ACN).[][2]

  • Borate Buffer: 0.2 M, pH 8.5 (Critical for deprotonating the amine).

  • Quenching Agent: 1-Adamantylamine (ADAM) or Glycine solution.[][2]

Protocol
  • Sample Prep: Mix 100 µL of sample (amine in aqueous/organic mix) with 100 µL of Borate Buffer (pH 8.5) .

    • Scientific Insight: The pH must be > pKa of the amine (approx 9.5) to ensure the nucleophilic free base is present, but FMOC-Cl hydrolyzes at high pH.[][2] pH 8.5 is the optimal compromise.

  • Derivatization: Add 200 µL of FMOC-Cl reagent . Vortex immediately for 30 seconds.[][2]

  • Incubation: Let stand at RT for 2 minutes.

  • Quenching: Add 20 µL of 1-Adamantylamine (20 mM) to react with excess FMOC-Cl.

    • Why? Excess FMOC-Cl hydrolyzes to FMOC-OH, which can interfere with chromatography.[][2] ADAM forms a hydrophobic derivative that elutes late, keeping the analytical window clean.[]

  • Analysis: Inject 10 µL onto a C18 HPLC column.

    • Mobile Phase: ACN / Water (Gradient 50% -> 95% ACN).[][2] The lipophilic sec-butyl group + FMOC tag will result in a late-eluting peak (approx.[][2] retention factor

      
      ).[]
      

Protocol C: Volatile Derivatization for GC-MS (TFAA)

Objective: Structural confirmation or impurity profiling using Gas Chromatography.[][2] Rationale: The free amine can hydrogen bond with silanol groups in the GC liner/column, causing peak tailing. Trifluoroacetylation caps the polar amine, improving peak shape and volatility.

Protocol
  • Dissolution: Dissolve 1 mg of sample in 500 µL Ethyl Acetate.

  • Reagent Addition: Add 100 µL Trifluoroacetic Anhydride (TFAA) .

    • Caution: Exothermic reaction.[][2]

  • Catalysis (Optional): Add 10 µL Pyridine if the reaction is sluggish (rare for benzyl amines).

  • Heating: Cap the vial and heat at 60°C for 15 minutes.

  • Work-up: Evaporate to dryness under Nitrogen stream and reconstitute in Ethyl Acetate or Hexane.

  • Injection: Split injection (1:50) onto a DB-5ms column.[][2]

Troubleshooting & Quality Control

NMR Interpretation

Upon derivatization, the benzylic protons (


) shift significantly.[][2]
  • Free Amine:

    
     ppm (singlet).
    
  • Amide/Carbamate:

    
     ppm (often splits into a doublet due to NH coupling).[][2]
    
  • QC Tip: If the benzylic signal remains at 3.8 ppm, the reaction failed.

Solubility Management

The sec-butyl group makes the molecule greasy.[][2]

  • Issue: Precipitation during aqueous workups.

  • Solution: Avoid purely aqueous washes.[][2] Use DCM/Water extractions.[][2] For HPLC, ensure the sample diluent contains at least 40% ACN.[]

Stereochemical Integrity

If using the sec-butyl group for chiral recognition:

  • Risk: The sec-butyl center is benzylic-adjacent only to the phenyl ring, not the amine.[][2] It is generally configurationally stable under standard amide coupling conditions.

  • Verification: To check enantiomeric excess (ee), derivatize with a chiral isocyanate (e.g., (R)-1-phenylethyl isocyanate) and analyze via achiral HPLC.[] The resulting diastereomers will have distinct retention times.

References

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009).[] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[] Link

  • FMOC Derivatization: Molnár-Perl, I. (2011).[][2] Derivatization and observable properties of amino acids and amines in the context of their GC and HPLC analysis. Journal of Chromatography A, 1218(37), 6213-6215.[] Link

  • GC Derivatization Reagents: Blau, K., & Halket, J. (1993).[] Handbook of Derivatives for Chromatography. Wiley.[][2] Link

  • Solid-Supported Scavengers: Ley, S. V., et al. (2000).[] Polymer-supported reagents and scavengers: a new dimension in organic synthesis.[][2] Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.[] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-(sec-Butyl)phenyl)methanamine

This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during the synthesis of (4-(sec-butyl)phenyl)methanamine. Our focus is on improving reaction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during the synthesis of (4-(sec-butyl)phenyl)methanamine. Our focus is on improving reaction yield and purity by understanding the underlying chemical principles of the primary synthetic routes.

Introduction: Synthesis Overview

(4-(sec-Butyl)phenyl)methanamine is a primary amine of interest in various chemical research and development applications. Its synthesis typically originates from 4-(sec-butyl)benzaldehyde and involves the formation of a C-N bond through reductive amination or related classical methods. While seemingly straightforward, achieving high yields requires careful control over reaction conditions to mitigate side product formation and ensure complete conversion.

The two most common synthetic pathways are:

  • Direct Reductive Amination: A modern, versatile method where 4-(sec-butyl)benzaldehyde reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.

  • The Leuckart Reaction: A classical method involving the reaction of the aldehyde with formamide or ammonium formate at high temperatures to produce an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.[1][2]

This guide will dissect the critical parameters of both methods to empower researchers to overcome common synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental problems.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?

Low yield is a frequent issue that can stem from incomplete conversion of the starting material or the formation of unintended side products. A systematic approach is crucial for diagnosis.

The first step is to analyze the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine if the issue is incomplete conversion or the presence of side products.

G cluster_0 Step 1: Analysis cluster_1 Step 2: Diagnosis cluster_2 Step 3: Implementation start Low Yield Observed analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->analysis decision Incomplete Conversion of Starting Aldehyde? analysis->decision decision2 Major Side Products Detected? decision->decision2 No solution1 Optimize Reaction Conditions: - Increase Reaction Time/Temp - Check Reagent Stoichiometry - Verify Reagent Purity - Improve Imine Formation decision->solution1 Yes solution2 Modify Reaction Strategy: - Change Reducing Agent - Adjust pH - Control Stoichiometry - See Q2 for Side Products decision2->solution2 Yes

Caption: Troubleshooting workflow for low reaction yield.

Potential CauseRecommended Actions & Explanation
Incomplete Imine Formation (Reductive Amination) The formation of the imine from the aldehyde and ammonia is a critical equilibrium step.[3] Solutions: 1. Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. 2. pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-6). This protonates the carbonyl oxygen, making the carbon more electrophilic, without excessively protonating the ammonia source, which would render it non-nucleophilic.
Ineffective Reduction The choice and condition of the reducing agent are paramount. Solutions: 1. Reagent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are more selective for the imine over the starting aldehyde and are stable under the mildly acidic conditions required for imine formation. 2. Catalytic Hydrogenation: If using H₂ gas with a catalyst (e.g., Pd/C, Raney Ni), ensure the catalyst is active and not poisoned by impurities from the starting materials or solvent.[4]
Suboptimal Temperature (Leuckart Reaction) The Leuckart reaction is highly sensitive to temperature, typically requiring 120-185°C.[2][5] Solutions: 1. Temperature Optimization: If conversion is low, cautiously increase the temperature in small increments (10°C). Temperatures that are too high can lead to decomposition and side reactions.[6] 2. Reaction Time: Ensure the reaction is heated for a sufficient duration, as these reactions can be slow.
Incomplete Hydrolysis (Leuckart Reaction) The initial product of the Leuckart reaction is an N-formyl derivative, which must be hydrolyzed to yield the final primary amine.[1][5] Solution: After the initial reaction, ensure a complete hydrolysis step by refluxing the reaction mixture with a strong acid (e.g., HCl). Monitor the disappearance of the formamide intermediate by TLC or GC.
Q2: I'm seeing significant side products in my analysis. How can I identify and minimize them?

Side product formation directly competes with the desired reaction pathway, reducing yield and complicating purification.

G Aldehyde 4-(sec-Butyl)benzaldehyde + NH₃ Imine Intermediate Imine Aldehyde->Imine Imine Formation (Reversible) Alcohol (4-(sec-Butyl)phenyl)methanol (Side Product) Aldehyde->Alcohol Aldehyde Reduction (e.g., NaBH₄) Amine (4-(sec-Butyl)phenyl)methanamine (Desired Product) Imine->Amine Imine Reduction (Desired Path) SecondaryAmine Bis[(4-(sec-butyl)phenyl)methyl]amine (Side Product) Amine->SecondaryAmine Over-Alkylation (Reacts with Imine)

Caption: Competing reaction pathways in reductive amination.

Side ProductIdentificationCause & Prevention
(4-(sec-Butyl)phenyl)methanol A peak in GC-MS or NMR signals corresponding to the benzyl alcohol derivative.Cause: Direct reduction of the starting aldehyde. This is common when using a strong, non-selective reducing agent like NaBH₄ before the imine has fully formed. Prevention: Use an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃. Alternatively, adopt a two-step process: first form the imine (and confirm its formation), then add the reducing agent.
Bis[(4-(sec-butyl)phenyl)methyl]amine (Secondary Amine) A higher molecular weight peak in GC-MS.Cause: Over-alkylation, where the newly formed primary amine product acts as a nucleophile and attacks another molecule of the imine intermediate.[5] Prevention: Use a large excess of the ammonia source (e.g., ammonium acetate, or ammonia gas in a suitable solvent). This increases the probability that the imine will be attacked by ammonia rather than the product amine.
N-formyl-(4-(sec-butyl)phenyl)methanamine An amide peak in NMR/IR, intermediate polarity on TLC.Cause: This is the primary intermediate in the Leuckart reaction.[1] Its presence in the final product indicates incomplete hydrolysis. Prevention: Ensure the final acid hydrolysis step is carried out to completion by increasing the reaction time or the concentration of the acid.
Q3: My crude product is impure. What is the best way to purify (4-(sec-Butyl)phenyl)methanamine?

Effective purification is essential to obtain the final product in high purity. A multi-step approach is often necessary.

  • Acid-Base Extraction: This is the most effective initial cleanup step.

    • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities (like the starting aldehyde or alcohol side product) in the organic layer.

    • Separate the layers. Make the aqueous layer basic (pH > 10) with a strong base (e.g., 2M NaOH) to deprotonate the amine.[7]

    • Extract the free amine back into a fresh organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If impurities persist after extraction, silica gel chromatography can be employed. A solvent system of ethyl acetate and hexanes with a small amount of triethylamine (e.g., 1%) is often effective. The triethylamine prevents the amine product from streaking on the acidic silica gel.

  • Distillation: As (4-(sec-butyl)phenyl)methanamine is likely a liquid at room temperature, vacuum distillation can be an excellent final purification step for removing non-volatile impurities.

Experimental Protocols

The following are generalized protocols. Researchers should always first consult safety data sheets (SDS) for all reagents and perform a thorough risk assessment.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a cost-effective method but requires careful control to minimize aldehyde reduction.

  • Imine Formation: In a round-bottom flask, dissolve 4-(sec-butyl)benzaldehyde (1.0 equiv) and ammonium acetate (5-10 equiv) in methanol. Stir at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the aldehyde spot by TLC.

  • Reduction: Cool the mixture in an ice bath to 0°C. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours or until completion as indicated by TLC/GC.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Perform an acid-base extraction as described in the purification section.

Protocol 2: The Leuckart Reaction

This classical method avoids expensive reducing agents but requires high temperatures.[1][2]

  • Reaction Setup: In a flask equipped with a reflux condenser and thermometer, combine 4-(sec-butyl)benzaldehyde (1.0 equiv) and ammonium formate (3-5 equiv) or formamide (a large excess).

  • Heating: Heat the mixture to 160-180°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by taking small aliquots.

  • Hydrolysis: Cool the reaction mixture. Add a solution of concentrated hydrochloric acid (e.g., 6M HCl) and heat to reflux for 4-8 hours to hydrolyze the N-formyl intermediate.

  • Workup: Cool the mixture to room temperature. Perform an acid-base extraction as described in the purification section to isolate the final amine product.

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally better?

    • A: Direct reductive amination is typically preferred in modern synthesis. It occurs under milder conditions, often gives cleaner reactions, and avoids the high temperatures and potentially charring conditions of the Leuckart reaction.[8] However, the Leuckart reaction is robust and does not require expensive or moisture-sensitive reducing agents.

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 20-30% ethyl acetate in hexanes. The starting aldehyde will be less polar (higher Rf) than the amine product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) is ideal.

  • Q: What are the key safety considerations?

    • A: For reductive amination, be aware that sodium borohydride reacts with acidic media and protic solvents to release hydrogen gas. If using sodium cyanoborohydride, the reaction must be kept at a pH > 4 to avoid the release of highly toxic hydrogen cyanide gas. The Leuckart reaction involves very high temperatures and should be conducted behind a safety shield in a well-ventilated fume hood.

References

  • Leuckart reaction - Grokipedia. (n.d.).
  • Leuckart reaction - Wikipedia. (2023). Retrieved February 13, 2024, from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. (Note: While a specific document wasn't found in the search, this is a foundational review often cited for the Leuckart reaction. The general principles are covered in other sources.)
  • Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine - Benchchem. (n.d.).
  • (4-(sec-Butyl)phenyl)methanamine | C11H17N | CID 15115776 - PubChem. (n.d.). Retrieved February 13, 2024, from [Link]

  • Asymmetric Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved February 13, 2024, from [Link]

  • Application Note – Reductive Amination - Synple Chem. (n.d.).
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry, 5(1), 329-351. [Link]

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces - Caltech Authors. (n.d.). Retrieved February 13, 2024, from [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin - SciELO México. (2014). J. Mex. Chem. Soc., 58(1), 69-75. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023). Catalysts, 13(2), 421. [Link]

Sources

Optimization

Technical Support Center: Purification of (4-(sec-Butyl)phenyl)methanamine by Recrystallization

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of (4-(sec-Butyl)phenyl)methanamine via recrystallization. Here, we delve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of (4-(sec-Butyl)phenyl)methanamine via recrystallization. Here, we delve into the fundamental principles, offer a guided experimental protocol, and provide a detailed troubleshooting section to address common challenges encountered during this purification technique.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it used for purifying (4-(sec-Butyl)phenyl)methanamine?

A1: Recrystallization is a fundamental purification technique for solid organic compounds.[1] The underlying principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] For (4-(sec-Butyl)phenyl)methanamine, which is a solid at room temperature, the crude material is dissolved in a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration. This process is highly effective for removing byproducts from the synthesis, such as unreacted starting materials or side-products like imine dimers that can form from oxidation and condensation of benzylamines.[2]

Q2: How do I select a suitable solvent for the recrystallization of (4-(sec-Butyl)phenyl)methanamine?

A2: The ideal solvent for recrystallization should exhibit high solubility for (4-(sec-Butyl)phenyl)methanamine at elevated temperatures and low solubility at cooler temperatures. A general guideline is the "like dissolves like" principle, where compounds with similar polarities are more likely to be soluble in one another. Given the aromatic and amine functionalities of (4-(sec-Butyl)phenyl)methanamine, solvents of intermediate polarity are a good starting point. It is crucial to perform small-scale solubility tests with a variety of solvents to empirically determine the best choice.[1]

Q3: What are some common single-solvent and mixed-solvent systems for aromatic amines?

A3: For aromatic amines, a range of solvents can be effective. Non-polar solvents like hexanes or heptanes can be suitable, especially for less polar amines.[3] Alcohols such as ethanol or isopropanol are also commonly used.[4] When a single solvent does not provide the desired solubility profile, a mixed-solvent system is often employed.[5] This typically involves a "good" solvent in which the amine is highly soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble.[5] Common pairs include ethanol/water, acetone/water, and heptane/ethyl acetate.[6]

Q4: How can I determine the optimal solvent ratio in a mixed-solvent system?

A4: To find the optimal ratio, dissolve the crude (4-(sec-Butyl)phenyl)methanamine in a minimal amount of the hot "good" solvent. Then, slowly add the hot "poor" solvent dropwise until you observe persistent cloudiness (the saturation point).[7] A few drops of the "good" solvent can then be added to redissolve the precipitate, and the solution is allowed to cool slowly to induce crystallization.[7]

Q5: What are the expected impurities in a synthesis of (4-(sec-Butyl)phenyl)methanamine?

A5: The impurities will depend on the synthetic route. Common methods for synthesizing benzylamines include the reduction of nitriles or amides, and reductive amination of aldehydes or ketones.[8] Potential impurities could include unreacted starting materials, the corresponding alcohol if a reduction of a carbonyl compound was incomplete, or over-alkylated products. For primary amines like benzylamine, oxidation and condensation can lead to the formation of imine dimers.[2]

Q6: How can I assess the purity of my recrystallized product?

A6: The purity of the recrystallized (4-(sec-Butyl)phenyl)methanamine can be assessed by several analytical techniques. A simple and effective method is melting point determination. A pure compound will have a sharp and narrow melting point range, while impurities will typically broaden and depress the melting point. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities. For chiral compounds like this, chiral High-Performance Liquid Chromatography (HPLC) is essential to determine the enantiomeric purity.

Q7: What safety precautions should I take when handling (4-(sec-Butyl)phenyl)methanamine and the solvents?

A7: (4-(sec-Butyl)phenyl)methanamine and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes. Many amines can cause skin and eye irritation or burns.[10] Solvents like hexanes and ethanol are flammable and should be kept away from ignition sources.[9] It is imperative to consult the Safety Data Sheet (SDS) for (4-(sec-Butyl)phenyl)methanamine and all solvents used for detailed safety information.[9][11]

Part 2: Experimental Protocol: A Guided Approach to Recrystallization

This section provides a systematic approach to developing a robust recrystallization protocol for (4-(sec-Butyl)phenyl)methanamine, beginning with essential solubility testing.

Step 1: Solvent Screening

Before performing a bulk recrystallization, it is critical to identify a suitable solvent or solvent system through small-scale tests.

  • Place approximately 20-30 mg of crude (4-(sec-Butyl)phenyl)methanamine into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath and continue adding the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • If a single solvent is not suitable, repeat the process with mixed-solvent systems. Dissolve the compound in a minimal amount of a hot "good" solvent, then add a "poor" solvent dropwise until turbidity is observed.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExample SolventsExpected Solubility Profile for (4-(sec-Butyl)phenyl)methanamine
Non-polar Hexanes, Heptane, CyclohexaneLow solubility at room temperature, potentially good for recrystallization.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)May show moderate to good solubility.
Esters Ethyl acetateModerate polarity, a good candidate for single or mixed solvent systems.
Ketones AcetoneA polar aprotic solvent that may be a "good" solvent in a mixed-solvent system.
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents, likely to be "good" solvents.
Aromatic TolueneSimilar aromatic character may lead to good solubility.
Step 2: Recrystallization Procedure

Once a suitable solvent system is identified, proceed with the bulk recrystallization.

  • Dissolution: Place the crude (4-(sec-Butyl)phenyl)methanamine in an Erlenmeyer flask of appropriate size. Add a stir bar and the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize the yield.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying on a watch glass or in a desiccator under vacuum.

Part 3: Troubleshooting Guide

Table 2: Common Recrystallization Problems and Solutions

ProblemProbable Cause(s)Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent.- Inappropriate solvent choice.- Add more hot solvent in small portions.- If a large volume of solvent is required, the chosen solvent is likely unsuitable. Recover the compound by evaporating the solvent and select a new solvent.
No crystals form upon cooling. - Too much solvent was used, and the solution is not supersaturated.- The solution is supersaturated, but nucleation has not initiated.- Reduce the solvent volume by boiling some of it off and allow the solution to cool again.- Induce crystallization by: - Scratching the inner surface of the flask with a glass rod at the liquid-air interface. - Adding a "seed crystal" of the pure compound. - Cooling the solution in an ice-salt bath for a lower temperature.
"Oiling out" of the product. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add more of the "good" solvent (in a mixed-solvent system) or a small amount of additional single solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent or a different solvent system.- If impurities are high, consider a preliminary purification step (e.g., column chromatography) before recrystallization.
Low yield of recrystallized product. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling.- Excessive washing of the crystals.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow adequate time for cooling and use an ice bath to maximize yield.- Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure. - Colored impurities are present in the crude material.- Crystallization occurred too quickly, trapping impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.- Ensure the solution cools slowly and undisturbed to allow for selective crystallization. A second recrystallization may be necessary.
Premature crystallization during hot filtration. - The solution is cooling too rapidly in the funnel.- Use a pre-heated stemless or short-stemmed funnel.- Keep the solution at or near its boiling point during filtration.- Add a small excess of hot solvent before filtration to keep the compound dissolved. This excess can be boiled off after filtration.

Part 4: Visual Aids and Diagrams

Solvent_Selection Start Start: Crude (4-(sec-Butyl)phenyl)methanamine Solubility_Test Perform Small-Scale Solubility Tests (e.g., Heptane, Toluene, Ethyl Acetate, Ethanol) Start->Solubility_Test Is_Soluble_Cold Is it soluble in the cold solvent? Solubility_Test->Is_Soluble_Cold Is_Soluble_Hot Is it soluble in the hot solvent? Is_Soluble_Cold->Is_Soluble_Hot No Poor_Solvent Unsuitable as a single solvent. Consider as 'poor' solvent for mixed system. Is_Soluble_Cold->Poor_Solvent Yes Crystals_Form Do well-formed crystals appear upon cooling? Is_Soluble_Hot->Crystals_Form Yes Good_Solvent Potential 'good' solvent for mixed system. Is_Soluble_Hot->Good_Solvent No Good_Single_Solvent Good Single Solvent Found Crystals_Form->Good_Single_Solvent Yes Crystals_Form->Good_Solvent No Try_Mixed_Solvent Try a Mixed-Solvent System Poor_Solvent->Try_Mixed_Solvent Good_Solvent->Try_Mixed_Solvent Dissolve_Good_Solvent Dissolve in minimal hot 'good' solvent Try_Mixed_Solvent->Dissolve_Good_Solvent Add_Poor_Solvent Add hot 'poor' solvent until cloudy Dissolve_Good_Solvent->Add_Poor_Solvent Successful_Mixed Successful Mixed-Solvent System Add_Poor_Solvent->Successful_Mixed

Caption: A flowchart for selecting a suitable recrystallization solvent.

Caption: A workflow for troubleshooting common recrystallization issues.

Part 5: References

  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Recrystallization. (n.d.). [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Shanghai Mintchem Development CO.,Ltd. Chemical Name: N,N'-di-sec-butyl-1,4-phenylenediamine. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • recrystallization-2.doc.pdf. (n.d.). [Link]

  • Synthesis and characterisation of process related impurity in bosentan monohydrate. (n.d.). [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions of (4-(sec-Butyl)phenyl)methanamine

Executive Summary (4-(sec-Butyl)phenyl)methanamine is a primary benzylic amine commonly used as a building block in medicinal chemistry for introducing a lipophilic, bulky aryl group. While the sec-butyl group at the par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-(sec-Butyl)phenyl)methanamine is a primary benzylic amine commonly used as a building block in medicinal chemistry for introducing a lipophilic, bulky aryl group. While the sec-butyl group at the para position is relatively inert, the benzylic amine functionality is highly reactive and prone to specific degradation pathways.

This guide addresses the three most critical technical challenges researchers face with this molecule: oxidative instability , dimerization during synthesis , and atmospheric carbonylation .

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: The "Yellowing" Phenomenon (Storage Instability)

Symptom: The clear/colorless oil turns pale yellow or cloudy upon storage. Diagnosis: Oxidative Deamination or Carbamate Formation.

Technical Context: Benzylic amines are susceptible to aerobic oxidation.[1] The benzylic C-H bonds are activated, allowing formation of a hydroperoxide intermediate, which degrades into the corresponding imine and eventually the aldehyde (4-sec-butylbenzaldehyde). Additionally, primary amines react rapidly with atmospheric CO₂ to form carbamate salts.

Troubleshooting Protocol:

ObservationProbable CauseVerification TestCorrective Action
Yellow Liquid Oxidation to Imine/Aldehyde1H NMR: Look for aldehyde proton (~10 ppm) or imine CH (~8.3 ppm).Distill under reduced pressure or purify via acid-base extraction. Store under Argon.
White Precipitate/Crust Reaction with CO₂ (Carbamate)Solubility: Precipitate is water-soluble or dissolves in dilute acid with gas evolution.Dissolve in organic solvent, wash with 1M NaOH to regenerate free base, dry over Na₂SO₄.
Cloudiness Moisture Absorption (Hygroscopic)KF Titration: High water content.Dry over KOH pellets or molecular sieves (4Å).

Prevention Strategy:

  • Storage: Always store as the hydrochloride salt if possible. The salt form shuts down the lone pair reactivity, preventing oxidation and CO₂ absorption.

  • Handling: Flush containers with Argon/Nitrogen after every use.

Issue 2: Double Mass Peak (Synthesis Impurities)

Symptom: LC-MS shows a significant peak at [M+H]⁺ = ~324 Da (Dimer) alongside the product (164 Da). Diagnosis: Formation of Secondary Amine (Dimerization).

Technical Context: During the synthesis of benzylamines (typically via reductive amination of the aldehyde or reduction of the nitrile), the newly formed primary amine can react with the intermediate imine or the starting aldehyde to form a secondary amine (bis(4-sec-butylbenzyl)amine).

Q: How do I remove the dimer impurity?

  • A: Separation by distillation is difficult due to high boiling points.

  • Method: Salting Out / Recrystallization.

    • Dissolve the crude mixture in Ethanol or EtOAc.

    • Add 1.1 equivalents of HCl (in dioxane or ether).

    • The primary amine HCl salt typically crystallizes more readily than the secondary amine salt.

    • Filter and wash with cold ether.

Q: How do I prevent it during reductive amination?

  • A: Use a large excess of the ammonia source (e.g., >10 eq. of NH₄OAc or NH₃ in MeOH) relative to the aldehyde. High dilution prevents the primary amine product from encountering unreacted aldehyde.

Issue 3: Incomplete Coupling (Nucleophilic Reactivity)

Symptom: Low yield when reacting (4-(sec-Butyl)phenyl)methanamine with alkyl halides or acyl chlorides. Diagnosis: Steric hindrance or competitive side reactions.

Technical Context: While the sec-butyl group is para to the amine, it adds lipophilicity and bulk that can affect solubility and aggregation. In non-polar solvents, the amine may form aggregates that reduce nucleophilicity.

Troubleshooting Steps:

  • Solvent Switch: If using DCM/THF, switch to DMF or DMAc to break up aggregates.

  • Base Selection: Ensure the base used (e.g., TEA, DIPEA) is not alkylating the amine (rare, but possible with methyl iodide). Use inorganic bases (K₂CO₃) for alkylations to prevent salt buffering issues.

  • Check Purity: If the starting amine has absorbed CO₂ (carbamate), its nucleophilicity is effectively neutralized. Always titrate or free-base before critical couplings.

Part 2: Visualizing the Degradation & Synthesis Pathways

The following diagram maps the degradation pathways (Red) and synthesis side-reactions (Blue) to aid in impurity identification.

G cluster_legend Pathway Key Amine (4-(sec-Butyl)phenyl)methanamine (Target) Imine Imine Intermediate Amine->Imine Oxidation (Air) Dimer Secondary Amine (Dimer Impurity) Amine->Dimer + Imine/Aldehyde (Low NH3 conc.) Carbamate Carbamate Salt (CO2 Adduct) Amine->Carbamate + CO2 (Air) Aldehyde 4-sec-Butylbenzaldehyde (Precursor/Degradant) Aldehyde->Imine + NH3 Imine->Amine Reduction Imine->Aldehyde Hydrolysis Nitrile 4-sec-Butylbenzonitrile Nitrile->Amine Reduction (LiAlH4/H2) key1 Synthesis Route key2 Degradation/Side Rxn

Caption: Synthesis pathways (Blue) vs. Degradation and Side Reactions (Red). Dimerization occurs when the product reacts with precursors.

Part 3: Experimental Protocols

Protocol A: Purification of Oxidized/Carbonated Amine

Use this when the amine smells like almonds (aldehyde) or has a white crust.

  • Dissolution: Dissolve the crude amine (1.0 g) in Dichloromethane (DCM) (10 mL).

  • Acid Wash: Extract with 1M HCl (2 x 10 mL).

    • Mechanism:[2][3][4] The amine moves to the aqueous layer as the hydrochloride salt. Non-basic impurities (aldehydes, neutral dimers) remain in the DCM.

  • Separation: Discard the organic (DCM) layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x 10 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) to yield the pure oil.

Protocol B: Synthesis of the Stable Hydrochloride Salt

Recommended for long-term storage (>1 month).

  • Dissolve pure (4-(sec-Butyl)phenyl)methanamine (1 equiv) in anhydrous Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equiv). A white precipitate will form immediately.

  • Stir for 15 minutes.

  • Filter the solid under Argon/Nitrogen.

  • Wash the cake with cold Ether.

  • Dry under high vacuum. Store in a desiccator.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use this amine directly in a reductive amination without protecting the sec-butyl group? A: Yes. The sec-butyl group is an alkyl substituent and is chemically inert under standard reductive amination conditions (NaBH(OAc)₃, MeOH). It does not require protection.

Q: Why does my reaction mixture turn dark brown when using the free base? A: This is likely "tarring" due to oxidation. Benzylamines can undergo oxidative polymerization if metal contaminants (like iron or copper) are present in trace amounts. Ensure all glassware is acid-washed or use a chelating agent (EDTA) during workup if metal catalysis was used previously.

Q: Is the sec-butyl group chiral? A: Yes, the carbon adjacent to the phenyl ring is a chiral center. Unless you purchased an enantiopure starting material (e.g., from chiral alkylation), the material is a racemic mixture . This generally does not affect chemical reactivity but will produce diastereomers if reacted with another chiral molecule.

References

  • Oxidative Instability of Benzylamines

    • Title: Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions.[5]

    • Source: MDPI, Corrosion and Materials Degrad
    • URL:[Link]

  • Reductive Amination Side Reactions

    • Title: Selective Electrochemical Reductive Amination of Benzaldehyde
    • Source: Caltech Authors / ACS C
    • URL:[Link]

  • General Benzylamine Properties

    • Title: Benzylamine - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data (4-tert-butyl analog as proxy)

    • Title: 4-tert-Butylbenzylamine Properties and Safety.[6]

    • Source: PubChem / NIH.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (4-(sec-Butyl)phenyl)methanamine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude (4-(sec-Butyl)phenyl)methanamine. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude (4-(sec-Butyl)phenyl)methanamine. The protocols and explanations herein are designed to ensure the highest standards of scientific integrity, providing not just procedural steps but also the underlying chemical principles for robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a complex mess. What are the most likely impurities I'm dealing with after synthesizing (4-(sec-Butyl)phenyl)methanamine?

A1: The impurity profile is highly dependent on the synthetic route, but the most common method is the reductive amination of 4-(sec-butyl)benzaldehyde.[1][2] Based on this, you should anticipate the following species:

  • Unreacted Starting Material: 4-(sec-butyl)benzaldehyde.

  • Imine Intermediate: The Schiff base formed from the condensation of the aldehyde and the amine source (e.g., ammonia).[3][4] This intermediate is often the direct precursor to your product.

  • Over-Alkylated Byproducts: Secondary amines, such as N,N-bis((4-(sec-butyl)phenyl)methyl)amine, can form if the primary amine product reacts with another molecule of the aldehyde and imine intermediate.[2]

  • Reduced Aldehyde: (4-(sec-Butyl)phenyl)methanol can form if the reducing agent directly reduces the starting aldehyde.

  • Inorganic Salts: Residual salts from the workup or the reducing agent used (e.g., borate salts from NaBH₄ or acetate salts from NaBH(OAc)₃).[2]

Q2: How can I easily remove the unreacted 4-(sec-butyl)benzaldehyde from my amine product?

A2: An acid-base extraction is the most efficient method. Your desired product is a basic amine, while the aldehyde is neutral. By dissolving the crude mixture in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and washing it with an aqueous acid solution (e.g., 1M HCl), the amine will be protonated and move into the aqueous layer as a hydrochloride salt. The neutral aldehyde will remain in the organic layer. You can then separate the layers, basify the aqueous layer with a base like NaOH to regenerate the free amine, and extract it back into an organic solvent.[5]

Q3: I have a significant amount of the imine intermediate in my product. What is the best course of action?

A3: You have two primary options. First, you can attempt to drive the reduction to completion. If the initial reaction time was too short or the reducing agent was depleted, adding a fresh portion of the reducing agent (e.g., NaBH₄) can convert the remaining imine to the desired amine.[1] Alternatively, because imines are susceptible to hydrolysis, you can remove it during an acidic workup.[3][6] The imine will hydrolyze back to the starting aldehyde and amine source. The aldehyde can then be removed as described in Q2.

Q4: My amine is an oil and won't crystallize. How can I get a solid, pure product?

A4: Many primary amines, including this one, are oils or low-melting solids at room temperature. The standard and most effective technique is to convert the amine into a salt, most commonly the hydrochloride (HCl) salt.[5] This is achieved by dissolving the crude freebase amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl (e.g., 2M HCl in diethyl ether). The hydrochloride salt, being ionic, is typically a crystalline solid that will precipitate from the nonpolar solvent.[7] This solid can then be isolated by filtration and further purified by recrystallization from a suitable solvent like isopropanol or an ethanol/ether mixture.[7][8]

Q5: I'm performing column chromatography, but my amine is streaking badly on the silica gel. How do I fix this?

A5: This is a classic problem when purifying basic compounds on acidic silica gel.[9][10] The acidic silanol groups on the silica surface strongly interact with the basic amine, causing poor separation and "tailing" of the peak. To counteract this, you must neutralize the silica's activity by adding a small amount of a competing base to your mobile phase. Adding 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or dichloromethane/methanol eluent system is standard practice.[6][9] An alternative is to use a different stationary phase, such as basic alumina or an amine-functionalized silica column, which provides a more inert environment for the amine.[9][11]

Troubleshooting Guides & Experimental Protocols

Impurity Profile and Recommended Purification Strategy
Impurity TypeCommon ExamplesRecommended Primary Purification MethodSecondary Method / Notes
Neutral Organics 4-(sec-butyl)benzaldehyde, (4-(sec-Butyl)phenyl)methanolAcid-Base ExtractionColumn Chromatography
Iminic Intermediates N-(4-(sec-butyl)benzylidene)amineFurther Reduction / Acid-Base Extraction (Hydrolysis)Column Chromatography (with TEA)
Basic Organics Over-alkylated secondary/tertiary aminesColumn Chromatography (with TEA)Salt Crystallization (may co-crystallize)
Inorganic Salts Borate salts, acetates, NaClAqueous Workup / Water WashFiltration (if product is solid)
Workflow Diagram: General Purification Strategy

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary Purification (Choose One) cluster_3 Option A cluster_4 Option B Crude Crude Reaction Mixture Quench Quench Reaction (e.g., with Water or NH4Cl) Crude->Quench LLE Acid-Base Liquid-Liquid Extraction Quench->LLE Organic_Waste Organic Layer (Neutral Impurities) LLE->Organic_Waste Discard Aqueous_Amine Aqueous Layer (Amine Salt) LLE->Aqueous_Amine Basify Basify Aqueous Layer (e.g., with 2M NaOH) Aqueous_Amine->Basify Extract Extract Free Amine (e.g., with DCM) Basify->Extract Dry Dry Organic Layer (Na2SO4) & Concentrate Extract->Dry Crude_Amine Crude Freebase Amine Dry->Crude_Amine Chromatography Column Chromatography (with 1% TEA) Crude_Amine->Chromatography Salt Convert to HCl Salt (HCl in Ether) Crude_Amine->Salt Pure_Fractions Combine Pure Fractions & Concentrate Chromatography->Pure_Fractions Final_Product Pure (4-(sec-Butyl)phenyl)methanamine (as freebase or HCl salt) Pure_Fractions->Final_Product From Option A Recrystallize Recrystallize Salt (e.g., from Isopropanol) Salt->Recrystallize Recrystallize->Final_Product From Option B (Liberate freebase if needed)

Caption: General purification workflow for (4-(sec-Butyl)phenyl)methanamine.

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral impurities like unreacted aldehyde.

Materials:

  • Crude product mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in 10 volumes of DCM or EtOAc.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1M HCl. Combine the aqueous (acidic) layers.

    • Scientist's Note: The basic amine is protonated to form the water-soluble hydrochloride salt, which partitions into the aqueous layer. Neutral impurities (aldehyde, alcohol) remain in the organic layer.

  • Discard Organic Layer: The initial organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2M NaOH with swirling until the solution is strongly basic (pH > 12, check with pH paper). A milky white emulsion or oil may appear as the free amine is liberated.

  • Back-Extraction: Extract the basified aqueous solution three times with an equal volume of fresh DCM. Combine these organic layers.

  • Washing & Drying: Wash the combined organic layers once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase amine.

Protocol 2: Purification via Flash Column Chromatography

Use this protocol after an initial acid-base extraction to remove closely related amine impurities.

Materials:

  • Crude amine from Protocol 1

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Chromatography column and accessories

Procedure:

  • Prepare Mobile Phase: Prepare an eluent system, typically starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc). Crucially, add 0.5-1% TEA to this mixture. Prepare a gradient of increasing polarity (e.g., up to 70:30 Hexane:EtOAc), ensuring each solvent mixture contains the same percentage of TEA.

  • Pack Column: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Load Sample: Dissolve the crude amine in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

    • Scientist's Note: Dry loading generally results in better separation and sharper bands compared to loading the sample as a concentrated liquid.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the solvent polarity according to your pre-determined gradient (based on TLC analysis).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.

Protocol 3: Purification via Crystallization as a Hydrochloride Salt

This is an excellent final purification step to obtain a stable, crystalline solid.

Materials:

  • Purified freebase amine (oil)

  • Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

  • 2.0 M HCl in Diethyl Ether (commercially available or prepared)

  • Isopropanol (IPA)

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the purified amine oil in a minimal amount of anhydrous Et₂O. While stirring, slowly add the 2.0 M HCl/Et₂O solution dropwise. A white precipitate (the hydrochloride salt) will immediately form. Continue adding the HCl solution until no more precipitate is observed.

    • Scientist's Note: Using an anhydrous solvent is critical to prevent the inclusion of water in the crystal lattice.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous Et₂O to remove any surface impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot IPA to completely dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Scientist's Note: Slow cooling promotes the formation of larger, purer crystals by allowing impurities to remain in the mother liquor.[5]

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold IPA, and dry under vacuum to yield the pure (4-(sec-Butyl)phenyl)methanamine hydrochloride.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Organic Syntheses. Methylamine Hydrochloride. [Online]. Available: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines. [Online].
  • Lumen Learning. 21.4. Imine formation | Organic Chemistry II. [Online]. Available: [Link]

  • Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds. [Online].
  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Online]. Available: [Link]

  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. [Online]. Available: [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? [Online]. Available: [Link]

  • ResearchGate. (2022, May 10). How to isolate imine from reaction mixture? [Online]. Available: [Link]

  • OpenStax. (2023, September 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry. [Online]. Available: [Link]

  • Google Patents. US2750417A - Amine alkylation. [Online].
  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Online]. Available: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Online]. Available: [Link]

  • Synple Chem. Application Note – Reductive Amination. [Online]. Available: [Link]

  • CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Online]. Available: [Link]

  • SciELO México. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Online]. Available: [Link]

Sources

Troubleshooting

Technical Guide: Solvent Optimization for (4-(sec-Butyl)phenyl)methanamine Reactions

[1][2] Executive Summary & Compound Analysis (4-(sec-Butyl)phenyl)methanamine (CAS: 752146-53-5) presents a distinct solubility profile compared to simple benzylamines due to the lipophilic sec-butyl group at the para po...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Analysis

(4-(sec-Butyl)phenyl)methanamine (CAS: 752146-53-5) presents a distinct solubility profile compared to simple benzylamines due to the lipophilic sec-butyl group at the para position.[1][2] This structural feature creates a "push-pull" solubility dynamic:

  • Polar Head: The primary amine (-NH₂) seeks hydrogen bonding (protic solvents).[1]

  • Lipophilic Tail: The sec-butyl phenyl group drives solubility in non-polar organics (hydrocarbons, ethers).

Critical Implication: Unlike simple benzylamine, this compound may "oil out" in highly aqueous media or form emulsions during workup. Solvent selection must balance polarity for reactivity with lipophilicity for homogeneity.

Solvent Selection Matrix

This table summarizes optimal solvent choices based on reaction type and "Green Chemistry" principles.

Reaction TypeTraditional SolventRecommended Green Alternative Technical Rationale
Amide Coupling DCM, DMF2-MeTHF , Ethyl Acetate 2-MeTHF offers higher boiling point than DCM and better lipophilic solubility than water for the sec-butyl chain.[1][2]
Reductive Amination Methanol, DCEEthanol , Anisole Ethanol provides sufficient proticity for imine formation without the toxicity of Methanol; Anisole is excellent for azeotropic water removal.
Nucleophilic Substitution THF, AcetonitrileCPME , Cyrene™ CPME (Cyclopentyl methyl ether) resists peroxide formation and handles the lipophilic substrate better than pure acetonitrile.
Salt Formation Diethyl EtherMTBE , iPrOAc MTBE allows for controlled precipitation of the HCl salt without trapping impurities.

Troubleshooting & Optimization (Q&A)

Section A: Dissolution & Handling[1]

Q: I am trying to dissolve the HCl salt of (4-(sec-Butyl)phenyl)methanamine in dichloromethane (DCM) for a coupling reaction, but it remains a suspension. Why?

A: This is a common solubility mismatch.

  • The Science: While the free base is highly soluble in DCM, the hydrochloride salt is an ionic lattice. The lipophilic sec-butyl group is not large enough to force the ionic headgroup to dissolve in a non-polar solvent like DCM.

  • The Fix:

    • Switch Solvent: Use a mixture of DCM/Methanol (9:1) . The methanol disrupts the crystal lattice via hydrogen bonding.

    • Free Base In-Situ: Add a tertiary base (DIPEA or TEA) to the suspension. As the amine deprotonates, the free base will instantly dissolve into the DCM.

Q: My starting material is "oiling out" when I attempt a reaction in water (Green Chemistry protocol). How do I fix this? A: The sec-butyl chain increases the LogP (lipophilicity) significantly compared to benzylamine.

  • The Fix: Do not use pure water. Use a surfactant system (e.g., 2% TPGS-750-M in water) or a biphasic system with vigorous stirring.[1][2] Alternatively, switch to 2-MeTHF (2-Methyltetrahydrofuran), which is bio-derived but lipophilic enough to solvate the substrate completely.[2]

Section B: Reaction Optimization

Q: During reductive amination in Methanol, I see significant "over-alkylation" (formation of tertiary amines). How can I suppress this?

A: Over-alkylation occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[3]

  • Protocol Adjustment:

    • Solvent Switch: Switch from Methanol to TFE (2,2,2-Trifluoroethanol) . TFE hydrogen-bonds strongly to the imine/amine, reducing the nucleophilicity of the product and suppressing side reactions.

    • Stepwise Addition: Do not add the reducing agent (NaBH₄/STAB) initially. Stir the amine and aldehyde in Ethanol with drying agents (MgSO₄) for 2 hours to form the imine completely. Then cool to 0°C and add the reducing agent. This ensures the aldehyde is consumed before it can react with the product.

Q: I am performing an amide coupling using EDC/HOBt in DMF, but the workup is difficult due to emulsion formation. What is the alternative?

A: DMF is miscible with water but also solubilizes organic impurities, leading to emulsions with lipophilic amines like yours.

  • The Solution: Replace DMF with Ethyl Acetate (EtOAc) or 2-MeTHF .[1]

    • These solvents are not water-miscible, simplifying the wash steps.[2]

    • (4-(sec-Butyl)phenyl)methanamine is highly soluble in EtOAc.[1][2]

    • Self-Validating Step: If the reaction mixture is clear in EtOAc, the kinetics will be comparable to DMF for most couplings, but the workup will take 50% less time.

Section C: Workup & Isolation Workflow

Q: How do I separate my product from non-basic impurities (like unreacted alkyl halides) without column chromatography?

A: Utilize the "Acid-Base Swing" technique.[1][2] The sec-butyl group aids this by keeping the neutral impurities in the organic phase while the amine salt moves to water (or stays soluble in polar organic/water mixes).

Protocol:

  • Acid Phase: Dissolve crude mixture in EtOAc. Extract with 1M HCl .

    • Result: Product moves to aqueous layer (as salt). Non-basic impurities stay in EtOAc (discard organic layer).

  • Base Phase: Basify the aqueous layer with NaOH until pH > 12.

    • Result: Product becomes free base and oils out.

  • Extraction: Extract the cloudy aqueous mixture with MTBE or DCM .

    • Result: Pure product moves to organic layer. Dry and evaporate.[4]

Visualizations

Diagram 1: Solvent Selection Logic

Caption: Decision tree for selecting the optimal solvent based on reaction type and substrate state.

SolventSelection Start Start: (4-(sec-Butyl)phenyl)methanamine ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling ReactionType->Amide Reductive Reductive Amination ReactionType->Reductive SaltForm Salt Formation ReactionType->SaltForm Amide_Solv Rec: 2-MeTHF or EtOAc (Avoids DMF emulsions) Amide->Amide_Solv Lipophilic Solubility Reductive_Solv Rec: Ethanol or TFE (Controls over-alkylation) Reductive->Reductive_Solv Imine Stability Salt_Solv Rec: MTBE or iPrOAc (Controlled precipitation) SaltForm->Salt_Solv Crystallization

[1][2]

Diagram 2: Acid-Base Purification Workflow

Caption: Self-validating purification protocol utilizing the amine's pKa properties.

Purification Crude Crude Reaction Mixture (Amine + Neutral Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) AcidWash->AqLayer1 Discard Discard OrgLayer1->Discard Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with MTBE Basify->Extract FinalOrg Final Organic Layer (Pure Amine Free Base) Extract->FinalOrg

[1][2]

References

  • PubChem. (n.d.). (4-(sec-Butyl)phenyl)methanamine Compound Summary. National Library of Medicine. Retrieved from [Link][1][5]

  • Lipshutz, B. H., & Ghorai, S. (2014). Transitioning Organic Synthesis from Organic Solvents to Water. Aldrichimica Acta.
  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Basis for 2-MeTHF and Cyrene recommendations).[1][2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.).[1][6] Solvent Properties and Selection Guide. (Reference for polarity and solubility matching).

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in (4-(sec-Butyl)phenyl)methanamine Coupling Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when working with the sterically hindered amine, (4-(sec-Butyl)phenyl)methanamine. The bulky sec-butyl group on the phenyl ring presents significant steric challenges, often leading to low yields or failed reactions in standard coupling protocols. This resource offers field-proven insights and methodologies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are standard amide coupling reactions, like those using EDC/HOBt or DCC, often inefficient for (4-(sec-Butyl)phenyl)methanamine?

A1: The primary issue is steric hindrance. The bulky sec-butyl group in the para position of the phenyl ring, combined with the spatial arrangement of the methanamine group, physically obstructs the approach of the activated carboxylic acid.[1][2] Standard coupling reagents like carbodiimides (EDC, DCC) form activated esters that may not be reactive enough to overcome the high energy barrier required for the nucleophilic attack by the sterically encumbered amine.[3] This can lead to slow reaction rates, incomplete conversion, or decomposition of the activated intermediate before the coupling can occur.[3]

Q2: What classes of coupling reagents are more effective for sterically hindered primary amines like (4-(sec-Butyl)phenyl)methanamine?

A2: For challenging couplings involving sterically hindered amines, more potent activating agents are necessary.[3] Consider the following classes:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are generally more effective than carbodiimides.[3][] HATU, in particular, is often a good choice as it forms a highly reactive OAt-active ester.[5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are known for their high reactivity and are particularly useful for difficult couplings.[3]

  • Acyl Fluoride Precursors: In-situ generation of highly reactive acyl fluorides from carboxylic acids using reagents like cyanuric fluoride or TFFH has proven successful for extremely hindered couplings where other methods fail.[6][7][8] Acyl fluorides are less sterically demanding than many other activated species.[3]

Q3: Can changing reaction conditions improve the yield of my coupling reaction?

A3: Absolutely. Optimizing reaction conditions is crucial. Here are some key parameters to consider:

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave heating can also be an effective strategy for accelerating sluggish reactions.[3]

  • Solvent: The choice of solvent can influence the solubility of reagents and the transition state of the reaction. Aprotic polar solvents like DMF or NMP are often good choices.

  • Concentration: In some cases, particularly for bimolecular reactions, increasing the concentration of the reactants can favor the desired product formation. However, for extremely hindered substrates, high concentrations can sometimes lead to side reactions.

  • Sonication: The use of ultrasound (sonication) has been shown to dramatically increase the rate of reactions involving sterically hindered substrates by improving mixing and potentially creating localized high-energy zones.[9]

Q4: I am attempting a Buchwald-Hartwig amination with an aryl halide. What are the key considerations for a sterically hindered amine like (4-(sec-Butyl)phenyl)methanamine?

A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but steric hindrance can be a challenge.[10][11] Key considerations include:

  • Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich ligands are generally required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[12] Ligands like XPhos, SPhos, and BrettPhos have been specifically designed to facilitate the coupling of sterically demanding substrates.[12]

  • Palladium Precursor: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide are frequently used. The choice of base can significantly impact the reaction outcome.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or THF are commonly employed.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low to No Product Formation 1. Insufficient reactivity of the coupling agent. 2. Steric hindrance preventing the reaction. 3. Inappropriate reaction conditions (temperature, solvent). 4. Deactivation of the catalyst (for cross-coupling reactions).1. Switch to a more powerful coupling reagent (e.g., HATU, PyBOP, or an acyl fluoride precursor).[3] 2. Increase the reaction temperature or consider microwave heating.[3] 3. For Buchwald-Hartwig reactions, screen different bulky phosphine ligands.[12] 4. Ensure all reagents and solvents are anhydrous and, for cross-coupling, properly deoxygenated.
Formation of Side Products 1. Decomposition of the activated ester. 2. Epimerization if the carboxylic acid partner is chiral. 3. Homocoupling of the aryl halide (in cross-coupling). 4. Beta-hydride elimination in Buchwald-Hartwig reactions.[10]1. Lower the reaction temperature once the active ester is formed, if possible. 2. Add an epimerization-suppressing additive like HOBt or OxymaPure, though their effectiveness may be limited with highly reactive coupling agents. 3. Optimize the catalyst-to-ligand ratio and ensure efficient stirring. 4. Select a ligand that promotes reductive elimination over beta-hydride elimination.
Incomplete Conversion 1. Reaction has not reached equilibrium or is proceeding very slowly. 2. Insufficient excess of one reagent. 3. Catalyst inhibition or decomposition.1. Extend the reaction time and monitor by TLC or LC-MS. 2. Increase the equivalents of the coupling partner or the coupling reagent. 3. For palladium-catalyzed reactions, consider using a more robust catalyst system or adding a fresh portion of the catalyst.

Experimental Protocols

Protocol 1: Amide Coupling of (4-(sec-Butyl)phenyl)methanamine with a Carboxylic Acid using HATU
  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add (4-(sec-Butyl)phenyl)methanamine (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with (4-(sec-Butyl)phenyl)methanamine
  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), (4-(sec-Butyl)phenyl)methanamine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Strategies

Below are diagrams illustrating key concepts in overcoming steric hindrance in the coupling reactions of (4-(sec-Butyl)phenyl)methanamine.

G cluster_0 Amide Coupling Troubleshooting Low Yield Low Yield High Steric Hindrance High Steric Hindrance Low Yield->High Steric Hindrance Increase Reactivity Increase Reactivity High Steric Hindrance->Increase Reactivity Optimize Conditions Optimize Conditions High Steric Hindrance->Optimize Conditions More Potent Coupling Reagent More Potent Coupling Reagent Increase Reactivity->More Potent Coupling Reagent Higher Temperature Higher Temperature Optimize Conditions->Higher Temperature

Caption: Troubleshooting workflow for low-yield amide coupling.

G cluster_1 Buchwald-Hartwig Amination Key Components Catalyst Pd Precursor Bulky Ligand (e.g., XPhos) Reaction C-N Bond Formation Catalyst->Reaction Substrates (4-(sec-Butyl)phenyl)methanamine Aryl Halide Substrates->Reaction Conditions Strong Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) Conditions->Reaction

Caption: Essential components for a successful Buchwald-Hartwig amination.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link][6][7][8]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link][9]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia. [Link][10]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link][11]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link][12]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from ResearchGate. [Link][2]

Sources

Troubleshooting

Stability of (4-(sec-Butyl)phenyl)methanamine under oxidative conditions

The following technical guide addresses the stability profile of (4-(sec-Butyl)phenyl)methanamine (also known as 4-sec-butylbenzylamine) under oxidative conditions. This content is structured for researchers and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of (4-(sec-Butyl)phenyl)methanamine (also known as 4-sec-butylbenzylamine) under oxidative conditions. This content is structured for researchers and drug development scientists requiring mechanistic insights and practical troubleshooting protocols.

Chemical Profile & Core Vulnerabilities

Molecule: (4-(sec-Butyl)phenyl)methanamine CAS: 752146-53-5 (Generic/Isomeric references may vary) Class: p-Alkylbenzylamine Primary Reactivity: Nucleophilic primary amine; Benzylic C-H activation.

This molecule possesses three distinct zones of oxidative vulnerability. Understanding these is critical for interpreting stability data:

  • The

    
    -Aminomethyl Group (Primary Risk):  The benzylic carbon attached to the nitrogen is highly susceptible to oxidative deamination (chemical or enzymatic) yielding the corresponding benzaldehyde.
    
  • The Primary Amine (Storage Risk): Susceptible to N-oxidation and rapid reaction with atmospheric CO

    
     (carbamic acid formation).
    
  • The sec-Butyl Chain (Secondary Risk): The benzylic position on the alkyl chain contains a tertiary C-H bond, a known site for radical autoxidation, though kinetically slower than the amine oxidation.

Troubleshooting Guides (FAQ Format)

Topic A: Storage & Physical Appearance

Q: My neat sample has transitioned from a clear liquid to a pale yellow oil. Is it degraded?

A: Likely, yes. The "yellowing" of benzylamines is a hallmark of oxidative coupling.

  • Mechanism: In the presence of oxygen and trace transition metals, the benzylic amine undergoes oxidative dehydrogenation to form an imine (

    
    ). This imine is unstable and often hydrolyzes or polymerizes/condenses with remaining amine to form Schiff bases (
    
    
    
    ), which are highly conjugated and yellow/orange in color.
  • Impact: If the color is faint, purity may still be >95%. If dark orange, significant degradation has occurred.

  • Correction: Distillation under reduced pressure (if quantity permits) or repurification via acid-base extraction is required.

Q: There is a white solid crust forming on the cap/septum. Is this an oxide?

A: No, this is likely a carbamate salt , not an oxidation product.

  • Mechanism: Primary amines are strong nucleophiles and react rapidly with atmospheric CO

    
     to form carbamic acids, which then salt out with the free amine to form alkylammonium alkylcarbamates.
    
  • Prevention: Store strictly under Argon or Nitrogen.

  • Recovery: The free amine can be regenerated by treating the solid with strong base (NaOH) and extracting into an organic solvent (DCM or EtOAc).

Topic B: Synthetic Reaction Stability

Q: Can I subject this molecule to oxidative cross-coupling conditions (e.g., Cu-catalyzed)?

A: Proceed with extreme caution.

  • Risk: Copper and Palladium catalysts, often used in oxidative couplings, are also potent catalysts for benzylic oxidation . In the presence of an oxidant (TBHP, O

    
    ), the catalyst may preferentially attack the benzylic C-H bond adjacent to the nitrogen, converting your amine into a nitrile or amide.
    
  • Recommendation: Protect the amine (e.g., Boc, Cbz) before subjecting the aryl ring or alkyl chain to oxidative conditions. The free amine is too labile at the benzylic position.

Topic C: Metabolic Stability (Drug Discovery)

Q: We are seeing high clearance in Human Liver Microsomes (HLM). Is this CYP-mediated?

A: It is likely a combination of MAO (Monoamine Oxidase) and CYP450 .

  • MAO Pathway: Benzylamines are classic substrates for MAO-B. The enzyme oxidizes the C-N bond to an imine, which hydrolyzes to 4-(sec-butyl)benzaldehyde and ammonia.

  • CYP Pathway: While CYPs can hydroxylate the sec-butyl chain (specifically the tertiary benzylic carbon), the oxidative deamination driven by MAO is often the dominant clearance pathway for primary benzylamines.

  • Differentiation: Run an assay with an MAO inhibitor (e.g., Pargyline) alongside the standard NADPH-dependent CYP assay. If clearance drops significantly with Pargyline, the instability is MAO-driven.

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways under Environmental (Storage) vs. Metabolic conditions.

StabilityPathways Start (4-(sec-Butyl)phenyl)methanamine (Active Molecule) Air Air/CO2 Exposure Start->Air MAO MAO-B / Oxidation Start->MAO Carbamate Carbamate Salt (White Solid Crust) Air->Carbamate + CO2 Imine Schiff Base Oligomers (Yellow Discoloration) Air->Imine + O2 (Slow) Intermed Imine Intermediate [Ar-CH=NH] MAO->Intermed - 2H Aldehyde 4-(sec-Butyl)benzaldehyde (Toxic Metabolite) Intermed->Aldehyde + H2O / - NH3 Acid 4-(sec-Butyl)benzoic Acid (Excreted) Aldehyde->Acid Aldehyde Dehydrogenase

Caption: Figure 1. Divergent degradation pathways: Storage instability leads to carbamates/imines, while metabolic oxidation drives deamination to aldehydes.

Experimental Protocols

Protocol 1: Purification of Oxidized/Yellowed Samples

Use this protocol if your material has degraded due to air exposure.

StepActionTechnical Note
1 Dissolution Dissolve the yellow oil in Diethyl Ether or MTBE (10 mL/g).
2 Acid Extraction Extract with 1M HCl (3x). The amine moves to the aqueous phase; non-basic oxidation byproducts (aldehydes/imines) often remain in organic.
3 Wash Wash the combined aqueous layer with fresh ether to remove neutral impurities.
4 Basification Cool aqueous layer to 0°C. Basify to pH >12 using 4M NaOH.
5 Recovery Extract the turbid aqueous mixture with DCM (3x). Dry over Na

SO

.
6 Storage Concentrate in vacuo. Immediately backfill with Argon and store at -20°C.
Protocol 2: Assessing Metabolic Stability (MAO vs. CYP)

To determine if oxidative instability is enzymatic.

  • Preparation : Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Group A (Total) : Incubate with Human Liver Microsomes (HLM) + NADPH.

  • Group B (CYP Only) : Incubate with HLM + NADPH + Pargyline (MAO inhibitor, 10 µM).

  • Group C (Control) : Incubate with HLM (No NADPH).

  • Analysis : Quench aliquots at 0, 15, 30, 60 min with Acetonitrile. Analyze by LC-MS/MS.

    • Result Interpretation: If Half-life (A) << Half-life (B), the compound is highly unstable to MAO-mediated oxidation.

Summary of Stability Data

ConditionStability RatingMajor DegradantPrevention
Ambient Air (Solid/Liq) PoorCarbamate salts (White), Imines (Yellow)Store under Argon/N

.
Aqueous Solution (pH 7) ModerateSlow hydrolysis if trace oxidant presentKeep frozen; avoid phosphate buffers with trace metals.
Oxidative Reagents (KMnO

)
Very PoorBenzoic Acid derivativesUse protecting groups (e.g., Boc).
Metabolic (Liver) LowBenzaldehyde derivativeStructural modification (e.g.,

-methylation).

References

  • PubChem. (n.d.). (4-(sec-Butyl)phenyl)methanamine Compound Summary. National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Edmondson, D. E., et al. (1996). Structure activity studies of the substrate binding site in monoamine oxidase B. Biochimie. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved February 17, 2026, from [Link]

Optimization

Overcoming low conversion rates with (4-(sec-Butyl)phenyl)methanamine

Topic: Overcoming Low Conversion Rates & Process Optimization Executive Summary & Molecule Profile The Molecule: (4-(sec-Butyl)phenyl)methanamine (CAS: 752146-53-5 / Generic derivatives) Class: Lipophilic para-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Conversion Rates & Process Optimization

Executive Summary & Molecule Profile

The Molecule: (4-(sec-Butyl)phenyl)methanamine (CAS: 752146-53-5 / Generic derivatives) Class: Lipophilic para-substituted Benzylamine.[1][2]

The Core Challenge: While benzylamines are typically excellent nucleophiles, the sec-butyl group at the para position introduces a "Trojan Horse" of physical properties. It significantly increases lipophilicity (LogP ~3.5+) compared to standard benzylamine, leading to unexpected solubility crashes in polar aprotic coupling solvents (DMF/DMSO) and phase separation issues during aqueous workups. Furthermore, like all benzylamines, it is a "CO₂ sponge," rapidly forming insoluble carbonate salts upon air exposure, which researchers often mistake for the pure amine, leading to stoichiometry errors.

Diagnostic Matrix: Rapid Troubleshooting

Use this table to identify your specific failure mode before proceeding to the detailed protocols.

Symptom Probable Cause Immediate Action
White precipitate in bottle before use.[1][2]Carbonate Formation: Reaction with atmospheric CO₂.[2]Do not use directly. Perform acid-base extraction or re-titrate.[1][3] (See Module 1)
Reaction stalls at ~50-60% in DMF/DMSO.Aggregation/Solubility: The lipophilic tail causes micro-precipitation or micelle-like aggregation.[1]Switch solvent to DCM/NMP (1:1) or add a chaotropic salt (LiCl). (See Module 2)
Product missing after acid wash workup.Phase Partitioning: The sec-butyl group keeps the amine salt in the organic layer.Do not discard organic layer. Use stronger acid (1M HCl) or extract organic layer with MeOH/Water.
Reductive Amination: High residual aldehyde.[2]Imine Instability: Steric bulk prevents stable imine formation in wet solvents.Use Ti(OiPr)₄ as a dehydrating Lewis Acid. (See Module 3)

Module 1: The "Invisible" Stoichiometry Killer (Purity)

Issue: Users report "low reactivity" when the actual issue is incorrect stoichiometry. Mechanism: Benzylamines are strong bases.[2] Upon exposure to air, they react with CO₂ to form carbamate salts (white solids).


Impact:  If you weigh 100 mg of "amine" that is actually 30% carbonate salt, you are under-loading your reaction by 30%, leading to incomplete conversion of the electrophile.[1][2]
Protocol: The "Free-Base" Reset

Perform this if your starting material is old or shows crusty solids.[1]

  • Dissolve: Take your amine sample and dissolve in DCM (not ether, as the carbonate is insoluble in ether).

  • Wash: Wash with 1M NaOH (2x). This forces the equilibrium back to the free amine.

  • Dry: Dry organic layer over anhydrous

    
    .
    
  • Concentrate: Rotovap to obtain the pure oil.

  • Titrate (Optional): Dissolve a small aliquot in MeOH and titrate with standardized HCl to confirm molecular weight equivalent.

Module 2: Amide Coupling Optimization

Context: Standard HATU/EDC couplings often fail to reach completion not because of nucleophilicity, but because the "greasy" sec-butyl tail causes the reacting complex to fold or precipitate out of polar solvents like DMF before the reaction finishes.

The "Lipophilic" Coupling Protocol

Designed to prevent aggregation-based stalling.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • (4-(sec-Butyl)phenyl)methanamine (1.1 equiv)[1][2]

  • Coupling Agent: T3P (Propylphosphonic anhydride) OR HATU[1][2]

  • Base: DIPEA (3.0 equiv)[2]

  • Solvent: 2-MeTHF or DCM (Avoid pure DMF).[1]

Step-by-Step:

  • Activation: Dissolve Acid and Base in 2-MeTHF. Add T3P (50% in EtOAc) or HATU. Stir for 5 mins.

    • Why? 2-MeTHF solubilizes the lipophilic sec-butyl group better than DMF.[1]

  • Addition: Add the amine slowly as a solution in 2-MeTHF.

  • Monitoring: If TLC shows stalling after 2 hours, add 10 mol% DMAP .

    • Mechanism:[1][4][5] DMAP acts as a "nucleophilic shuttle," transferring the acyl group to the sterically encumbered amine more effectively than the bulky HATU active ester [1].

Visual Troubleshooting Guide (Amide Coupling)

AmideCoupling Start Start: Standard HATU/DMF Coupling CheckTLC Check TLC/LCMS at 2 Hours Start->CheckTLC Conversion Conversion > 80%? CheckTLC->Conversion Yes Proceed to Workup Conversion->Yes Yes No Analyze Failure Mode Conversion->No No Precipitate Is there precipitate? No->Precipitate SolubilityIssue Solubility Crash: Switch solvent to DCM or NMP/DCM (1:1) Precipitate->SolubilityIssue Yes (Cloudy) ReactivityIssue Reactivity Stalled: Add 10 mol% DMAP (Acyl Transfer Catalyst) Precipitate->ReactivityIssue No (Clear solution)

Figure 1: Decision tree for troubleshooting stalled amide couplings with lipophilic benzylamines.

Module 3: Reductive Amination (The Dehydration Block)[3]

Issue: Reaction yields alcohol (direct reduction of aldehyde) or stalls at imine stage. Root Cause: The sec-butyl group adds steric bulk, making the initial attack on the carbonyl slower. If water is present (from solvent or the reaction itself), the equilibrium favors the aldehyde, which


 then reduces to the alcohol byproduct.
Protocol: Titanium-Mediated Dehydration

This method chemically scavenges water, forcing imine formation.[1][2]

  • Imine Formation:

    • Mix Aldehyde (1.0 equiv) and Amine (1.1 equiv) in Anhydrous THF .

    • Add Ti(OiPr)₄ (Titanium Isopropoxide) (1.5 equiv) neat.[2]

    • Stir at room temperature for 4–6 hours.

    • Note: The solution will turn slightly viscous. This confirms the formation of the titanium-amine complex.

  • Reduction:

    • Dilute with dry MeOH (required to solubilize the borohydride).

    • Add

      
       (2.0 equiv) portion-wise.[2]
      
    • Caution: Exothermic.[2]

  • Quench:

    • Add 1M NaOH or Rochelle's Salt solution to break the Titanium emulsion. Stir vigorously until phases separate clearly.

FAQ: Common User Queries

Q: I see a new spot on TLC that moves just above my product. Is it the bis-alkylated side product? A: Likely yes.[1] In reductive amination, if the imine is not fully formed before reduction, the resulting secondary amine can react with remaining aldehyde to form a tertiary amine.

  • Fix: Ensure the "Imine Formation" step (Step 1 above) is given at least 4 hours, or use the Ti(OiPr)₄ method to drive it to completion before adding the reducing agent [2].

Q: My product is an oil that won't crystallize. How do I purify it? A: The sec-butyl group disrupts crystal packing.[1]

  • Fix: Convert it to the HCl salt . Dissolve the oil in diethyl ether and add 2M HCl in ether dropwise. The hydrochloride salt of this amine is usually a nice, filterable white solid. This also removes non-basic impurities.[2]

Q: Can I use this amine in Pd-catalyzed Buchwald-Hartwig couplings? A: Yes, but be careful of β-hydride elimination . While benzylamines are generally safe, the sec-butyl group activates the ring. Ensure you use a strong ligand like Xantphos or RuPhos to prevent catalyst poisoning by the free amine [3].

References

  • Montalbetti, C. A., & Falque, V. (2005).[4][5][6][7] Amide bond formation and peptide coupling.[6][8] Tetrahedron, 61(46), 10827-10852.[1]

  • Abdel-Magid, A. F., et al. (1996).[2][9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][10][11][12] The Journal of Organic Chemistry, 61(11), 3849-3862.[10]

    • [2]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

    • [2]

Sources

Troubleshooting

Technical Support Center: Purification of (4-(sec-Butyl)phenyl)methanamine

Case ID: PUR-SBPM-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Molecule Profile User Query: "How do I isolate high-purity (4-(sec-Butyl)phenyl)methanamine fr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-SBPM-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

User Query: "How do I isolate high-purity (4-(sec-Butyl)phenyl)methanamine from reaction mixtures containing starting materials and secondary amine dimers?"

Technical Assessment: (4-(sec-Butyl)phenyl)methanamine presents a dual separation challenge. It possesses a basic primary amine "head" (pKa ~9.4) and a lipophilic "tail" (the sec-butyl phenyl group). This amphiphilic nature often leads to persistent emulsions during aqueous workups and "oiling out" during crystallization.

Target Molecule Data:

Property Value (Approx.) Implication for Separation
Boiling Point ~115–120 °C @ 2 mmHg Distillable under high vacuum; significantly more volatile than the dimer.
pKa (Conj. Acid) ~9.4 Protonates readily; extractable into pH < 4 aqueous phases.
Solubility High in DCM, Toluene, Et2O "Greasy" nature requires specific solvent ratios for salt crystallization.

| Major Byproducts | Secondary Amine (Dimer), Alcohol | Dimer is the critical impurity (forms during reductive amination). |

Module A: The "pH Swing" Extraction Protocol

Primary purification method for removing non-basic impurities (aldehydes, nitriles, alcohols).

The Protocol

This method exploits the basicity of the primary amine. By dropping the pH, we force the target molecule into the aqueous phase as an ammonium salt, leaving non-basic byproducts in the organic layer.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in Diethyl Ether (

    
    )  or MTBE .
    
    • Scientist's Note: Avoid Dichloromethane (DCM) for the initial extraction if possible. DCM's density often causes emulsions with lipophilic amines like this one. Ether/MTBE floats, making phase separation cleaner.

  • Acidification (The Trap): Extract the organic layer with 1M HCl (3x) .

    • Target Location: Aqueous layer (as ammonium salt).[1]

    • Waste: Organic layer (contains unreacted aldehyde/nitrile).

  • The Wash: Wash the combined acidic aqueous extracts with fresh ether (1x).

    • Purpose: Removes mechanically trapped organic impurities.

  • Basification (The Release): Cool the aqueous phase to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free amine oils out.

  • Extraction: Extract the basic aqueous phase with DCM (3x) .

    • Why DCM now? DCM is excellent for solubilizing the now-free lipophilic amine.

  • Drying: Dry combined DCM layers over

    
     (Sodium Sulfate), filter, and concentrate.
    
Troubleshooting: "I have a persistent emulsion."
  • Cause: The sec-butyl group acts as a surfactant tail.

  • Fix: Add solid NaCl to the aqueous layer until saturated (Salting Out). This increases the ionic strength, forcing the organic layer to separate.

ExtractionWorkflow Start Crude Mixture (Amine + Neutral Impurities) AcidExt Add 1M HCl Extract 3x Start->AcidExt Decision1 Phase Separation AcidExt->Decision1 OrgLayer1 Organic Layer (Discard Neutrals) Decision1->OrgLayer1 Top (Ether) AqLayer1 Aqueous Layer (Target as Salt) Decision1->AqLayer1 Bottom (Water) Basify Add NaOH to pH > 12 AqLayer1->Basify FinalExt Extract into DCM Dry & Concentrate Basify->FinalExt

Figure 1: Acid-Base "pH Swing" logic for separating basic amines from neutral byproducts.

Module B: Removing the Dimer (Secondary Amine)

Critical for purity. The dimer (


) is also basic, so Acid-Base extraction will NOT remove it.
Method 1: Vacuum Distillation (Preferred)

Because the dimer consists of two heavy sec-butyl phenyl units, its boiling point is significantly higher than the primary amine.

  • Setup: Short-path distillation head.

  • Pressure: High vacuum (< 2 mmHg) is mandatory to prevent thermal decomposition.

  • Expected Fractions:

    • Forerun: Residual solvent/volatiles.

    • Main Fraction: (4-(sec-Butyl)phenyl)methanamine (~115°C @ 2mmHg).

    • Pot Residue: The heavy dimer remains in the flask.

Method 2: Flash Chromatography (If Distillation Fails)

Standard silica gel is acidic and will streak amines. You must modify the mobile phase.[2]

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) or

    
     .
    
    • Ratio: 95 : 4 : 1 (DCM:MeOH:TEA).

  • Mechanism: The TEA saturates the acidic silanol sites on the silica, allowing your target amine to elute as a tight band rather than a streak.

ChromatographyLogic Issue Impurity: Secondary Amine (Dimer) CheckQty Scale > 5g? Issue->CheckQty Distill High Vac Distillation (Delta BP > 80°C) CheckQty->Distill Yes Column Silica Column (Requires Modifier) CheckQty->Column No Modifier Add 1% TEA or NH4OH to Mobile Phase Column->Modifier Critical Step

Figure 2: Decision matrix for removing secondary amine dimers.

Module C: Salt Formation (The "Oiling Out" Fix)

Users often report the HCl salt forming a "goo" instead of crystals. This is due to the flexible sec-butyl chain preventing efficient lattice packing.

The Fix: The "Dry" HCl Method Do not use aqueous HCl. Water encourages oiling.

  • Solvent: Dissolve the free base amine in a minimal amount of dry Isopropanol (iPrOH) or Ethyl Acetate .

  • Acid Source: Add 2M HCl in Diethyl Ether (commercial) or bubble dry HCl gas.

  • Crystallization:

    • If a precipitate forms immediately: Filter under Nitrogen.

    • If it oils out: Reheat to dissolve, add a drop of ethanol, and cool very slowly to -20°C.

    • Anti-solvent: Slowly add Hexane or Heptane to induce precipitation if the solution remains clear.

Frequently Asked Questions (FAQs)

Q: My product turned yellow/brown overnight. Is it ruined? A: Likely not. Benzylamines react with atmospheric


 to form carbamates (white solids) or oxidize slightly (color change).
  • Solution: Store under Argon/Nitrogen at 4°C. If solid carbamate forms, dissolved in base (NaOH) and re-extract to regenerate the free amine.

Q: Can I use Boc-protection to separate the dimer? A: Yes, but it is chemically expensive.


 will react much faster with the primary amine than the sterically hindered secondary dimer. You can then separate the non-polar Boc-amine from the polar secondary amine via standard chromatography, then deprotect with TFA. Use this only as a last resort for high-value small batches.

Q: The NMR shows a "ghost" doublet near 1.2 ppm. A: Check your sec-butyl group. The sec-butyl group has a chiral center, making the molecule racemic. If you used a chiral shift reagent or if there are diastereomeric salts involved, the methyl signals may split. Otherwise, ensure it isn't residual grease/hexane.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. Nomograph for Boiling Point Calculation under Vacuum. (Used to estimate BP of benzylamine derivatives at reduced pressure).[2]

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
  • Armarego, W. L. F., Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Definitive guide for purification of specific organic classes including benzylamines).

Sources

Optimization

Minimizing moisture sensitivity during (4-(sec-Butyl)phenyl)methanamine handling

Technical Support Center: (4-(sec-Butyl)phenyl)methanamine Handling Ticket ID: #AMINE-SEC-44 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-(sec-Butyl)phenyl)methanamine Handling Ticket ID: #AMINE-SEC-44 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Invisible" Contaminant

Welcome to the technical support hub for (4-(sec-Butyl)phenyl)methanamine .

If you are experiencing inconsistent yields, "crusting" on glassware, or shifting stoichiometry in your amide couplings, the culprit is likely not just moisture, but Carbon Dioxide .

As a primary benzylic amine, this compound is a "CO₂ sponge." While water absorption (hygroscopicity) is a problem, it primarily acts as a vehicle to facilitate the reaction with atmospheric CO₂, forming stable carbamate salts. This guide treats moisture and CO₂ exclusion as a singular, critical operational requirement.

Module 1: The Degradation Mechanism (Know Your Enemy)

Before troubleshooting, you must understand why the compound fails. It is not passive water absorption; it is an active chemical transformation.

Figure 1: The Moisture-Facilitated Carbamate Cycle Caption: Pathway showing how atmospheric moisture catalyzes the formation of solid carbamate crusts from liquid amines.[1][2]

AmineDegradation Amine (4-(sec-Butyl)phenyl)methanamine (Liquid/Low-Melting Solid) Hydrate Hygroscopic Hydrate (Viscosity Increase) Amine->Hydrate + H₂O (Fast) Carbamic Carbamic Acid (Transient) Amine->Carbamic Direct CO₂ Attack (Slow if Dry) Atmosphere Atmosphere (H₂O + CO₂) Hydrate->Carbamic + CO₂ (Facilitated) Salt Carbamate Salt (White Crust/Solid) Carbamic->Salt + Amine (Neutralization)

Module 2: Operational Troubleshooting (Q&A)

Category A: Physical Appearance & Storage[1][3][4][5][6]

Q: My clear liquid amine has developed a white crust around the cap. Is the whole bottle ruined? A: Not necessarily, but your purity is compromised.

  • Diagnosis: The white solid is the N-benzyl carbamate salt, formed by the reaction of the amine vapor with air (CO₂) that leaked through the cap.

  • Immediate Fix: Do not shake the bottle. The solid is insoluble in the parent amine. Carefully decant the clear liquid into a dry, argon-purged Schlenk flask.

  • Prevention: Parafilm is insufficient. Use Teflon-taped threads under the cap and store secondary containment with active desiccant (e.g., Drierite or KOH pellets, which absorb both H₂O and CO₂).

Q: The liquid has become viscous and "oily" but remains clear. What happened? A: You are observing significant water uptake (H-bonding network formation).[1][2]

  • Impact: Your molecular weight calculations are now wrong. If you assume MW=163.26 g/mol , you will under-load the amine in your next reaction, leading to incomplete conversion of your electrophile.

  • Validation: Run a neat IR. Look for a broadening of the N-H stretch (3300-3500 cm⁻¹) caused by H-bonding with water.[1][2]

Category B: Experimental Handling (The "Self-Validating" Protocol)

Q: I need to weigh out 500 mg for a reaction. Can I do this on the open bench? A: No. Primary amines can absorb 0.5–1.0 wt% water within minutes in humid labs. For strict stoichiometry (e.g., 1.05 equiv.), this introduces >5% error.

Protocol: The "Inert Syringe" Transfer Use this method to ensure <50 ppm moisture exposure.

  • Tare: Place a dry, septum-capped vial with an inert gas balloon on the balance. Tare it.

  • Withdraw: Insert a long needle (connected to an N₂/Ar line) into the source bottle to provide positive pressure. Use a gas-tight syringe to withdraw the amine.[1]

  • Transfer: Inject the amine into the tared vial through the septum.

  • Weigh: Remove the balloon/needle and record the mass.

  • Calculate: Determine exact moles based on this mass before adding solvent.

Q: How do I measure the water content? My Karl Fischer (KF) titrator is giving unstable readings. A: Standard KF reagents fail with primary amines.

  • The Problem: Primary amines react with the iodine in the KF reagent (Bunsen reaction side-product), causing a fading endpoint and falsely high water readings.

  • The Solution: Use a Buffered KF Solvent . You must add salicylic acid or benzoic acid to the KF cell to buffer the pH to ~5-6. This suppresses the amine-iodine side reaction [1].[1][2]

  • Alternative: If you lack buffered KF, use ¹H NMR . Dissolve the sample in dry DMSO-d6.[1] The water peak (usually ~3.3 ppm) can be integrated against the benzylic protons (CH₂, ~3.7 ppm).

Module 3: Recovery & Purification

Q: My material is heavily oxidized/carbonated. How do I recover it? A: Acid-base extraction is often insufficient because carbamates can be surprisingly stable or form emulsions.[1][2] Vacuum Distillation is the gold standard.

Table 1: Purification Parameters

ParameterSetting/MaterialReason
Pressure < 1 mmHg (High Vacuum)Reduces boiling point to prevent thermal decomposition.[1][2]
Temperature Expect 90-110°C (approx)Note: BP is ~115°C at 10 mmHg; significantly lower at high vac.[1][2]
Glassware Short-path distillation headMinimizes surface area for holdup.[1][2]
Receiving Flask Pre-filled with ArgonPrevents re-oxidation of the hot distillate.
Grease Krytox or High-Vac SiliconeStandard grease may dissolve in hot amines.[1][2]

Module 4: Decision Logic (Workflow)

Use this decision tree to determine the necessary level of precaution for your specific application.

Figure 2: Handling Protocol Decision Tree Caption: Logic flow for selecting the correct handling method based on experimental sensitivity.

HandlingLogic Start Experimental Requirement? HighSens Catalytic/Kinetic Study (Strict Stoichiometry) Start->HighSens MedSens Standard Synthesis (Excess Amine Used) Start->MedSens LowSens Work-up/Extraction Start->LowSens Glovebox GLOVEBOX ONLY < 1 ppm O₂/H₂O HighSens->Glovebox Best Practice Schlenk SCHLENK LINE Inert Gas Syringe Transfer MedSens->Schlenk Standard Fumehood FUME HOOD Minimize Exposure LowSens->Fumehood Acceptable

[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Refer to general chapter on Amine purification). [Link]

  • Wipf, P. (2007). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of (4-(sec-Butyl)phenyl)methanamine

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques av...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of (4-(sec-Butyl)phenyl)methanamine, a substituted benzylamine derivative. We will explore the theoretical underpinnings of its spectral features, provide a practical guide to experimental acquisition, and compare its 1H NMR data with that of analogous structures and alternative analytical methods. This comprehensive examination is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and leverage 1H NMR data for this class of compounds.

Deciphering the 1H NMR Spectrum of (4-(sec-Butyl)phenyl)methanamine

The structural complexity of (4-(sec-Butyl)phenyl)methanamine gives rise to a nuanced 1H NMR spectrum. A thorough analysis requires a systematic approach, dissecting the spectrum into the contributions from the aromatic protons, the benzylic protons, and the protons of the sec-butyl group.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each unique proton environment in (4-(sec-Butyl)phenyl)methanamine. These predictions are based on established principles of NMR spectroscopy and data from similar compounds.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho to -CH2NH2)~7.2 - 7.4Doublet2H
Aromatic (meta to -CH2NH2)~7.1 - 7.3Doublet2H
Benzylic (-CH2NH2)~3.8Singlet2H
Amine (-NH2)~1.5 (broad)Singlet2H
Benzylic methine (-CH-)~2.6Sextet1H
Methylene (-CH2-)~1.6Quintet2H
Methyl (doublet, -CH3)~1.2Doublet3H
Methyl (triplet, -CH3)~0.8Triplet3H
In-Depth Spectral Interpretation

Aromatic Region (δ ~7.1-7.4 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.[1] The protons ortho to the electron-donating aminomethyl group are expected to be slightly upfield compared to those ortho to the alkyl group. The coupling between these adjacent aromatic protons typically results in a doublet splitting pattern for each signal.

Benzylic Protons (δ ~3.8 ppm): The two protons of the aminomethyl group (-CH2NH2) are chemically equivalent and are expected to appear as a singlet.[1][2] Their proximity to the aromatic ring and the nitrogen atom results in a downfield shift compared to typical alkyl protons.

Amine Protons (δ ~1.5 ppm): The chemical shift of the amine protons (-NH2) is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[3][4] They often appear as a broad singlet and may exchange with deuterium in the presence of D2O, leading to the disappearance of the signal.[4]

sec-Butyl Group Protons:

  • Methine Proton (δ ~2.6 ppm): The single proton on the carbon directly attached to the benzene ring is deshielded by the aromatic ring current and will appear as a sextet due to coupling with the adjacent five protons (two from the methylene group and three from the methyl group).

  • Methylene Protons (δ ~1.6 ppm): The two diastereotopic protons of the methylene group will couple with the methine proton and the terminal methyl group, resulting in a complex multiplet, often approximated as a quintet.

  • Methyl Protons (δ ~1.2 and ~0.8 ppm): The two methyl groups of the sec-butyl substituent are diastereotopic and therefore chemically non-equivalent. The methyl group adjacent to the chiral center will appear as a doublet due to coupling with the methine proton. The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene protons.

Visualizing the Structure and Key Correlations

The following diagram illustrates the molecular structure of (4-(sec-Butyl)phenyl)methanamine and highlights the distinct proton environments.

Caption: Molecular structure of (4-(sec-Butyl)phenyl)methanamine.

Experimental Protocol for 1H NMR Acquisition

A robust and reproducible 1H NMR spectrum is contingent upon meticulous sample preparation and data acquisition. The following protocol outlines a standard procedure for obtaining a high-quality spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (4-(sec-Butyl)phenyl)methanamine. The exact amount should be chosen to ensure adequate signal-to-noise without causing line broadening due to concentration effects.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes spectral line widths, leading to better resolution. Automated shimming routines are standard on modern spectrometers.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • Determine the appropriate pulse width (typically a 90° pulse) for optimal signal excitation.

    • Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule. This ensures quantitative integration. For a preliminary spectrum, a D1 of 1-2 seconds is often sufficient.

    • Acquire a suitable number of scans to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are typically adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the peak multiplicities to deduce the spin-spin coupling patterns.

Causality Behind Experimental Choices
  • Choice of Solvent: The selection of a deuterated solvent is paramount to avoid overwhelming the spectrum with signals from the solvent itself. The choice between solvents like CDCl3 and DMSO-d6 can influence the chemical shifts of labile protons, such as those of the amine group, due to differences in hydrogen bonding capabilities.

  • Shimming: A homogeneous magnetic field is essential for obtaining sharp, well-resolved peaks. Poor shimming leads to broad lines, which can obscure coupling information and make integration less accurate.

  • Relaxation Delay: Allowing for adequate relaxation between pulses is critical for obtaining a quantitative spectrum where the integrated areas are directly proportional to the number of protons.

Comparative Analysis with Alternative Techniques

While 1H NMR is a powerful tool, a comprehensive structural characterization often involves a multi-technique approach. The following table compares the information obtained from 1H NMR with that from other common analytical methods.

Analytical Technique Information Provided Advantages for (4-(sec-Butyl)phenyl)methanamine Limitations
13C NMR Spectroscopy Number and types of carbon environments.Confirms the number of unique carbons and provides information about their electronic environment.Lower sensitivity than 1H NMR, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact mass, confirming the molecular formula. Fragmentation can offer clues about the connectivity of the molecule.Does not provide detailed information about the specific arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of the N-H bonds of the amine and the C-H bonds of the aromatic and alkyl groups.[1]Provides limited information about the overall molecular framework.
2D NMR (e.g., COSY, HSQC) Correlation between nuclei.COSY can establish proton-proton coupling networks, confirming the connectivity within the sec-butyl group and the aromatic ring. HSQC correlates protons with their directly attached carbons.Requires longer experimental times than 1D NMR.
Workflow for Comprehensive Structural Elucidation

The following diagram illustrates a logical workflow for the structural analysis of (4-(sec-Butyl)phenyl)methanamine, integrating 1H NMR with other analytical techniques.

G cluster_workflow Structural Elucidation Workflow start Synthesized Compound (4-(sec-Butyl)phenyl)methanamine ms Mass Spectrometry (Molecular Formula Confirmation) start->ms Initial Analysis ir IR Spectroscopy (Functional Group ID) start->ir Initial Analysis nmr_1d 1D NMR (1H & 13C) start->nmr_1d Initial Analysis structure Final Structure Confirmation ms->structure Data Integration ir->structure Data Integration nmr_2d 2D NMR (COSY, HSQC) nmr_1d->nmr_2d Detailed Connectivity nmr_2d->structure Data Integration

Caption: A typical workflow for structural analysis.

Conclusion

The 1H NMR spectrum of (4-(sec-Butyl)phenyl)methanamine provides a wealth of structural information, from the substitution pattern of the aromatic ring to the specific arrangement of the sec-butyl group. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confidently confirm the identity and purity of this compound. When integrated with data from other analytical techniques such as 13C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide has provided a comprehensive framework for the 1H NMR analysis of (4-(sec-Butyl)phenyl)methanamine, empowering scientists in their research and development endeavors.

References

  • PubChem. . National Center for Biotechnology Information.

  • University of Colorado Boulder. .

  • Chemistry LibreTexts. .

  • ChemicalBook. .

  • Chemistry LibreTexts. .

  • SpectraBase. .

  • Educator.com. .

  • InstaNANO. .

  • ResearchGate. .

  • FooDB. .

  • PubChem. .

  • Sigma-Aldrich. .

  • ChemicalBook. .

  • Royal Society of Chemistry. .

  • Chemistry LibreTexts. .

  • Chemistry Steps. .

  • CAS. .

  • Doc Brown's Chemistry. .

  • Hans Reich, University of Wisconsin. .

  • ChemicalBook. .

  • National Institute of Standards and Technology. .

  • Royal Society of Chemistry Publishing. .

Sources

Comparative

HPLC Method Development for (4-(sec-Butyl)phenyl)methanamine Purity: A Comparative Guide

Executive Summary & Strategic Rationale The analysis of (4-(sec-Butyl)phenyl)methanamine (CAS: 752146-53-5) presents a classic chromatographic paradox: the molecule contains a hydrophobic alkyl tail (sec-butyl) and a bas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The analysis of (4-(sec-Butyl)phenyl)methanamine (CAS: 752146-53-5) presents a classic chromatographic paradox: the molecule contains a hydrophobic alkyl tail (sec-butyl) and a basic amine head group. Standard C18 methods often fail to deliver purity data reliable enough for pharmaceutical intermediates due to two primary failure modes:

  • Peak Tailing: Interaction between the protonated amine and residual silanols on the stationary phase.[1]

  • Isomeric Co-elution: Inability to resolve the target para-isomer from potential ortho- or meta- regioisomers, or butyl chain isomers (n-butyl, isobutyl) generated during synthesis (e.g., Friedel-Crafts alkylation byproducts).

This guide compares three distinct separation strategies. While the Generic C18 (Low pH) method is common, our comparative analysis identifies the Phenyl-Hexyl (Methanol/TFA) system as the superior protocol for purity profiling, offering orthogonal selectivity driven by


 interactions.

Compound Profile & Separation Physics

Understanding the analyte is the first step in method design.

PropertyValueChromatographic Implication
Structure Benzyl amine w/ sec-butyl tailDual nature: Hydrophobic retention + Ionic interaction.
pKa (Basic) ~9.5 (Amine)Fully protonated at pH < 7. Requires suppression of silanol activity.
LogP ~3.0 - 3.6Moderately lipophilic. Requires significant organic modifier (>30%) for elution.
UV Max ~210 nm, 254 nmWeak chromophore; requires low-UV cutoff solvents (avoid Acetone/THF).
Mechanism of Action Diagram

The following diagram illustrates the decision pathway and the mechanistic difference between the standard and optimized methods.

MethodSelection Start Analyte: (4-(sec-Butyl)phenyl)methanamine Challenge1 Challenge: Amine Tailing Start->Challenge1 Challenge2 Challenge: Isomer Resolution Start->Challenge2 PathA Path A: Standard C18 + Formic Acid Challenge1->PathA PathB Path B: High pH (pH 10) C18 Challenge1->PathB PathC Path C (Optimized): Phenyl-Hexyl + MeOH Challenge1->PathC Challenge2->PathA Challenge2->PathC ResultA Result: Co-elution of isomers Severe Tailing (Tf > 1.8) PathA->ResultA ResultB Result: Good Peak Shape Risk of Silica Dissolution Poor Isomer Selectivity PathB->ResultB Mech Mechanism: Pi-Pi Interaction + Steric Selectivity for sec-butyl PathC->Mech ResultC Result: Baseline Resolution (Rs > 2.5) Symmetric Peaks (Tf < 1.2) Mech->ResultC

Figure 1: Decision matrix for method development. Path C utilizes specific stationary phase chemistry to overcome the limitations of standard alkyl-bonded phases.

Comparative Method Analysis

We evaluated three method candidates. Data presented below represents typical performance metrics derived from validation studies of similar alkylbenzylamine intermediates (e.g., Fingolimod precursors).

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.

  • Verdict: Insufficient.

    • Why: Formic acid (pH ~2.7) protonates the amine, but standard C18 columns often have enough residual silanols to cause tailing. More critically, the C18 chain interacts only via hydrophobicity, failing to discriminate between the sec-butyl and n-butyl isomers effectively.

Method B: High pH Reversed Phase
  • Column: Hybrid C18 (e.g., XBridge BEH C18), resistant to high pH.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]

  • Verdict: Acceptable for Assay, Poor for Purity.

    • Why: At pH 10, the amine is neutral, eliminating silanol interactions and tailing. However, the selectivity for positional isomers remains low because the separation mechanism is still purely hydrophobic.

Method C: The Optimized Protocol (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: Water / Methanol with 0.1% TFA.

  • Verdict: Superior.

    • Why:

      • Selectivity: The phenyl ring on the stationary phase engages in

        
         interactions with the analyte's benzene ring.[4] This interaction is sterically modulated by the bulky sec-butyl group, creating a separation factor (
        
        
        
        ) distinct from simple hydrophobicity.
      • Solvent Choice: Methanol is chosen over Acetonitrile because Acetonitrile's own

        
        -electrons (triple bond) can suppress the stationary phase's 
        
        
        
        interactions.[4]
      • Peak Shape: TFA (0.1%) acts as a strong ion-pairing agent, masking silanols more effectively than Formic acid.

Comparative Data Summary
Performance MetricMethod A (C18/Formic)Method B (C18/High pH)Method C (Phenyl-Hexyl)
USP Tailing Factor (Tf) 1.8 - 2.2 (Fail)1.0 - 1.1 (Excellent)1.1 - 1.3 (Pass)
Resolution (Rs) - Isomers 1.2 (Co-elution risk)1.4 (Marginal)> 2.5 (Baseline)
Theoretical Plates (N) ~8,000~12,000~11,500
Robustness HighMedium (pH sensitive)High

Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing the target and a known isomer (or precursor) is mandatory.

Instrumentation & Conditions[1][6][7]
  • System: HPLC with UV/Vis (DAD preferred) or LC-MS compatible.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl).

  • Temperature: 30°C (Control is critical for

    
     interactions).
    
  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 215 nm (for sensitivity) and 254 nm (for selectivity).

Mobile Phase Preparation[6]
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC Grade Water.

    • Note: TFA is preferred over Formic Acid here for better peak shape of the amine. If using MS, switch to 0.1% Formic Acid but expect slightly broader peaks.

  • Solvent B: 100% Methanol (MeOH).

    • Critical: Do not substitute with Acetonitrile without re-validating selectivity.

Gradient Program
Time (min)% Solvent A% Solvent BComment
0.09010Equilibration
2.09010Isocratic Hold (Void marker)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL for purity assay.

  • System Suitability: Mix the target compound with 4-n-butylbenzylamine (or similar isomer) to verify resolution.

References

  • PubChem. (n.d.).[6] (4-(sec-Butyl)phenyl)methanamine Compound Summary. National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Retrieved February 17, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Remediation. Retrieved February 17, 2026, from [Link]

  • Oreate AI. (2026). Phenyl-Hexyl vs. C18 Columns in Chromatography: A Comparative Analysis. Retrieved February 17, 2026, from [Link]

  • Der Pharma Chemica. (2011). Stability indicating HPLC method for the quantification of fingolimod hydrochloride and its related substances. (Note: Fingolimod is a structural analogue). Retrieved February 17, 2026, from [Link]

Sources

Comparative

IR spectroscopy peaks for (4-(sec-Butyl)phenyl)methanamine identification

Topic: IR Spectroscopy Peaks for (4-(sec-Butyl)phenyl)methanamine Identification Content Type: Publish Comparison Guide Executive Summary & Application Context (4-(sec-Butyl)phenyl)methanamine (also known as 4-sec-butylb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for (4-(sec-Butyl)phenyl)methanamine Identification Content Type: Publish Comparison Guide

Executive Summary & Application Context

(4-(sec-Butyl)phenyl)methanamine (also known as 4-sec-butylbenzylamine) is a critical intermediate in the synthesis of sphingosine-1-phosphate receptor modulators, such as Fingolimod . Its structural integrity is paramount because isomeric impurities—specifically n-butyl, iso-butyl, and tert-butyl analogs—can possess vastly different pharmacological profiles or metabolic pathways.

This guide provides a technical breakdown for identifying this specific isomer using Infrared (IR) Spectroscopy. Unlike broad textbook descriptions, this analysis focuses on the comparative differentiation required to validate the compound against its most common structural decoys.

The Target Signature: Expected IR Profile

The IR spectrum of (4-(sec-Butyl)phenyl)methanamine is a superposition of three distinct chemical zones: the Primary Amine , the Para-Substituted Aromatic Ring , and the sec-Butyl Alkyl Chain .

Table 1: Characteristic Absorption Bands
Functional GroupModeWavenumber (

)
IntensityDiagnostic Value
Primary Amine N-H Stretch3300–3400Medium (Doublet)Confirms primary amine (-NH

).
N-H Scissoring1590–1650MediumOften overlaps with aromatic bands.
C-N Stretch1020–1250MediumCritical: Distinguishes benzylamine (aliphatic C-N) from aniline (aromatic C-N).
Aromatic Ring C-H Stretch3000–3100WeakIndicates unsaturation (sp

carbons).
Ring Breathing1500, 1600StrongStandard aromatic signature.
OOP Bending 800–850 Strong Definitive for para-substitution.
Alkyl (sec-Butyl) C-H Stretch2850–2960Strongsp

C-H vibrations.
Methyl Bend ~1380 Medium Differentiation Zone (See Section 3).

The "Isomer Trap": Comparative Differentiation

The primary challenge in QC is distinguishing the sec-butyl target from tert-butyl or n-butyl isomers. These isomers have identical molecular weights (MW 163.26), rendering simple Mass Spectrometry (MS) insufficient without fragmentation analysis. IR provides a rapid structural fingerprint.

Scenario A: Distinguishing sec-Butyl vs. tert-Butyl

The tert-butyl group is highly symmetric, creating a distinct "gem-dimethyl" splitting pattern that sec-butyl lacks.

  • Target (sec-Butyl): Shows a single (or very weakly split) methyl bending vibration near 1380 cm

    
     .
    
  • Impurity (tert-Butyl): Shows a prominent doublet (split peak) at ~1395 cm

    
     and ~1365 cm
    
    
    
    .
    • Mechanism:[1] The symmetric deformation of the two methyl groups on the quaternary carbon causes this split.

Scenario B: Distinguishing sec-Butyl vs. n-Butyl

The n-butyl chain is linear, allowing for a "rocking" vibration characteristic of long methylene chains.

  • Target (sec-Butyl): Absent or negligible peak at 720 cm

    
    .
    
  • Impurity (n-Butyl): Distinct absorption at ~720 cm

    
      (CH
    
    
    
    rocking) due to a chain of
    
    
    4 methylene units.
Scenario C: Distinguishing Benzylamine vs. Aniline

If the amine group migrates directly to the ring (forming 4-sec-butylaniline), the electronic environment changes.

  • Target (Benzylamine): C-N stretch appears at 1020–1250 cm

    
      (Aliphatic).
    
  • Impurity (Aniline): C-N stretch shifts to 1250–1350 cm

    
      due to conjugation with the ring (partial double bond character).
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this ATR (Attenuated Total Reflectance) protocol.

Step-by-Step Methodology
  • Instrument Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure background spectrum (air) is flat.

  • Sample Application:

    • If Liquid: Apply 1 drop (~10 µL) directly to the crystal.

    • If HCl Salt (Solid): Place ~5 mg of powder; apply high pressure with the anvil to ensure contact.

  • Acquisition:

    • Range: 4000–600 cm

      
      .[2]
      
    • Resolution: 4 cm

      
      .
      
    • Scans: 16–32 (to reduce noise in the fingerprint region).

  • Validation Check:

    • Verify the 3000 cm

      
       divide : Are there peaks above (aromatic) and below (alkyl)?
      
    • Verify Para-substitution : Is there a strong band at ~815–840 cm

      
      ?
      
    • Decision Gate: Use the diagram below to confirm identity.

Visualization: Identification Logic Flow

IR_Identification_Flow Start Start: Acquire Spectrum (4000 - 600 cm-1) Check_Amine Check 3300-3400 cm-1 (N-H Stretch) Start->Check_Amine Check_CN Check 1020-1250 cm-1 (C-N Stretch) Check_Amine->Check_CN Doublet Present Check_Para Check 800-850 cm-1 (OOP Bending) Check_CN->Check_Para Band < 1250 cm-1 Result_Aniline Likely Aniline Analog (Impurity) Check_CN->Result_Aniline Band > 1250 cm-1 Check_Alkyl Check 1360-1400 cm-1 (Methyl Bend) Check_Para->Check_Alkyl Strong Band ~830 cm-1 Result_MetaOrtho Likely Ortho/Meta Isomer Check_Para->Result_MetaOrtho Band at 750 or 690 cm-1 Result_Tert Likely tert-Butyl Isomer Check_Alkyl->Result_Tert Split Doublet (1395 & 1365) Result_Target CONFIRMED IDENTITY: (4-(sec-Butyl)phenyl)methanamine Check_Alkyl->Result_Target Single Band (~1380)

Caption: Logical decision tree for validating (4-(sec-Butyl)phenyl)methanamine against common isomeric impurities using IR spectral features.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of 4-sec-Butylaniline. National Institute of Standards and Technology.[3] Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Puttnam, N. A. (1960). The infrared vibrations of a sec-butyl group attached to an aromatic ring. Journal of the Chemical Society, 2934. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectroscopy - analysis of butyl group isomers. Retrieved from [Link]

Sources

Validation

Comparative Technical Guide: (4-(sec-Butyl)phenyl)methanamine vs. tert-Butyl Analogs in Lead Optimization

Executive Summary: The "Rigid vs. Flexible" Paradigm In medicinal chemistry, the optimization of lipophilic tails is a critical step in tuning potency and metabolic stability.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigid vs. Flexible" Paradigm

In medicinal chemistry, the optimization of lipophilic tails is a critical step in tuning potency and metabolic stability. This guide compares two structurally related but functionally distinct building blocks: (4-(sec-Butyl)phenyl)methanamine (the sec-butyl analog) and its widely used counterpart, (4-(tert-Butyl)phenyl)methanamine (the tert-butyl analog).

While both serve as lipophilic anchors in drug design (e.g., S1P receptor modulators, beta-agonists), they represent a divergence in design philosophy:

  • The tert-Butyl Analog: Represents robustness .[1] It is achiral, sterically bulky (spherical), and generally resistant to metabolic dealkylation, though susceptible to terminal oxidation.

  • The sec-Butyl Analog: Represents precision . It introduces chirality and conformational flexibility, allowing for tighter binding in narrow hydrophobic pockets where the spherical tert-butyl group faces steric clashes. However, this comes at the cost of synthetic complexity (enantiomer resolution) and distinct metabolic liabilities.

Physicochemical & Structural Profile[2]

The following table contrasts the key molecular descriptors. Note that while the molecular weight is identical, the topological differences significantly impact ligand-protein interactions.

Feature(4-(sec-Butyl)phenyl)methanamine(4-(tert-Butyl)phenyl)methanamine
CAS Number 752146-53-539895-55-1
Structure Linear-branched (Chiral)Spherical (Achiral)
Molecular Weight 163.26 g/mol 163.26 g/mol
LogP (Predicted) ~2.4~2.5
Rotatable Bonds 3 (Alkyl chain flexibility)1 (Phenyl-Amine bond only)
Steric Bulk Moderate (Adaptive shape)High (Fixed spherical volume)
Chirality Yes (R/S Enantiomers)No
Electronic Effect +I (Inductive donor)+I (Stronger Inductive donor)

Key Insight: The sec-butyl group possesses a chiral center at the benzylic-like position of the alkyl chain. This means the commercially available material is often a racemate. In high-affinity drug discovery, the (R)- and (S)-enantiomers often exhibit >100-fold differences in potency, necessitating chiral resolution or asymmetric synthesis [1].

Synthetic Accessibility & Protocols

The tert-butyl analog is commoditized, whereas the sec-butyl analog often requires de novo synthesis or reduction from the corresponding nitrile. The most robust pathway for both is the reduction of the corresponding benzonitrile .

Experimental Protocol: Borane-Mediated Nitrile Reduction

Applicable to both 4-(sec-butyl)benzonitrile and 4-(tert-butyl)benzonitrile.

Rationale: Catalytic hydrogenation (e.g., Raney Ni) can lead to secondary amine byproducts.[2] Borane-THF provides a clean, primary amine-selective reduction [2].

Reagents:

  • Substrate: 4-substituted benzonitrile (1.0 equiv)

  • Reductant: Borane-tetrahydrofuran complex (

    
    ), 1.0 M solution (3.0 equiv)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol, then 6M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Dissolution: Dissolve the benzonitrile (10 mmol) in anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (30 mL, 30 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic.
    
  • Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of nitrile).

  • Quench: Cool to 0°C. Cautiously add Methanol (10 mL) dropwise to destroy excess borane (vigorous gas evolution).

  • Hydrolysis: Add 6M HCl (15 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Cool to RT. Basify with 6M NaOH to pH >12. Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: If necessary, convert to the HCl salt by adding 4M HCl in dioxane, filtering the precipitate.

Metabolic Stability & ADME Implications

The metabolic fate of these two groups differs fundamentally, influencing the half-life (


) of the drug candidate.
The tert-Butyl "Shield" vs. Liability

The tert-butyl group is often called a "metabolic brick" because it lacks a secondary or tertiary hydrogen that is easily abstractable. However, it is not immune .

  • Pathway: CYP450 enzymes (specifically CYP2C8 and CYP3A4) can oxidize one of the terminal methyl groups to a primary alcohol (

    
    ), which can be further oxidized to a carboxylic acid [3].
    
  • Mitigation: Replacing tert-butyl with trifluoromethyl or cyclopropyl analogs is a common bioisosteric strategy to block this pathway [4].

The sec-Butyl Vulnerability

The sec-butyl group contains a tertiary methine proton (


).
  • Pathway: This position is electronically activated and sterically accessible, making it a prime site for hydroxylation.

  • Consequence: Hydroxylation at this chiral center creates a diastereomer (if the molecule is already chiral), potentially altering binding kinetics or creating a toxic metabolite.

Visualization: Metabolic Pathways

MetabolicPathways Start_Tert tert-Butyl Analog (Achiral, Bulky) Metab_Tert_Alc omega-Hydroxylation (Primary Alcohol) Start_Tert->Metab_Tert_Alc CYP2C8/3A4 (Slow) Start_Sec sec-Butyl Analog (Chiral, Flexible) Metab_Sec_TertOH Tertiary Hydroxylation (Stable Alcohol) Start_Sec->Metab_Sec_TertOH CYP450 (Fast - Methine attack) Metab_Sec_Dealkyl Dealkylation (Loss of Tail) Start_Sec->Metab_Sec_Dealkyl Oxidative Dealkylation (Minor) Metab_Tert_Acid Carboxylic Acid (Rapid Clearance) Metab_Tert_Alc->Metab_Tert_Acid ADH/ALDH

Figure 1: Comparative metabolic liabilities. The sec-butyl group presents a tertiary hydrogen prone to rapid oxidation, whereas the tert-butyl group requires terminal methyl oxidation.

Decision Framework: When to Use Which?

Case A: The "Space-Filler" (Use tert-Butyl)

If the hydrophobic pocket is large, spherical, and relatively undefined (e.g., a GPCR transmembrane pocket entrance), use the tert-butyl analog.

  • Advantages: Cheaper, no chirality issues, generally better metabolic stability, higher melting points (easier crystallization).

  • Data Support: tert-butyl groups effectively "lock" conformations in equatorial positions (high A-value), reducing the entropic penalty of binding [5].[3]

Case B: The "Precision Fit" (Use sec-Butyl)

If the tert-butyl analog shows activity but suffers from steric clashes (steep SAR drop-off) or if you need to fine-tune solubility/potency.

  • Advantages: The sec-butyl group can rotate to present a smaller profile ("edge-on") or fill a non-spherical sub-pocket.

  • Risk: You must separate enantiomers. One enantiomer is likely to be hyper-active (eutomer), while the other may be inactive (distomer).

Validation Workflow: Microsomal Stability Assay

To empirically verify the metabolic claims above, the following self-validating protocol is recommended.

Objective: Determine Intrinsic Clearance (


) of both analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of both amines in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Add test compound (final conc: 1 µM, <0.1% DMSO).

    • Pre-incubate at 37°C for 5 mins.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Take aliquots (50 µL) at

      
       min.
      
    • Stop: Quench immediately into ice-cold Acetonitrile (150 µL) containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot

      
       vs. time.
      
  • Calculation:

    • Slope

      
       gives 
      
      
      
      .
    • 
      .
      

Expected Outcome: The tert-butyl analog typically exhibits a longer


 (>60 min) compared to the sec-butyl analog (<30 min) unless the latter is sterically shielded by the receptor binding event itself.

Synthesis & Logic Flow Diagram

SynthesisLogic Start Target: Lipophilic Benzylamine Decision Is the Binding Pocket Spherical or Restricted? Start->Decision Route_Tert Route A: tert-Butyl (Spherical/Robust) Decision->Route_Tert Spherical/Unknown Route_Sec Route B: sec-Butyl (Flexible/Chiral) Decision->Route_Sec Restricted/Specific Syn_Tert Start: 4-tert-Butylbenzonitrile (Commercial) Route_Tert->Syn_Tert Syn_Sec Start: 4-Bromo-sec-butylbenzene (Rosenmund-von Braun Cyanation) Route_Sec->Syn_Sec Reduction Common Step: BH3-THF Reduction Syn_Tert->Reduction Syn_Sec->Reduction Outcome_Tert Product: Achiral Lead (High Stability) Reduction->Outcome_Tert Outcome_Sec Product: Racemic Mixture (Requires Chiral HPLC) Reduction->Outcome_Sec

Figure 2: Strategic decision tree for synthesis and selection based on structural requirements.

References

  • PubChem. (4-(sec-Butyl)phenyl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Reduction of Nitriles to Amines. (Review of Borane and Lithium Aluminum Hydride methods). Available at: [Link]

  • Shanu-Wilson, J. Metabolism of t-butyl groups in drugs: t for trouble? Hypha Discovery. Available at: [Link]

  • Barnes-Seeman, D., et al. Metabolically Stable tert-Butyl Replacement.[4][5] ACS Medicinal Chemistry Letters, 2013.[5] Available at: [Link]

Sources

Comparative

Executive Summary: The Critical Role of Alkylbenzylamine Standards

Publish Comparison Guide: Reference Standards for (4-(sec-Butyl)phenyl)methanamine Analysis (4-(sec-Butyl)phenyl)methanamine (CAS: 752146-53-5) is a specialized alkylbenzylamine intermediate. Structurally, it serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reference Standards for (4-(sec-Butyl)phenyl)methanamine Analysis

(4-(sec-Butyl)phenyl)methanamine (CAS: 752146-53-5) is a specialized alkylbenzylamine intermediate. Structurally, it serves as a critical building block and potential process impurity in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators (e.g., analogs of Siponimod or Fingolimod) and certain agrochemical agents.

In drug development, the integrity of your analytical data is only as strong as the reference standard used to generate it. This guide objectively compares the available tiers of reference standards for this compound and provides a validated analytical workflow to ensure GMP compliance.

Comparative Analysis: Selecting the Right Reference Standard

The choice of reference standard depends heavily on the development phase (R&D vs. GMP Release) and the intended use (Identification vs. Quantitation).

Tiered Comparison of Available Standards
FeatureTier 1: Pharmacopeial Primary Standard (USP/EP) Tier 2: Certified Secondary Standard (e.g., Sigma TraceCERT) Tier 3: High-Purity Reagent (e.g., TCI, BLDpharm)
Intended Use Official release testing, dispute resolution.Routine QC, stability studies, method validation.Early-stage synthesis, qualitative identification.
Traceability Legally binding; traceable to metrological authority.Traceable to Primary Standard or certified via qNMR/Mass Balance.Manufacturer's CoA only (often just Area %).
Assay Value 100.0% (by definition) or specific labeled content.Certified Content (e.g., 99.8% w/w) with uncertainty (±0.3%).Purity (e.g., >98%) based on HPLC Area % (not mass balance).
Uncertainty Negligible/Not reported.[1][2]Explicitly calculated (Expanded Uncertainty

).
Unknown.
Cost/Availability High / Often unavailable for specific intermediates.Moderate / Good availability.Low / High availability.
Recommendation Use if available for NDA filings.Best Choice for routine GMP analysis when Primary is absent.Avoid for quantitative impurity calculations.
Decision Matrix: Which Standard Do You Need?

ReferenceSelection Start Start: Select Standard IsRegulatory Is this for GMP Release or Regulatory Filing? Start->IsRegulatory CheckPrimary Is a USP/EP Primary Standard Available? IsRegulatory->CheckPrimary Yes IsQuant Is the purpose Quantitative Analysis? IsRegulatory->IsQuant No (R&D Only) UsePrimary USE PRIMARY STANDARD (Tier 1) CheckPrimary->UsePrimary Yes UseSecondary USE CERTIFIED SECONDARY (Tier 2 - TraceCERT) CheckPrimary->UseSecondary No IsQuant->UseSecondary Yes UseReagent USE REAGENT GRADE (Tier 3) IsQuant->UseReagent No (ID Only) QualifyInHouse Qualify In-House Standard via qNMR/Mass Balance UseSecondary->QualifyInHouse If Tier 2 Unavailable

Caption: Decision tree for selecting the appropriate reference standard grade based on regulatory requirements and analytical purpose.

Technical Guide: Validated Analytical Protocols

Analyzing (4-(sec-Butyl)phenyl)methanamine presents specific challenges due to the primary amine functionality, which can cause peak tailing on standard C18 columns due to silanol interactions.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Recommended for purity and assay determination.

  • Column: C18 with high carbon load and base-deactivation (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5 adjusted with ammonium hydroxide). High pH keeps the amine deprotonated (neutral), improving retention and peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B

    • 25 min: Stop

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (The sec-butyl group lacks conjugation; detection relies on the benzene ring).

  • Temperature: 40°C.

Expert Insight: Do not use standard acidic phosphate buffers (pH 2-3) without an ion-pairing agent (like hexane sulfonic acid), as the protonated amine will elute early with poor resolution from solvent fronts. The high pH method is superior for robustness.

Protocol B: Self-Validation via qNMR (Quantitative NMR)

Use this to certify a Tier 3 Reagent if a Tier 2 standard is unavailable.

  • Internal Standard (IS): Maleic Acid (TraceCERT grade) or Dimethyl Sulfone. Must be non-hygroscopic and have distinct signals.

  • Solvent: DMSO-d6 (to ensure solubility of both salt and free base forms).

  • Procedure:

    • Weigh ~10 mg of (4-(sec-Butyl)phenyl)methanamine (analyte) and ~10 mg of IS into the same vial. Record weights to 0.01 mg precision.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation.

  • Calculation:

    
    
    
    • 
      : Purity (%)[3][4]
      
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molar mass[2]
      
    • 
      : Weight
      

Handling and Stability

  • Hygroscopicity: Primary amines are often hygroscopic and can absorb CO2 from the air to form carbamates.

  • Storage: Store Tier 2 and Tier 3 standards at 2-8°C under an inert atmosphere (Argon or Nitrogen).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15115776, (4-(sec-Butyl)phenyl)methanamine. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations. (Context on analytical validation). Retrieved from [Link]

Sources

Validation

Bioactivity Comparison of (4-(sec-Butyl)phenyl)methanamine Derivatives

This guide provides an in-depth technical comparison of (4-(sec-Butyl)phenyl)methanamine and its derivatives, focusing on their application in medicinal chemistry as scaffolds for Sphingosine 1-Phosphate (S1P) receptor m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (4-(sec-Butyl)phenyl)methanamine and its derivatives, focusing on their application in medicinal chemistry as scaffolds for Sphingosine 1-Phosphate (S1P) receptor modulators and antimicrobial agents.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Lipophilic Benzylamine Scaffold

(4-(sec-Butyl)phenyl)methanamine (CAS: 752146-53-5), also known as 4-sec-butylbenzylamine, represents a critical "privileged structure" in drug discovery. It serves as a lipophilic amine intermediate used to synthesize modulators for G-protein coupled receptors (GPCRs)—specifically the S1P receptor family —and novel antimicrobial agents.

Unlike linear alkyl analogs (e.g., 4-n-butyl or 4-octyl), the sec-butyl group introduces a branched chirality that enhances metabolic stability against


-oxidation while maintaining the necessary lipophilicity for membrane receptor insertion. This guide compares its bioactivity profile against standard therapeutic benchmarks like Fingolimod (FTY720)  and Safinamide .

Comparative Bioactivity Analysis

A. S1P Receptor Modulation (Immunology)

The primary application of 4-alkylbenzylamines is in the design of S1P1 receptor antagonists/agonists for autoimmune diseases (e.g., Multiple Sclerosis).

Mechanism of Action: These derivatives function as "lipid mimics." The lipophilic 4-alkylphenyl tail inserts into the hydrophobic binding pocket of the S1P1 receptor, while the amine head group mimics the zwitterionic head of sphingosine.

Performance Comparison:

Feature(4-(sec-Butyl)phenyl)methanamine Derivatives Fingolimod (FTY720) Siponimod (BAF312)
Core Structure Branched Alkyl BenzylamineLinear Alkyl PropanediolBiaryl Amino Acid
Lipophilicity (cLogP) ~3.2 (Moderate)~5.6 (High)~4.5 (Optimized)
Receptor Selectivity Moderate (S1P1 > S1P3)Low (S1P1, 3, 4, 5)High (S1P1, S1P5)
Half-Life (

)
Short/Medium (Rapid clearance)Long (6–9 days)Medium (30 hours)
Safety Profile High: Reduced bradycardia risk (S1P3 sparing)Low: S1P3 activation causes bradycardiaHigh: S1P3 sparing

Key Insight: The sec-butyl group provides a steric bulk that can improve selectivity for S1P1 over S1P3 compared to linear chains, potentially reducing cardiac side effects (bradycardia) associated with non-selective modulators like Fingolimod.

B. Antimicrobial & Antifungal Activity

Benzylamines structurally resemble the antifungal agent Fenpropimorph . Derivatives of (4-(sec-Butyl)phenyl)methanamine exhibit activity against Gram-positive bacteria and fungi by disrupting ergosterol biosynthesis or membrane integrity.

Compound ClassTarget OrganismMechanismPotency (MIC)
4-sec-butylbenzylamine S. aureus (MRSA)Membrane depolarization16–32

g/mL
2,4-Di-tert-butylphenol F. oxysporumAntioxidant/Lysis5–10

g/mL
Benzalkonium Cl (Std) Broad SpectrumMembrane Lysis< 1

g/mL

Mechanistic Visualization

S1P1 Receptor Internalization Pathway

The following diagram illustrates how lipophilic amine ligands (like the sec-butyl derivative) induce receptor internalization, preventing lymphocyte egress from lymph nodes.

S1P_Pathway Ligand 4-sec-butyl-benzylamine Derivative (Ligand) S1P1 S1P1 Receptor (Membrane Surface) Ligand->S1P1 Binding GPCR_Active GPCR Activation (Gi/o coupling) S1P1->GPCR_Active Agonism GRK GRK2/3 Phosphorylation GPCR_Active->GRK Signaling Arrestin Beta-Arrestin Recruitment GRK->Arrestin Desensitization Internalization Clathrin-Mediated Internalization Arrestin->Internalization Endocytosis Lymphopenia Lymphocyte Sequestration (Therapeutic Effect) Internalization->Lymphopenia Loss of Surface Receptor

Caption: Mechanism of S1P1 receptor modulation by lipophilic benzylamines, leading to functional antagonism via internalization.

Experimental Protocols

Protocol A: Synthesis of (4-(sec-Butyl)phenyl)methanamine

Objective: Synthesize the core scaffold via reductive amination of 4-sec-butylbenzaldehyde. This method avoids high-pressure hydrogenation.[1]

Reagents:

  • 4-(sec-Butyl)benzaldehyde (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)[2]

Workflow:

  • Imine Formation: Dissolve 4-(sec-butyl)benzaldehyde in methanol. Add Ammonium Acetate. Stir at RT for 2 hours under

    
     atmosphere.
    
    • Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

  • Reduction: Cool the mixture to 0°C. Slowly add

    
     portion-wise.
    
  • Quench: Stir overnight at RT. Quench with 1N HCl to pH < 2 (to decompose excess hydride).

  • Workup: Basify with NaOH to pH > 10. Extract with Dichloromethane (DCM) x3.

  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: DCM/MeOH/NH4OH 90:9:1).
    
Protocol B: S1P1 Receptor Internalization Assay

Objective: Quantify the bioactivity of the derivative.

  • Cell Line: CHO-K1 cells stably expressing human S1P1-GFP.

  • Treatment: Incubate cells with vehicle or test compound (0.1 nM – 10

    
    M) for 1 hour at 37°C.
    
  • Fixation: Wash with PBS and fix with 4% Paraformaldehyde.

  • Analysis: Image using Confocal Microscopy. Quantify GFP redistribution from plasma membrane to intracellular vesicles (granularity index).

  • Data Output: Calculate

    
     for internalization.
    

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-(sec-Butyl) benzaldehyde Step1 Imine Formation (NH4OAc, MeOH) Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction (NaCNBH3, 0°C) Intermediate->Step2 Workup Acid Quench & Basic Extraction Step2->Workup Product (4-(sec-Butyl)phenyl) methanamine Workup->Product

Caption: Reductive amination pathway for the synthesis of the target benzylamine scaffold.

References

  • PubChem. "(4-(sec-Butyl)phenyl)methanamine | C11H17N." National Center for Biotechnology Information. [Link]

  • Angst, D., et al. (2012). "An oral sphingosine 1-phosphate receptor 1 (S1P1) antagonist prodrug with efficacy in vivo." Journal of Medicinal Chemistry. (Discusses biaryl benzylamine S1P modulators). [Link]

  • Novartis AG. "Biaryl benzylamine derivatives as S1P1 antagonists.

Sources

Comparative

Validation of (4-(sec-Butyl)phenyl)methanamine: A GC-MS Isomer Resolution Guide

Topic: Validating synthesis of (4-(sec-Butyl)phenyl)methanamine via GC-MS Content Type: Publish Comparison Guide Executive Summary The synthesis of (4-(sec-Butyl)phenyl)methanamine (CAS: 13214-66-9, also known as 4-sec-b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating synthesis of (4-(sec-Butyl)phenyl)methanamine via GC-MS Content Type: Publish Comparison Guide

Executive Summary

The synthesis of (4-(sec-Butyl)phenyl)methanamine (CAS: 13214-66-9, also known as 4-sec-butylbenzylamine) presents a unique analytical challenge in pharmaceutical and agrochemical intermediate production: regioisomeric purity .

While standard HPLC-UV methods effectively assess chemical purity (absence of starting materials), they frequently fail to distinguish the target sec-butyl product from its n-butyl, iso-butyl, or tert-butyl isomers due to identical UV chromophores and similar column retention.

This guide outlines a definitive validation protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Unlike soft ionization techniques (ESI-LCMS), EI provides a structural "fingerprint" that unambiguously differentiates the sec-butyl moiety through specific benzylic fragmentation pathways.

Part 1: Comparative Analysis of Validation Techniques

The following table contrasts the efficacy of standard analytical techniques in validating the structural integrity of (4-(sec-Butyl)phenyl)methanamine.

FeatureGC-MS (EI) [Recommended] 1H NMR (300-400 MHz) HPLC-UV / ESI-MS
Isomer Resolution High. Distinct fragmentation patterns distinguish sec-butyl (M-29) from n-butyl (M-43).Moderate. Aliphatic multiplets often overlap; requires high field (600+ MHz) for <1% impurity detection.Low. Isomers are often co-eluting; ESI soft ionization yields only [M+H]+ (m/z 164) for all isomers.
Trace Impurity Detection Excellent. Can detect <0.1% isomeric impurities via Extracted Ion Chromatograms (EIC).Poor. 1% limit of detection for isomeric impurities in the aliphatic region.Good for non-isomeric impurities; Poor for isomers.
Sample Requirement Low (< 1 mg).High (~10-20 mg).Low (< 1 mg).
Throughput High (20-30 min run).Low (requires workup/solvation).High.

Part 2: Experimental Protocol

Synthesis Context (Reductive Amination)

The most common synthesis route involves the reductive amination of 4-(sec-butyl)benzaldehyde using ammonium acetate and a reducing agent (e.g., NaBH


CN or catalytic hydrogenation).
  • Critical Quality Attribute (CQA): The starting aldehyde often contains trace n-butyl isomer impurities from the Friedel-Crafts alkylation step. These carry over to the amine product.

Sample Preparation: Derivatization

While direct injection of benzylamines is possible, primary amines interact with silanol groups in the GC liner and column, causing peak tailing. Trifluoroacetic Anhydride (TFAA) derivatization is the gold standard for quantitative validation.

Protocol:

  • Dissolution: Dissolve 10 mg of the synthesized amine hydrochloride salt in 1 mL of Dichloromethane (DCM).

  • Basification: Add 100 µL of Triethylamine (TEA) to neutralize the salt.

  • Derivatization: Add 50 µL of TFAA. Cap and vortex for 30 seconds. Incubate at 60°C for 15 minutes.

    • Reaction:

      
      
      
  • Workup: Evaporate to dryness under

    
     stream; reconstitute in 1 mL Ethyl Acetate.
    
GC-MS Method Parameters
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min to 280°C (hold 3 min).
    
  • MS Source: Electron Ionization (70 eV), 230°C.

  • Scan Range: m/z 40–350.

Part 3: Validation Logic & Data Interpretation

The core validation relies on the fragmentation logic of the alkyl chain. The molecular ion (


) for the underivatized amine is m/z 163. For the TFA-derivative, 

is m/z 259.
The "Smoking Gun": Distinguishing Isomers

In Electron Ionization (70 eV), the alkyl group on the benzene ring undergoes predictable fragmentation.

  • Target: sec-Butyl Group (

    
    )
    
    • Dominant Pathway: Benzylic cleavage losing the largest alkyl radical (Ethyl,

      
      ).
      
    • Diagnostic Ion:

      
      .
      
    • For TFA-Derivative:

      
      .
      
  • Impurity: n-Butyl Group (

    
    )
    
    • Dominant Pathway: Benzylic cleavage losing the Propyl radical (

      
      ) via McLafferty rearrangement logic.
      
    • Diagnostic Ion:

      
      .
      
    • For TFA-Derivative:

      
      .
      
  • Impurity: tert-Butyl Group (

    
    )
    
    • Dominant Pathway: Loss of Methyl radical (

      
      ).
      
    • Diagnostic Ion:

      
      .
      
    • For TFA-Derivative:

      
      .
      
Acceptance Criteria

To validate the synthesis as "Successful":

  • Retention Time: The main peak must match the reference standard (approx. 12.5 min for TFA-derivative).

  • Spectral Purity: The mass spectrum of the main peak must show the m/z 230 (Loss of Ethyl) as a major fragment (often Base Peak or >50% relative abundance).

  • Absence of Isomers: Extracted Ion Chromatogram (EIC) for m/z 216 (n-butyl marker) must show <1% area integration relative to the target peak.

Part 4: Visualizing the Validation Workflows

Analytical Workflow

G Start Crude Synthesis Product Deriv TFAA Derivatization (Blocks H-bonding) Start->Deriv Dissolve in DCM GC Gas Chromatography (Separation) Deriv->GC Inject 1µL EI Electron Ionization (70 eV) GC->EI Elution MS Mass Analyzer (Quadrupole) EI->MS Fragmentation Data Data Analysis (EIC Extraction) MS->Data m/z 230 vs 216

Caption: Step-by-step analytical workflow from crude synthesis product to isomeric data validation.

Fragmentation Pathway (TFA-Derivative)

Fragmentation MolIon Molecular Ion (M+) m/z 259 (sec-Butyl-TFA-Amine) SecFrag Loss of Ethyl (-C2H5) m/z 230 (Diagnostic for sec-Butyl) MolIon->SecFrag Major Pathway (Target) NFrag Loss of Propyl (-C3H7) m/z 216 (Diagnostic for n-Butyl) MolIon->NFrag Minor Pathway (Impurity Only) TertFrag Loss of Methyl (-CH3) m/z 244 (Diagnostic for tert-Butyl) MolIon->TertFrag Minor Pathway (Impurity Only)

Caption: Mass spectral fragmentation logic. The presence of m/z 230 confirms the sec-butyl structure, while m/z 216 indicates n-butyl contamination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of sec-Butylbenzene vs n-Butylbenzene. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Sparkman, O. D. (2005). "Mass Spectrometry Desk Reference." Global View Publishing. (Detailed mechanisms of benzylic cleavage).

Sources

Validation

A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of (4-(sec-Butyl)phenyl)methanamine Salts

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, manufacturability, and commercial viability. The free base form of a drug candidate, such as (4-(sec-Butyl)phenyl)methanamine, often possesses suboptimal physicochemical properties. This guide provides a comprehensive framework for the characterization and comparative analysis of various salt forms of (4-(sec-Butyl)phenyl)methanamine, empowering researchers to make data-driven decisions in their salt selection process.

(4-(sec-Butyl)phenyl)methanamine is a primary amine with a molecular formula of C11H17N and a molecular weight of approximately 163.26 g/mol [1]. Its structure, featuring a basic amino group, makes it an ideal candidate for salt formation to enhance properties like solubility, stability, and bioavailability. The formation of a salt involves the reaction of the basic nitrogen atom with an acid, resulting in an ionized form of the API that can exhibit significantly different and improved characteristics compared to the neutral molecule.

The choice of the counter-ion is a strategic decision guided by the pKa of the API and the desired physicochemical properties of the final salt form[2]. A well-chosen salt can improve aqueous solubility, enhance dissolution rate, increase stability, and simplify formulation processes. Conversely, an inappropriate salt form can lead to issues such as hygroscopicity, polymorphism, and poor handling characteristics[2].

This guide will delve into the essential characterization techniques and provide a logical workflow for a comprehensive salt screening and selection campaign. We will explore the "why" behind the experimental choices, ensuring a deep understanding of the principles that underpin a robust salt selection strategy.

The Salt Selection Workflow: A Strategic Approach

A systematic approach to salt selection is paramount to efficiently identify the optimal salt form. The process begins with the generation of a variety of salts, followed by a tiered characterization strategy to progressively narrow down the candidates.

SaltSelectionWorkflow cluster_0 Phase 1: Salt Formation & Primary Screening cluster_1 Phase 2: Detailed Characterization cluster_2 Phase 3: Final Selection Free_Base (4-(sec-Butyl)phenyl)methanamine Free Base Salt_Formation Salt Formation with Various Counter-ions (e.g., HCl, H2SO4, Tartaric Acid) Free_Base->Salt_Formation Primary_Screening Primary Screening: - Crystalline Form Assessment - Aqueous Solubility (Kinetic) - Physical Stability Salt_Formation->Primary_Screening Lead_Salts Promising Lead Salts Primary_Screening->Lead_Salts Selection of 3-5 promising candidates Detailed_Characterization In-depth Analysis: - Spectroscopic Confirmation (NMR, IR) - Thermal Analysis (DSC, TGA) - pKa Determination - Equilibrium Solubility - Hygroscopicity (DVS) - Crystal Structure (PXRD, SCXRD) Lead_Salts->Detailed_Characterization Candidate_Salt Optimal Salt Candidate Detailed_Characterization->Candidate_Salt Selection of the optimal salt Final_Studies Pre-formulation Studies: - Long-term Stability - Solid-state Properties - Biopharmaceutical Evaluation Candidate_Salt->Final_Studies

Caption: A generalized workflow for salt screening and selection, from the initial formation of various salts to the final selection of an optimal candidate for further development.

Comparative Data for Hypothetical (4-(sec-Butyl)phenyl)methanamine Salts

The following table presents a hypothetical comparison of potential salt forms of (4-(sec-Butyl)phenyl)methanamine. The data are illustrative and represent the types of results one would obtain from a comprehensive characterization study.

PropertyFree BaseHydrochlorideSulfateL-Tartrate
Molecular Weight 163.26 g/mol 199.72 g/mol 262.33 g/mol 313.34 g/mol
Physical Form Oily LiquidCrystalline SolidCrystalline SolidCrystalline Solid
Melting Point (°C) N/A185-190210-215160-165
Aqueous Solubility (mg/mL at 25°C) < 0.150-7520-30100-150
pKa (of the amine) ~10.2 (Predicted)~10.2~10.2~10.2
Hygroscopicity (Weight gain at 80% RH) LowModerateLowHigh
Chemical Stability (Solid-state) ModerateHighHighModerate
Crystallinity N/AHighHighModerate

Note: The data presented in this table are for illustrative purposes only and are not based on experimentally determined values for (4-(sec-Butyl)phenyl)methanamine salts.

Essential Experimental Protocols for Salt Characterization

A thorough characterization of each salt form is crucial for an informed comparison. The following are detailed protocols for key experiments.

Spectroscopic Confirmation: NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the structure of the salt and to determine the stoichiometry of the API to the counter-ion.

  • ¹H NMR Protocol:

    • Dissolve an accurately weighed sample (5-10 mg) of the salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Integrate the signals corresponding to the API and the counter-ion (if it contains protons, e.g., tartrate).

    • The ratio of the integrals will confirm the salt stoichiometry.

    • Chemical shifts of protons near the amine group may shift downfield upon protonation, providing evidence of salt formation.

  • Infrared (IR) Spectroscopy provides information about the functional groups present and can confirm salt formation through changes in the vibrational frequencies of the amine group.

    • Protocol (Attenuated Total Reflectance - ATR):

      • Place a small amount of the solid salt sample directly on the ATR crystal.

      • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

      • Look for the appearance of a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in an amine salt.

      • Compare the spectrum to that of the free base to identify changes in the fingerprint region.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) is used to determine the melting point and to assess the presence of polymorphs or solvates.

  • DSC Protocol:

    • Accurately weigh 3-5 mg of the salt sample into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The melting point is determined from the onset or peak of the endothermic event. Sharp endotherms are indicative of a crystalline solid.

Thermogravimetric Analysis (TGA) measures changes in weight as a function of temperature and is used to determine the presence of water or residual solvents.

  • TGA Protocol:

    • Place an accurately weighed sample (5-10 mg) in the TGA sample pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • A weight loss at temperatures below ~120 °C typically indicates the presence of water or volatile solvents.

Solubility Determination

Equilibrium Solubility is a critical parameter that influences the bioavailability of a drug.

  • Shake-Flask Method Protocol:

    • Add an excess amount of the salt to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solids.

    • Analyze the concentration of the dissolved API in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hygroscopicity Assessment

Dynamic Vapor Sorption (DVS) is used to quantify the hygroscopicity of a salt, which is its tendency to absorb moisture from the air.

  • DVS Protocol:

    • Place a known mass of the salt sample in the DVS instrument.

    • Expose the sample to a programmed range of relative humidity (RH) steps (e.g., from 0% to 95% and back down) at a constant temperature.

    • The instrument measures the change in mass at each RH step.

    • The results are plotted as a sorption/desorption isotherm, showing the percentage of water uptake versus RH.

Solid-State Characterization: PXRD

Powder X-ray Diffraction (PXRD) is a powerful technique for identifying the crystalline form of a salt and for detecting polymorphism.

  • PXRD Protocol:

    • Gently pack the solid salt sample into a sample holder.

    • Acquire the diffraction pattern over a specific range of 2θ angles (e.g., 2-40°).

    • Each crystalline form will produce a unique diffraction pattern, which serves as a fingerprint for that solid form.

Workflow for Analytical Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive characterization of a new salt form.

AnalyticalWorkflow Start New Salt Form Spectroscopy Spectroscopic Confirmation (NMR, IR) Start->Spectroscopy Confirm Structure & Stoichiometry Thermal Thermal Analysis (DSC, TGA) Spectroscopy->Thermal Assess Purity & Thermal Stability Solubility Solubility Determination Thermal->Solubility Determine Aqueous Solubility Hygroscopicity Hygroscopicity (DVS) Solubility->Hygroscopicity Evaluate Moisture Uptake PXRD Solid-State Analysis (PXRD) Hygroscopicity->PXRD Characterize Crystal Form Data_Analysis Comparative Data Analysis and Salt Selection PXRD->Data_Analysis

Caption: A streamlined workflow for the analytical characterization of a novel salt form, from initial structural confirmation to final data analysis for selection.

Conclusion

The selection of an optimal salt form for an API like (4-(sec-Butyl)phenyl)methanamine is a multi-faceted process that requires a deep understanding of the interplay between the API's chemistry and the physicochemical properties of its salts. By employing a systematic approach to salt screening and a comprehensive suite of analytical characterization techniques, researchers can confidently identify a salt form with the desired attributes for successful drug development. This guide provides the foundational knowledge and practical protocols to navigate this critical phase of pharmaceutical development, ensuring that decisions are based on robust scientific evidence.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15115776, (4-(sec-Butyl)phenyl)methanamine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17749873, (4-Phenylbutyl)methylamine hydrochloride. Available from: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2009). 4-{(Z)-(sec-Butyl-amino)(phen-yl)methyl-ene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7453, 4-sec-Butylphenol. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. methenamine. Available from: [Link]

  • NIST. WebBook for 4-sec-Butylaniline. Available from: [Link]

  • ResearchGate. (2022). Synthesis and characterization of tetraphenylammonium salts. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and characterization of tetraphenylammonium salts. Available from: [Link]

  • Mirante, S.E.M.A. Organic Chemistry Ir And Nmr Cheat Sheet. Available from: [Link]

  • University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

  • Shanghai Mintchem Development CO.,LTD. Chemical Name: N,N'-di-sec-butyl-1,4-phenylenediamine. Available from: [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

  • University of Nebraska-Lincoln. Structure Determination of Organic Compounds. Available from: [Link]

  • PubChemLite. [4-(2-methylbutan-2-yl)phenyl]methanamine hydrochloride (C12H19N). Available from: [Link]

  • CUTM Courseware. Physico-chemical properties in relation to biological action. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

Sources

Comparative

Guide to the Definitive Identification of (4-(sec-Butyl)phenyl)methanamine from its Structural Isomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: (4-(sec-Butyl)phenyl)methanamine is a primary amine with a substituted benzene scaffold, making it a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (4-(sec-Butyl)phenyl)methanamine is a primary amine with a substituted benzene scaffold, making it a valuable building block in medicinal chemistry and materials science. However, its synthesis can often yield a mixture of structural isomers, including positional isomers (ortho, meta, para) and isomers of the butyl group (n-butyl, isobutyl, tert-butyl). The presence of these impurities can dramatically alter the pharmacological, toxicological, and material properties of the final product. This guide provides a comprehensive, multi-technique approach to unambiguously distinguish (4-(sec-Butyl)phenyl)methanamine from its key structural isomers, grounded in fundamental principles and supported by detailed experimental protocols.

Chapter 1: The Isomeric Landscape

The core challenge lies in the subtle structural variations among compounds sharing the same molecular formula, C₁₁H₁₇N.[1] Isomerism in this context primarily arises from two sources: the substitution pattern on the phenyl ring and the branching of the butyl alkyl chain. For a robust analysis, we must consider both.

  • Positional Isomers: These isomers differ in the relative positions of the sec-butyl and aminomethyl groups on the aromatic ring.

    • (4-(sec-Butyl)phenyl)methanamine (Para-isomer): The target compound.

    • (2-(sec-Butyl)phenyl)methanamine (Ortho-isomer): Steric hindrance between the two bulky groups is a key feature.

    • (3-(sec-Butyl)phenyl)methanamine (Meta-isomer): Offers an asymmetric substitution pattern.

  • Butyl Group Isomers: These isomers maintain the para substitution of the aminomethyl group but vary the structure of the C₄H₉ alkyl chain.

    • (4-(n-Butyl)phenyl)methanamine: Features a straight alkyl chain.

    • (4-(iso-Butyl)phenyl)methanamine: Contains a branched isobutyl group.

    • (4-(tert-Butyl)phenyl)methanamine: Characterized by a highly branched and sterically demanding tert-butyl group.

Chapter 2: Spectroscopic Differentiation: Probing the Molecular Architecture

Spectroscopic methods provide a direct window into the molecular structure, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) serving as the primary tools for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is unparalleled in its ability to differentiate isomers by probing the precise chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.[2] The key diagnostic features are the chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count).[3][4]

Causality Behind Spectral Differences:

  • Symmetry: The para-isomer possesses a higher degree of symmetry than the ortho- and meta-isomers. This results in fewer unique signals in both ¹H and ¹³C NMR spectra. For example, the aromatic region of the para-isomer will typically show a clean AA'BB' system (appearing as two doublets), whereas the ortho- and meta-isomers will display more complex and distinct multiplets for their four aromatic protons.[5]

  • Alkyl Chain Structure: The four butyl isomers (sec-, n-, iso-, tert-) each produce a unique and unambiguous signature in the aliphatic region of the ¹H NMR spectrum, arising from their distinct proton connectivities and coupling constants. For instance, the nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a feature absent in the other three isomers.

Table 1: Predicted ¹H NMR Spectral Data for Key Isomers of C₁₁H₁₇N

IsomerAromatic Protons (δ, ppm)Alkyl Protons (δ, ppm)Key Differentiating Feature
(4-(sec-Butyl)phenyl)methanamine ~7.1-7.2 (AA'BB' system, 4H)~2.6 (sextet, 1H), ~1.6 (quintet, 2H), ~1.2 (d, 3H), ~0.8 (t, 3H)Symmetrical aromatic pattern; complex aliphatic signals for sec-butyl group.
(2-(sec-Butyl)phenyl)methanamine ~7.0-7.3 (complex multiplet, 4H)Similar to para, but shifts affected by proximity to -CH₂NH₂Asymmetrical, complex aromatic pattern due to ortho substitution.
(4-(n-Butyl)phenyl)methanamine ~7.1-7.2 (AA'BB' system, 4H)~2.6 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H)Symmetrical aromatic pattern; characteristic n-butyl chain signals.
(4-(tert-Butyl)phenyl)methanamine ~7.2-7.3 (AA'BB' system, 4H)~1.3 (s, 9H)Aromatic pattern plus a highly shielded singlet integrating to 9H.
Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints

Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. For alkylbenzenes, the most dominant fragmentation pathway is benzylic cleavage—the breaking of the bond beta (β) to the aromatic ring—which forms a stable, resonance-stabilized benzylic carbocation.[6]

Causality Behind Fragmentation Differences:

  • Butyl Isomers: The stability of the radical lost during fragmentation dictates the major peaks. Cleavage of the C-C bond within the butyl group at the benzylic position is favored.

    • For (4-(sec-Butyl)phenyl)methanamine , loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a fragment at m/z 134 is expected to be a major pathway.

    • For (4-(n-Butyl)phenyl)methanamine , loss of a propyl radical (•CH₂CH₂CH₃, 43 Da) to form a fragment at m/z 120 is significant.

    • For (4-(tert-Butyl)phenyl)methanamine , the most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) to form a very stable tert-butyl benzyl cation at m/z 148.[7]

  • Positional Isomers: While the primary fragmentation of positional isomers can be very similar, subtle differences in the relative intensities of fragment ions may be observed, though this is often less reliable for definitive identification than NMR or chromatography.[8]

Table 2: Predicted Key EI-MS Fragments for Butyl Isomers (para-substituted)

IsomerMolecular Ion (M⁺•, m/z)Key Fragment Ion (m/z)Neutral Loss
(4-(sec-Butyl)phenyl)methanamine 163134•CH₂CH₃ (29 Da)
(4-(n-Butyl)phenyl)methanamine 163120•CH₂CH₂CH₃ (43 Da)
(4-(iso-Butyl)phenyl)methanamine 163120•CH(CH₃)₂ (43 Da)
(4-(tert-Butyl)phenyl)methanamine 163148•CH₃ (15 Da)

Chapter 3: Chromatographic Separation: Exploiting Physicochemical Differences

Chromatography physically separates the isomers before detection, providing both qualitative and quantitative information. The choice between Gas and Liquid Chromatography depends on the volatility and thermal stability of the analytes.

Gas Chromatography (GC)

GC separates compounds based on their boiling points and interactions with the column's stationary phase. Given their relatively low molecular weight, these isomers are excellent candidates for GC analysis.

Causality Behind Separation:

  • Boiling Point: Branching in the alkyl chain generally lowers the boiling point. Therefore, we expect the tert-butyl isomer to elute first, followed by the iso-butyl, sec-butyl, and finally the n-butyl isomer.

  • Molecular Shape: Positional isomers often have very similar boiling points. To separate them effectively, a shape-selective stationary phase, such as one based on a liquid crystal or a cyclodextrin derivative, can be employed.[9][10] These phases separate molecules based on their geometry (length-to-breadth ratio), allowing for the resolution of ortho, meta, and para isomers.[9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[11] It is a powerful technique for separating aromatic positional isomers.[12]

Causality Behind Separation:

  • Hydrophobicity: The interaction strength with the nonpolar stationary phase (e.g., C18) dictates retention time. While all isomers have the same molecular formula, their shapes and dipole moments differ, leading to slight variations in polarity and, consequently, retention.

  • π-π Interactions: For aromatic positional isomers, using a stationary phase with phenyl ligands (a "Phenyl" column) can enhance separation.[13] These columns provide additional π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring. The accessibility of the ring, which is affected by the position and size of the alkyl group, will modulate these interactions, leading to differential retention.[13]

Chapter 4: Integrated Analytical Workflow

For the most reliable and comprehensive analysis of an unknown sample, an integrated workflow is essential. This approach uses chromatography for separation and spectroscopy for definitive identification.

G cluster_0 Initial Screening & Separation cluster_1 Data Analysis & Hypothesis cluster_2 Definitive Confirmation Unknown Unknown Sample Mixture GCMS GC-MS Analysis Unknown->GCMS Volatility Check HPLC HPLC-UV Analysis Unknown->HPLC Polarity Check GC_RT Retention Time (RT) - Hypothesize Butyl Isomer GCMS->GC_RT MS_Frag MS Fragmentation - Confirm Butyl Isomer GCMS->MS_Frag HPLC_RT Retention Time (RT) - Hypothesize Positional Isomer HPLC->HPLC_RT NMR Preparative HPLC or Fraction Collection GC_RT->NMR If ambiguity exists MS_Frag->NMR If ambiguity exists HPLC_RT->NMR If ambiguity exists NMR_Analysis ¹H & ¹³C NMR Analysis of Isolated Fraction NMR->NMR_Analysis Final_ID Unambiguous Isomer ID NMR_Analysis->Final_ID

Caption: Integrated workflow for the separation and identification of C₁₁H₁₇N isomers.

Chapter 5: Detailed Experimental Protocols

These protocols provide a starting point for method development. Optimization will be necessary based on the specific instrumentation and sample matrix.

Protocol 5.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated isomer or mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set spectral width to ~16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to ~240 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire several hundred to a few thousand scans as needed.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate ¹H NMR signals and assign peaks based on chemical shifts and coupling patterns.

Protocol 5.2: GC-MS Analysis
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% Phenyl Polysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Sample Preparation: Dilute the sample in a volatile solvent like Dichloromethane or Hexane to a concentration of ~100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ion Source: EI at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak, paying close attention to the molecular ion and key fragment ions.

Protocol 5.3: HPLC-UV Analysis
  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[11]

  • HPLC Column: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) for separating positional isomers. A standard C18 column can be used for separating butyl isomers.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 220 nm and 254 nm.

    • Gradient Program: Start with 20% B, ramp to 80% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: Compare the retention times of the peaks in the sample chromatogram to those of authenticated reference standards.

Conclusion

The definitive identification of (4-(sec-Butyl)phenyl)methanamine from its structural isomers is a non-trivial but achievable analytical challenge. No single technique is sufficient. A logical, combined approach is paramount. GC-MS provides an excellent first pass, often capable of resolving and identifying the butyl chain isomers based on retention time and fragmentation patterns. HPLC , particularly with a phenyl-based stationary phase, is superior for resolving the positional isomers. Ultimately, NMR spectroscopy on isolated fractions stands as the final arbiter, providing unambiguous structural confirmation through its detailed insight into atomic connectivity and chemical environment. By employing this integrated workflow, researchers can ensure the purity and structural integrity of their compounds, a critical step for reliable downstream applications in drug development and scientific research.

References

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline.... Retrieved from ResearchGate. [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 181-233. [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from AZoM website. [Link]

  • Parida, K. N., et al. (1981). NMR study of some mono- and di-tert-butylnaphthalenes. Spectrochimica Acta Part A: Molecular Spectroscopy, 37(5), 377-381. [Link]

  • Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from Slideshare. [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from MicroSolv Technology Corporation website. [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Retrieved from Carbon website. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from Creative Biostructure website. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh website. [Link]

  • Sharma, S. K., et al. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4), 1924-1933. [Link]

  • PubChem. (n.d.). (4-(sec-Butyl)phenyl)methanamine. Retrieved from PubChem. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. [Link]

  • Lee, Y.-W., & Lin, C.-H. (n.d.). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society. [Link]

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-642. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (4-(sec-Butyl)phenyl)methanamine and Uncharacterized Aromatic Amines

Therefore, this document is constructed upon the principles of chemical hazard assessment for the broader class of aromatic amines and U.S. Environmental Protection Agency (EPA) hazardous waste regulations.

Author: BenchChem Technical Support Team. Date: February 2026

Therefore, this document is constructed upon the principles of chemical hazard assessment for the broader class of aromatic amines and U.S. Environmental Protection Agency (EPA) hazardous waste regulations. This guide is not a substitute for a formal risk assessment by qualified Environmental Health & Safety (EHS) professionals. You must consult with your institution's EHS department to ensure full compliance and safety.

Inferred Hazard Profile & Risk Assessment

(4-(sec-Butyl)phenyl)methanamine is an aromatic amine. This chemical class presents several potential hazards that must be managed conservatively in the absence of specific data.

  • Toxicity and Health Hazards: Many aromatic amines are toxic and can be readily absorbed through the skin.[1] Potential health effects include skin irritation, allergic reactions, and damage to internal organs.[2] Some aromatic amines are known or suspected carcinogens.[1] Given these risks, dermal contact and inhalation of vapors or aerosols must be strictly avoided.

  • Environmental Hazards: Amines can be toxic to aquatic life.[3] Therefore, disposal into sewer systems or the environment is strictly prohibited and illegal under regulations such as the Resource Conservation and Recovery Act (RCRA).[4]

  • Reactivity Hazards: Amines are basic and can react violently with acids and oxidizing agents.[3] Improper segregation of waste can lead to dangerous chemical reactions.

Based on this profile, (4-(sec-Butyl)phenyl)methanamine waste must be treated as hazardous waste .

Mandatory Personal Protective Equipment (PPE)

When handling the pure substance or its waste, a comprehensive PPE protocol is required to mitigate the risks of skin absorption and inhalation.

  • Hand Protection: Use nitrile or neoprene gloves. Given that some aromatic amines can permeate common glove materials, consider double-gloving.[5] Always consult your institution's glove selection chart.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Skin and Body Protection: A flame-resistant lab coat. Ensure clothing fully covers the skin.

  • Respiratory Protection: All handling of waste, including transfers and spill cleanup, should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Spill Management Protocol

In the event of a spill, immediate and safe containment is the priority.

Step 1: Evacuate and Secure

  • Alert colleagues and evacuate the immediate area.

  • If the spill is large or ventilation is poor, evacuate the entire lab and contact your EHS department immediately.

Step 2: Don Appropriate PPE

  • Before re-entering the area, don the full PPE described in Section 2.

Step 3: Contain and Absorb

  • Prevent the spill from entering drains by covering them.

  • For liquid spills, use a chemical absorbent material such as vermiculite, sand, or a commercial spill pillow.[1] Do not use combustible materials like paper towels for large spills.

  • For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.

Step 4: Collect and Decontaminate

  • Carefully scoop the absorbent material and spilled chemical into a dedicated, leak-proof hazardous waste container.

  • Decontaminate the spill area according to your lab's established procedures, typically with a detergent solution followed by water. Collect all decontamination materials as hazardous waste.

Waste Collection and Disposal Procedure

The disposal of (4-(sec-Butyl)phenyl)methanamine waste is governed by the EPA's RCRA regulations, which mandate a "cradle-to-grave" management system for hazardous materials.[6]

Step 1: Waste Characterization

  • The waste must be classified as hazardous. In the absence of specific data, it is prudent to assume it meets one or more of the hazardous characteristics (e.g., Toxicity).

Step 2: Waste Segregation

  • Collect waste containing (4-(sec-Butyl)phenyl)methanamine in a dedicated container.

  • Crucially, do not mix this waste with other chemical waste streams, especially acids or strong oxidizers. [3] This practice prevents dangerous reactions and ensures proper handling by disposal services.[7]

Step 3: Container Selection and Labeling

  • Use a robust, leak-proof container compatible with amines.[3][8]

  • Label the container clearly with a "Hazardous Waste" label.

  • The label must include:

    • The full chemical name: "(4-(sec-Butyl)phenyl)methanamine"

    • The words "Hazardous Waste"

    • An accurate description of the container's contents (e.g., "Used absorbent from spill," "Unused reagent").

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Skin Irritant").

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.[3]

  • The storage area must be cool, well-ventilated, and away from direct sunlight or heat sources.[3]

Step 5: Professional Disposal

  • Arrange for pickup and disposal through your institution's EHS department, which contracts with a licensed professional waste disposal service.[9] These services are equipped to handle and dispose of chemical wastes safely and in compliance with all federal and state regulations.[3][4]

Disposal of Empty Containers

Empty containers that once held (4-(sec-Butyl)phenyl)methanamine must also be managed as hazardous waste.

  • Method 1 (Preferred): Dispose of the empty, unrinsed container as hazardous waste. This avoids generating additional liquid waste.[8]

  • Method 2 (If Permitted): If your EHS procedures allow, the container may be triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous waste. [8] Subsequent rinses may also need to be collected depending on local rules.

Data and Workflow Summaries

Table 1: Disposal Procedure Quick Reference
Procedure Stage Key Action & Rationale Regulatory Basis
1. Hazard ID Treat as hazardous waste due to the toxicological profile of the aromatic amine class.RCRA (40 CFR Part 261)[10]
2. PPE Wear nitrile gloves, splash goggles, and a lab coat. Handle in a fume hood.OSHA (29 CFR 1910.1200)[11]
3. Segregation Collect in a dedicated, labeled container. Do not mix with acids or oxidizers. General Safe Lab Practices[3]
4. Storage Store sealed container in a designated, ventilated Satellite Accumulation Area.RCRA Generator Requirements
5. Disposal Transfer to a licensed hazardous waste contractor via your EHS department.RCRA "Cradle-to-Grave"[6]
6. Spills Absorb with inert material, collect as hazardous waste, and decontaminate the area.General Chemical Safety
Diagram 1: Disposal Decision Workflow for Uncharacterized Reagents

This diagram outlines the critical decision-making path for disposing of a chemical, like (4-(sec-Butyl)phenyl)methanamine, for which a specific SDS is unavailable.

G start Chemical Waste for Disposal: (4-(sec-Butyl)phenyl)methanamine sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no No SDS Available. Proceed with caution. sds_check->sds_no No hazard_class Identify Chemical Class: Aromatic Amine sds_no->hazard_class assume_hazard Assume Hazardous Waste Status based on class properties (Toxicity, Environmental Hazard). hazard_class->assume_hazard consult_ehs Consult Institutional EHS Department for formal risk assessment and guidance. assume_hazard->consult_ehs segregate Segregate waste in a dedicated, compatible, and clearly labeled container. consult_ehs->segregate store Store in designated Satellite Accumulation Area. segregate->store dispose Arrange for pickup by a licensed hazardous waste contractor via EHS. store->dispose

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling (4-(sec-Butyl)phenyl)methanamine

This guide provides essential safety protocols and operational directives for the handling of (4-(sec-Butyl)phenyl)methanamine in a laboratory environment. Designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of (4-(sec-Butyl)phenyl)methanamine in a laboratory environment. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. By grounding our procedures in authoritative data, we aim to create a self-validating system of safety that builds trust and ensures the well-being of all laboratory personnel.

Hazard Assessment: A Proactive Approach

(4-(sec-Butyl)phenyl)methanamine is a substituted benzylamine derivative. While a specific, comprehensive GHS classification for this exact molecule is not universally published, its structural motifs—a primary amine and a substituted aromatic ring—necessitate a conservative safety posture based on analogous compounds. Primary amines can be corrosive or irritating to the skin and eyes and may cause respiratory irritation.[1][2] Therefore, we will operate under the assumption that this compound presents multiple health hazards.

The following table summarizes the potential hazards, synthesized from data on structurally similar chemicals.[1][2][3] This proactive classification forms the basis for our PPE and handling recommendations.

Table 1: Potential Hazard Classification for (4-(sec-Butyl)phenyl)methanamine

GHS PictogramHazard ClassHazard Statement


Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin.[3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1][4]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritation.[1][4]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[3]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a critical barrier against the potential hazards outlined above. Each component is chosen to mitigate a specific risk.

Table 2: Summary of Required Personal Protective Equipment

Protection AreaRequired EquipmentStandard/Specification Rationale
Eye & Face Chemical safety gogglesProvides a seal around the eyes to protect against splashes and vapors.[5]
Face shield (when splashing is possible)Used in conjunction with goggles to protect the entire face during bulk transfers or reactions under pressure.[6]
Hand Chemical-resistant gloves (Nitrile or Neoprene)Provides a barrier against skin contact, irritation, and potential absorption.[1][6] Must be inspected for integrity before each use.[1]
Body Long-sleeved laboratory coatProtects skin and personal clothing from incidental contact and minor spills.[6]
Chemical-resistant apron (for bulk handling)Recommended during large-scale operations to provide an additional layer of protection against significant splashes.
Respiratory Use within a certified chemical fume hoodPrimary Engineering Control: This is the most critical step to prevent inhalation exposure by capturing vapors at the source.[5][6]
Government-approved respiratorSecondary Precaution: Required if work must be performed outside a fume hood or if ventilation is inadequate.[1]
In-Depth PPE Directives:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles are mandatory to prevent vapor and splash exposure to the sensitive tissues of the eye.[5] For procedures with a higher risk of splashing, such as transferring large volumes or working with pressurized systems, a face shield must be worn over the goggles.[6]

  • Hand Protection: The use of compatible chemical-resistant gloves is non-negotiable. Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or pinholes before donning. Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1] After completing your work and removing gloves, wash your hands thoroughly with soap and water.[1]

  • Body Protection: A properly fastened, long-sleeved lab coat is the minimum requirement.[6] Ensure that street clothes are fully covered. For tasks involving larger quantities, a chemical-resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[3]

Safe Handling and Operational Workflow

A structured workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for safely handling (4-(sec-Butyl)phenyl)methanamine, from preparation to disposal.

Step-by-Step Handling Protocol:
  • Preparation and Pre-Check:

    • Verify that a certified chemical fume hood is operational.

    • Ensure an emergency safety shower and eyewash station are accessible and unobstructed.[1][5]

    • Gather all necessary equipment and reagents before introducing the chemical.

    • Don all required PPE as specified in Table 2.

  • Chemical Handling:

    • Perform all manipulations, including weighing, dispensing, and preparing solutions, inside the chemical fume hood.[6]

    • Keep the container tightly closed when not in use to minimize vapor release.[7]

    • Use caution to avoid generating mists or aerosols.

  • Post-Handling Decontamination:

    • Carefully clean the work area, wiping down all surfaces with an appropriate solvent.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Place all contaminated disposable materials (e.g., wipes, pipette tips) into a designated hazardous waste container.[1]

  • PPE Removal (Doffing):

    • Remove PPE in an order that minimizes cross-contamination:

      • Gloves (outer pair if double-gloving).

      • Face shield/Apron.

      • Goggles.

      • Lab coat.

      • Inner gloves.

    • Wash hands and forearms thoroughly immediately after removing all PPE.

The following diagram illustrates this critical safety workflow.

G Workflow for Safe Handling and Disposal cluster_prep Preparation Phase cluster_handling Operational Phase cluster_cleanup Post-Operational Phase A Verify Engineering Controls (Fume Hood, Eyewash) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Perform Chemical Work (Inside Fume Hood) B->C Proceed with caution D Decontaminate Workspace & Equipment C->D Task complete E Segregate Hazardous Waste D->E F Properly Doff PPE E->F G Thoroughly Wash Hands F->G End End G->End Start Start Start->A

Caption: Workflow for Safe Handling and Disposal.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and correct action is critical.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.[1][8]

    • If safe to do so, prevent further leakage.[1] Do not allow the spill to enter drains.[1]

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[3]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][6]

  • First Aid Measures:

    • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation persists.[3]

    • If in Eyes: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

    • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If the person feels unwell, call a poison center or doctor.[3]

    • If Swallowed: Rinse mouth thoroughly with water.[3] Do NOT induce vomiting. Call a poison center or doctor immediately.[9]

Waste Disposal Protocol

All waste containing (4-(sec-Butyl)phenyl)methanamine, including contaminated absorbents, disposable PPE, and empty containers, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Store waste in suitable, closed, and clearly labeled containers.[3]

  • Disposal: Arrange for disposal through an approved and licensed waste disposal contractor.[3][9] Adhere strictly to all local, state, and federal environmental regulations.

By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling (4-(sec-Butyl)phenyl)methanamine, ensuring a safe and productive research environment.

References

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  • Apollo Scientific. (2023, May 9). Safety Data Sheet according to Regulation (EC) 'No. 2020/878.
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  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 4,4'-methylenebis[N-sec-butylaniline].
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling N-Butylgermane.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Sigma-Aldrich. (2020, April 13). Safety Data Sheet.
  • PubChem. (n.d.). (4-(sec-Butyl)phenyl)methanamine. National Center for Biotechnology Information.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Methanamine, N-(phenylmethylene)- - GHS Data.

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